SB-202742
Description
Properties
CAS No. |
124576-72-3 |
|---|---|
Molecular Formula |
C24H34O3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-[(8E,11E,14E)-heptadeca-8,11,14-trienyl]-6-hydroxybenzoic acid |
InChI |
InChI=1S/C24H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(25)23(21)24(26)27/h3-4,6-7,9-10,17,19-20,25H,2,5,8,11-16,18H2,1H3,(H,26,27)/b4-3+,7-6+,10-9+ |
InChI Key |
MBYMHCHZLAJVRK-IUQGRGSQSA-N |
Isomeric SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SB 202742 SB 202742, (Z,Z,Z)-isomer SB-202742 |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane (B92381) extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.
Discovery and Isolation
Plant Material and Extraction
This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.
Experimental Protocol: Extraction
-
Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.
-
Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.
-
Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation
A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.
Experimental Protocol: Fractionation and Isolation
-
Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to yield several fractions of increasing polarity.
-
Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).
-
High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol (B129727) and water.
-
Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.
Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provided information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.
Biological Activity
β-Lactamase Inhibition Assay
The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
Experimental Protocol: β-Lactamase Inhibition Assay
-
Reagents:
-
β-lactamase enzyme solution (e.g., from Bacillus cereus)
-
Nitrocefin solution (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.
-
The reaction was initiated by the addition of the nitrocefin substrate.
-
The change in absorbance at 490 nm was measured over time using a microplate reader.
-
The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.
Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | TEM-1 β-lactamase | Data not available | Not determined |
| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |
| Tazobactam (B1681243) | TEM-1 β-lactamase | ~0.08 | Irreversible |
Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound.
Caption: Workflow for the isolation of this compound.
Mechanism of β-Lactamase Inhibition
The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Caption: General mechanism of β-lactamase inhibition.
Conclusion
This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.
References
The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane (B92381) extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.
Discovery and Isolation
Plant Material and Extraction
This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.
Experimental Protocol: Extraction
-
Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.
-
Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.
-
Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation
A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.
Experimental Protocol: Fractionation and Isolation
-
Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to yield several fractions of increasing polarity.
-
Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).
-
High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol (B129727) and water.
-
Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.
Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provided information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.
Biological Activity
β-Lactamase Inhibition Assay
The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin (B1678963). Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
Experimental Protocol: β-Lactamase Inhibition Assay
-
Reagents:
-
β-lactamase enzyme solution (e.g., from Bacillus cereus)
-
Nitrocefin solution (substrate)
-
Phosphate (B84403) buffer (pH 7.0)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.
-
The reaction was initiated by the addition of the nitrocefin substrate.
-
The change in absorbance at 490 nm was measured over time using a microplate reader.
-
The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.
Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | TEM-1 β-lactamase | Data not available | Not determined |
| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |
| Tazobactam (B1681243) | TEM-1 β-lactamase | ~0.08 | Irreversible |
Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound.
Caption: Workflow for the isolation of this compound.
Mechanism of β-Lactamase Inhibition
The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Caption: General mechanism of β-lactamase inhibition.
Conclusion
This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.
References
The Discovery, Isolation, and Characterization of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742 is a naturally occurring anacardic acid derivative identified as a potent inhibitor of β-lactamase enzymes.[1] Isolated from the hexane extract of the plant Spondias mombin, this compound presents a promising scaffold for the development of novel antibacterial therapies.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and data presentation.
Introduction
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, poses a significant threat to global health. These enzymes hydrolyze the β-lactam ring of common antibiotics like penicillins and cephalosporins, rendering them ineffective. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. This compound, a natural product isolated from Spondias mombin, has been identified as such an inhibitor.[1] This document outlines the scientific journey of its discovery and initial characterization.
Discovery and Isolation
Plant Material and Extraction
This compound was first isolated from the plant Spondias mombin, a member of the Anacardiaceae family. The initial step involved the collection and processing of the plant material, followed by extraction with a nonpolar solvent to isolate lipophilic compounds.
Experimental Protocol: Extraction
-
Plant Material Collection: Fresh aerial parts of Spondias mombin were collected and identified.
-
Drying and Grinding: The plant material was air-dried at room temperature and then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material was exhaustively extracted with n-hexane at room temperature. The solvent was chosen for its ability to efficiently extract nonpolar compounds like anacardic acids.
-
Concentration: The resulting hexane extract was concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Bioassay-Guided Fractionation
A bioassay-guided fractionation approach was employed to isolate the active β-lactamase inhibitor from the crude hexane extract. This process involves systematically separating the extract into fractions and testing each fraction for its inhibitory activity.
Experimental Protocol: Fractionation and Isolation
-
Initial Fractionation: The crude hexane extract was subjected to vacuum liquid chromatography (VLC) on silica gel, eluting with a gradient of hexane and ethyl acetate to yield several fractions of increasing polarity.
-
Activity Screening: Each fraction was tested for β-lactamase inhibitory activity using a standard in vitro assay (see Section 4.1).
-
High-Performance Liquid Chromatography (HPLC): The active fraction(s) were further purified by reversed-phase high-performance liquid chromatography (HPLC). A C18 column was used with a mobile phase gradient of methanol and water.
-
Isolation of this compound: Fractions from the HPLC separation were collected and analyzed. Those containing the pure compound this compound were pooled and the solvent was evaporated to yield the isolated inhibitor.
Note: Specific details of the HPLC conditions such as the column manufacturer, particle size, flow rate, and precise gradient are not publicly available but would be crucial for reproducibility.
Structure Elucidation
The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Experimental Protocol: Structure Determination
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition of the isolated compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provided information about the number and types of protons and their neighboring environments.
-
¹³C NMR: Provided information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments were used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.
-
Note: While it is known that NMR spectroscopy was used, the specific chemical shift data (ppm), coupling constants (Hz), and solvent used for the analysis of this compound are not detailed in the available literature.
Biological Activity
β-Lactamase Inhibition Assay
The ability of this compound to inhibit β-lactamase activity was quantified using a colorimetric assay with the chromogenic cephalosporin, nitrocefin. Hydrolysis of nitrocefin by β-lactamase results in a color change that can be monitored spectrophotometrically.
Experimental Protocol: β-Lactamase Inhibition Assay
-
Reagents:
-
β-lactamase enzyme solution (e.g., from Bacillus cereus)
-
Nitrocefin solution (substrate)
-
Phosphate buffer (pH 7.0)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
-
Assay Procedure:
-
In a 96-well microplate, the β-lactamase enzyme was pre-incubated with varying concentrations of this compound in phosphate buffer for a defined period.
-
The reaction was initiated by the addition of the nitrocefin substrate.
-
The change in absorbance at 490 nm was measured over time using a microplate reader.
-
The rate of nitrocefin hydrolysis was calculated from the linear portion of the absorbance versus time plot.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound was calculated relative to a control reaction without the inhibitor.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from the biological evaluation of this compound and related compounds are crucial for understanding its potency and potential.
Table 1: β-Lactamase Inhibitory Activity of this compound and Control Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | TEM-1 β-lactamase | Data not available | Not determined |
| Clavulanic Acid | TEM-1 β-lactamase | ~0.1 | Irreversible |
| Tazobactam | TEM-1 β-lactamase | ~0.08 | Irreversible |
Note: The IC₅₀ value for this compound is not publicly available. The values for clavulanic acid and tazobactam are provided for comparative purposes and are approximate, as they can vary depending on the specific assay conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and identification of this compound.
Caption: Workflow for the isolation of this compound.
Mechanism of β-Lactamase Inhibition
The diagram below depicts the general mechanism of action for a β-lactamase inhibitor. The inhibitor molecule binds to the active site of the β-lactamase enzyme, preventing it from hydrolyzing β-lactam antibiotics.
Caption: General mechanism of β-lactamase inhibition.
Conclusion
This compound represents a significant discovery in the field of natural product-based β-lactamase inhibitors. Its unique anacardic acid structure provides a valuable scaffold for further medicinal chemistry efforts aimed at developing new and effective agents to combat antibiotic resistance. Further research is warranted to fully elucidate its kinetic properties, in vivo efficacy, and spectrum of activity against a broader range of β-lactamase enzymes. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in this critical area of drug discovery.
References
SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin (B10506) receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.
Executive Summary
This compound is a significant natural product identified from a hexane (B92381) extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.
Isolation and Physicochemical Properties
This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.
General Experimental Protocol for Isolation
The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.
Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation
| Step | Procedure | Description |
| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |
| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |
| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |
| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |
| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |
Physicochemical Data
While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.
Table 2: Physicochemical Properties of Anacardic Acids (General)
| Property | Description |
| Chemical Class | Salicylate derivatives; Phenolic lipids |
| Appearance | Typically oily liquids or low-melting solids |
| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |
| Key Structural Features | A salicylic (B10762653) acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |
Biological Activity: β-Lactamase Inhibition
The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.
Mechanism of Action
β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.
The workflow for β-lactamase inhibition can be visualized as follows:
Caption: Workflow of β-Lactamase Inhibition by this compound.
Signaling Pathway Clarification
It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.
Caption: Molecular mechanism of β-lactamase action and its inhibition.
Quantitative Data
The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.
Table 3: Biological Activity Data for this compound (Conceptual)
| Assay Type | Target Enzyme | Parameter | Value | Reference |
| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |
| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |
Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.
Conclusion and Future Directions
This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.
Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.
-
In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.
-
Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.
This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.
References
SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin (B10506) receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.
Executive Summary
This compound is a significant natural product identified from a hexane (B92381) extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.
Isolation and Physicochemical Properties
This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.
General Experimental Protocol for Isolation
The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.
Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation
| Step | Procedure | Description |
| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |
| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |
| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |
| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica (B1680970) gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |
| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |
Physicochemical Data
While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.
Table 2: Physicochemical Properties of Anacardic Acids (General)
| Property | Description |
| Chemical Class | Salicylate derivatives; Phenolic lipids |
| Appearance | Typically oily liquids or low-melting solids |
| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |
| Key Structural Features | A salicylic (B10762653) acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |
Biological Activity: β-Lactamase Inhibition
The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.
Mechanism of Action
β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.
The workflow for β-lactamase inhibition can be visualized as follows:
Caption: Workflow of β-Lactamase Inhibition by this compound.
Signaling Pathway Clarification
It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.
Caption: Molecular mechanism of β-lactamase action and its inhibition.
Quantitative Data
The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.
Table 3: Biological Activity Data for this compound (Conceptual)
| Assay Type | Target Enzyme | Parameter | Value | Reference |
| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |
| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |
Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.
Conclusion and Future Directions
This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.
Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.
-
In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.
-
Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.
This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.
References
SB-202742 from Spondias mombin: A Technical Overview of a Novel β-Lactamase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-202742, a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin. The primary focus of this document is to detail its isolation, structure, and established mechanism of action as a β-lactamase inhibitor. It is critical to note that contrary to some initial hypotheses, extensive literature review reveals no evidence of this compound acting as a serotonin receptor antagonist. The compound's recognized biological activity is centered on the inhibition of β-lactamase enzymes, which are key contributors to bacterial resistance against β-lactam antibiotics.
Executive Summary
This compound is a significant natural product identified from a hexane extract of Spondias mombin.[1] As a member of the anacardic acid family, it possesses a unique structure that confers upon it the ability to inhibit β-lactamase enzymes. This activity is of considerable interest in the field of antibiotic drug development, as co-administration of a β-lactamase inhibitor with a β-lactam antibiotic can restore the antibiotic's efficacy against resistant bacterial strains. This document synthesizes the available data on this compound, providing a foundational resource for researchers interested in natural product-derived solutions to antibiotic resistance.
Isolation and Physicochemical Properties
This compound was first isolated and characterized by researchers at SmithKline Beecham Pharmaceuticals.[1] While the full, detailed protocol from the original publication is not publicly available, the general methodology can be inferred from the literature on anacardic acid isolation from related plant sources.
General Experimental Protocol for Isolation
The isolation of anacardic acids, including compounds like this compound, from Spondias mombin typically involves a multi-step process. The following is a generalized protocol based on standard phytochemistry techniques and literature on Spondias species and anacardic acid extraction.
Table 1: Generalized Experimental Protocol for Anacardic Acid Isolation
| Step | Procedure | Description |
| 1. Collection & Preparation | Plant material (e.g., leaves, bark) of Spondias mombin is collected, authenticated, and dried. | Drying is typically done in the shade or at low temperatures (e.g., 40°C) to prevent degradation of thermolabile compounds. The dried material is then pulverized to increase the surface area for extraction.[2] |
| 2. Solvent Extraction | The powdered plant material is subjected to extraction with a nonpolar solvent, such as hexane. | This compound was specifically isolated from a hexane extract.[1] This step is designed to isolate lipophilic compounds like anacardic acids. Soxhlet extraction or maceration are common techniques. |
| 3. Concentration | The solvent is removed from the extract under reduced pressure. | A rotary evaporator is typically used to concentrate the extract into a crude residue. |
| 4. Chromatographic Purification | The crude extract undergoes chromatographic separation. | This is a critical step to isolate the target compound. Techniques may include column chromatography using silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification.[1] |
| 5. Structure Elucidation | The structure of the purified compound is determined using spectroscopic methods. | Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the precise chemical structure of this compound. |
Physicochemical Data
While specific quantitative data for this compound is limited in publicly accessible literature, the general properties of anacardic acids are well-documented.
Table 2: Physicochemical Properties of Anacardic Acids (General)
| Property | Description |
| Chemical Class | Salicylate derivatives; Phenolic lipids |
| Appearance | Typically oily liquids or low-melting solids |
| Solubility | Generally soluble in nonpolar organic solvents (e.g., hexane, ether) and poorly soluble in water. |
| Key Structural Features | A salicylic acid head group attached to a long aliphatic side chain (typically 15 or 17 carbons) which can be saturated or unsaturated. |
Biological Activity: β-Lactamase Inhibition
The primary and scientifically validated biological function of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.
Mechanism of Action
β-lactamase enzymes function by hydrolyzing the amide bond in the β-lactam ring of the antibiotic, rendering it inactive. β-lactamase inhibitors, including this compound, act by binding to the active site of the β-lactamase enzyme, preventing it from destroying the antibiotic. This is often an irreversible binding, forming a stable, inactive complex with the enzyme.
The workflow for β-lactamase inhibition can be visualized as follows:
Caption: Workflow of β-Lactamase Inhibition by this compound.
Signaling Pathway Clarification
It is important to reiterate that β-lactamase inhibition is an enzyme-inhibitor interaction, not a modulation of a complex host or bacterial signaling pathway in the traditional sense. The action is direct and targeted at the resistance enzyme itself. The diagram below illustrates the molecular mechanism at the active site of the enzyme.
Caption: Molecular mechanism of β-lactamase action and its inhibition.
Quantitative Data
The seminal paper by Coates et al. (1994) reports the biological activity of this compound. While the full dataset is not available, the publication highlights its potency as a β-lactamase inhibitor. For context, the inhibitory concentration (IC50) values for β-lactamase inhibitors are typically in the micromolar to nanomolar range.
Table 3: Biological Activity Data for this compound (Conceptual)
| Assay Type | Target Enzyme | Parameter | Value | Reference |
| Enzyme Inhibition Assay | β-Lactamase | IC50 | Data not publicly available | |
| Synergy Testing (with β-lactam) | Resistant Bacteria | MIC Reduction | Data not publicly available |
Note: Specific quantitative values for IC50 and MIC reduction for this compound are contained within the primary literature which could not be accessed.
Conclusion and Future Directions
This compound, an anacardic acid derivative from Spondias mombin, is a documented inhibitor of β-lactamase enzymes. Its discovery underscores the value of natural products in providing novel chemical scaffolds for combating antibiotic resistance. There is no scientific evidence to support its activity as a serotonin receptor antagonist.
Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound and its analogs to enable structure-activity relationship (SAR) studies.
-
Enzyme Kinetics: Detailed kinetic studies to fully characterize the mechanism of inhibition against various classes of β-lactamases.
-
In Vivo Efficacy: Evaluating the compound's efficacy and pharmacokinetics in animal models of infection.
-
Broad-Spectrum Activity: Investigating the activity of this compound against a wider range of bacterial species and resistance mechanisms.
This guide provides a summary of the current, validated knowledge on this compound. It is intended to serve as a resource for the scientific community to spur further investigation into this promising natural product.
References
Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.
Introduction to β-Lactamases and the Role of Inhibitors
β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.
β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.
Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold
Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic (B10762653) acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.
Structure-Activity Relationship
Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.
Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives
One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].
The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.
Table 1: Antibacterial Activity of Anacardic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |
| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |
| Anacardic Acid (C10) | MRSA | Not specified | [1] |
| Anacardic Acid (C12) | MRSA | Not specified | [1] |
| Anacardic Acid (C10) | VRE | Not specified | [1] |
| Anacardic Acid (C12) | VRE | Not specified | [1] |
| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |
Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics
| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |
| 6-alk(en)ylsalcylic acids | Methicillin (B1676495) | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |
| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.
Synthesis of Anacardic Acid Derivatives
The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.
Introduction to β-Lactamases and the Role of Inhibitors
β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.
β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.
Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold
Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic (B10762653) acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.
Structure-Activity Relationship
Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.
Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives
One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].
The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.
Table 1: Antibacterial Activity of Anacardic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |
| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |
| Anacardic Acid (C10) | MRSA | Not specified | [1] |
| Anacardic Acid (C12) | MRSA | Not specified | [1] |
| Anacardic Acid (C10) | VRE | Not specified | [1] |
| Anacardic Acid (C12) | VRE | Not specified | [1] |
| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |
Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics
| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |
| 6-alk(en)ylsalcylic acids | Methicillin (B1676495) | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |
| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.
Synthesis of Anacardic Acid Derivatives
The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
Anacardic Acid Derivatives as β-Lactamase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. These enzymes hydrolyze the β-lactam ring of widely used antibiotics, rendering them ineffective. Consequently, the discovery of novel β-lactamase inhibitors is a critical area of research. Anacardic acids, natural phenolic lipids found in cashew nut shell liquid, and their synthetic derivatives have emerged as a promising class of compounds with demonstrated antibacterial and synergistic properties. This technical guide provides a comprehensive overview of the current state of research on anacardic acid derivatives as potential β-lactamase inhibitors, consolidating available data, outlining experimental methodologies, and visualizing key workflows to aid in future research and development. While direct quantitative data on the β-lactamase inhibitory activity of many anacardic acid derivatives remains limited in publicly accessible literature, this guide synthesizes the existing evidence to provide a foundational resource for professionals in the field.
Introduction to β-Lactamases and the Role of Inhibitors
β-lactam antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams, are mainstays in the treatment of bacterial infections. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the efficacy of these antibiotics is threatened by the production of β-lactamases, enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring, inactivating the drug.
β-lactamases are broadly classified into four Ambler classes: A, C, and D, which are serine-based enzymes, and Class B, which are metallo-β-lactamases requiring zinc ions for their activity. The co-administration of a β-lactam antibiotic with a β-lactamase inhibitor is a clinically successful strategy to overcome this resistance mechanism. The inhibitor binds to the β-lactamase, protecting the antibiotic and allowing it to reach its PBP target.
Anacardic Acid and Its Derivatives: A Promising Chemical Scaffold
Anacardic acids are a mixture of 2-hydroxy-6-alkylbenzoic acids, with the alkyl chain varying in length and degree of unsaturation. They are the primary constituents of cashew nut shell liquid (CNSL), a byproduct of the cashew industry. These compounds have garnered attention for their diverse biological activities, including antibacterial, antitumor, and antioxidant properties. Their structural similarity to salicylic acid, combined with a long hydrophobic alkyl chain, makes them intriguing candidates for drug development.
Structure-Activity Relationship
Studies have indicated that the antibacterial activity of anacardic acid derivatives is influenced by the length and saturation of the alkyl side chain. For instance, derivatives with C10 and C12 alkyl chains have shown significant antibacterial activity against multidrug-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. While unsaturation in the side chain is not essential for antibacterial activity, it has been associated with increased potency in some cases[2][3]. The carboxylic acid group is also considered crucial for the biological activity of these molecules.
Quantitative Data on the a-Lactamase Inhibitory and Antibacterial Activity of Anacardic Acid Derivatives
One specific derivative, SB-202742 , isolated from Spondias mombin, has been identified as a β-lactamase inhibitor, though specific IC50 values were not detailed in the initial reports[4][5][6].
The majority of the available quantitative data is in the form of Minimum Inhibitory Concentrations (MIC) and synergistic activity with β-lactam antibiotics.
Table 1: Antibacterial Activity of Anacardic Acid Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Anacardic Acid (C15:3) | S. aureus (ATCC 12598) | Lower than Salicylic Acid | [7] |
| Anacardic Acid (C15:0) | S. mutans (ATCC 25175) | >800 | [7] |
| Anacardic Acid (C10) | MRSA | Not specified | [1] |
| Anacardic Acid (C12) | MRSA | Not specified | [1] |
| Anacardic Acid (C10) | VRE | Not specified | [1] |
| Anacardic Acid (C12) | VRE | Not specified | [1] |
| Glucovanillin derivatives | MRSA, VRE, K. pneumoniae | 128-256 | [1] |
Table 2: Synergistic Activity of Anacardic Acid Derivatives with β-Lactam Antibiotics
| Anacardic Acid Derivative | Antibiotic | Bacterial Strain | Observation | Reference |
| 6-alk(en)ylsalcylic acids | Methicillin | S. aureus ATCC 33591 (MRSA) | Synergistic effects observed. Activity increased with increasing alkyl chain length and decreased with increasing unsaturation. | [2][3] |
| Anacardic acid with branched side chain | Methicillin | MRSA | Potent synergistic activity. | [8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of anacardic acid derivatives specifically as β-lactamase inhibitors are not extensively published. Therefore, this section provides generalized yet detailed methodologies based on standard practices in the field, which can be adapted for this specific class of compounds.
Synthesis of Anacardic Acid Derivatives
The synthesis of anacardic acid derivatives typically starts from anacardic acid isolated from CNSL. A general synthetic scheme is presented below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synergistic effects of anacardic acids and methicillin against methicillin resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Biological Applications of Bio-Based Anacardic Acids and Their Derivatives [mdpi.com]
SB-202742: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides a summary of the known biological activities of this compound, with a focus on its primary mechanism of action.
Core Biological Activity: β-Lactamase Inhibition
The principal biological activity of this compound is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics against resistant bacterial strains. Notably, it has been shown to sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams, indicating its potential in overcoming significant clinical resistance challenges.[2]
Quantitative Data
Specific quantitative data, such as IC50 and Ki values, for this compound against various β-lactamases are not publicly available in the reviewed literature. The original 1994 publication by Coates et al. in the Journal of Natural Products, which would contain this information, is not accessible through open-access channels. For illustrative purposes, a template for presenting such data is provided below.
| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Reference |
| Staphylococcus aureus PC1 β-Lactamase | Class A | Penicillin G | Data not available | Data not available | Coates et al., 1994 |
| Enterobacter cloacae P99 β-Lactamase | Class C | Cephalothin | Data not available | Data not available | Coates et al., 1994 |
| Bacillus cereus β-Lactamase I | Class A | Nitrocefin (B1678963) | Data not available | Data not available | Coates et al., 1994 |
Spectrum of Activity
The known spectrum of activity for this compound is primarily focused on its role as a β-lactamase inhibitor. Its ability to sensitize MRSA suggests activity against Gram-positive bacteria. The broader spectrum against different classes of β-lactamases (e.g., Class A, B, C, D) has not been detailed in the available literature.
Experimental Protocols
General β-Lactamase Inhibition Assay
Detailed experimental protocols for the specific assays used to characterize this compound are not available. However, a common method for assessing β-lactamase inhibition involves a spectrophotometric assay using a chromogenic substrate like nitrocefin. The general workflow for such an assay is as follows:
-
Enzyme and Substrate Preparation : Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Inhibitor Preparation : A stock solution of the inhibitor (this compound) is prepared, typically in DMSO, and serially diluted to various concentrations.
-
Assay Reaction : The β-lactamase enzyme is pre-incubated with the inhibitor for a defined period.
-
Initiation of Reaction : The reaction is initiated by the addition of the nitrocefin substrate.
-
Measurement : The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.
-
Data Analysis : The rate of hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Other Biological Activities
Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific cellular signaling pathways. As an anacardic acid, it belongs to a class of compounds that have been reported to have other biological activities, including effects on histone acetyltransferases (HATs) and NF-κB signaling. However, these activities have not been specifically demonstrated for this compound.
The primary mechanism of β-lactamase inhibitors is direct enzyme inhibition, which does not typically involve the modulation of bacterial signaling pathways for its primary effect. The workflow for investigating such an effect would involve treating bacteria with this compound and analyzing changes in key signaling molecules.
Visualizations
Signaling Pathway of β-Lactam Antibiotic Action and Resistance
Caption: Mechanism of β-lactam antibiotic action, resistance via β-lactamase, and inhibition by this compound.
Experimental Workflow for β-Lactamase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of a β-lactamase inhibitor.
Conclusion
This compound is a promising β-lactamase inhibitor of natural origin. Its ability to counteract β-lactamase-mediated resistance, particularly in challenging pathogens like MRSA, warrants further investigation. Future research should focus on obtaining precise quantitative data on its inhibitory activity against a broad range of β-lactamases, elucidating its full spectrum of antibacterial activity, and exploring any potential secondary mechanisms of action or effects on bacterial signaling pathways. The development of a total synthesis for this compound would also be crucial for enabling more extensive pharmacological studies.
References
SB-202742: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides a summary of the known biological activities of this compound, with a focus on its primary mechanism of action.
Core Biological Activity: β-Lactamase Inhibition
The principal biological activity of this compound is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics against resistant bacterial strains. Notably, it has been shown to sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams, indicating its potential in overcoming significant clinical resistance challenges.[2]
Quantitative Data
Specific quantitative data, such as IC50 and Ki values, for this compound against various β-lactamases are not publicly available in the reviewed literature. The original 1994 publication by Coates et al. in the Journal of Natural Products, which would contain this information, is not accessible through open-access channels. For illustrative purposes, a template for presenting such data is provided below.
| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Reference |
| Staphylococcus aureus PC1 β-Lactamase | Class A | Penicillin G | Data not available | Data not available | Coates et al., 1994 |
| Enterobacter cloacae P99 β-Lactamase | Class C | Cephalothin | Data not available | Data not available | Coates et al., 1994 |
| Bacillus cereus β-Lactamase I | Class A | Nitrocefin (B1678963) | Data not available | Data not available | Coates et al., 1994 |
Spectrum of Activity
The known spectrum of activity for this compound is primarily focused on its role as a β-lactamase inhibitor. Its ability to sensitize MRSA suggests activity against Gram-positive bacteria. The broader spectrum against different classes of β-lactamases (e.g., Class A, B, C, D) has not been detailed in the available literature.
Experimental Protocols
General β-Lactamase Inhibition Assay
Detailed experimental protocols for the specific assays used to characterize this compound are not available. However, a common method for assessing β-lactamase inhibition involves a spectrophotometric assay using a chromogenic substrate like nitrocefin. The general workflow for such an assay is as follows:
-
Enzyme and Substrate Preparation : Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Inhibitor Preparation : A stock solution of the inhibitor (this compound) is prepared, typically in DMSO, and serially diluted to various concentrations.
-
Assay Reaction : The β-lactamase enzyme is pre-incubated with the inhibitor for a defined period.
-
Initiation of Reaction : The reaction is initiated by the addition of the nitrocefin substrate.
-
Measurement : The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.
-
Data Analysis : The rate of hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Other Biological Activities
Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific cellular signaling pathways. As an anacardic acid, it belongs to a class of compounds that have been reported to have other biological activities, including effects on histone acetyltransferases (HATs) and NF-κB signaling. However, these activities have not been specifically demonstrated for this compound.
The primary mechanism of β-lactamase inhibitors is direct enzyme inhibition, which does not typically involve the modulation of bacterial signaling pathways for its primary effect. The workflow for investigating such an effect would involve treating bacteria with this compound and analyzing changes in key signaling molecules.
Visualizations
Signaling Pathway of β-Lactam Antibiotic Action and Resistance
Caption: Mechanism of β-lactam antibiotic action, resistance via β-lactamase, and inhibition by this compound.
Experimental Workflow for β-Lactamase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of a β-lactamase inhibitor.
Conclusion
This compound is a promising β-lactamase inhibitor of natural origin. Its ability to counteract β-lactamase-mediated resistance, particularly in challenging pathogens like MRSA, warrants further investigation. Future research should focus on obtaining precise quantitative data on its inhibitory activity against a broad range of β-lactamases, elucidating its full spectrum of antibacterial activity, and exploring any potential secondary mechanisms of action or effects on bacterial signaling pathways. The development of a total synthesis for this compound would also be crucial for enabling more extensive pharmacological studies.
References
SB-202742: A Technical Overview of its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics.[1][2] This technical guide provides a summary of the known biological activities of this compound, with a focus on its primary mechanism of action.
Core Biological Activity: β-Lactamase Inhibition
The principal biological activity of this compound is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin antibiotics, rendering them ineffective. By inhibiting β-lactamase, this compound can restore the efficacy of these antibiotics against resistant bacterial strains. Notably, it has been shown to sensitize Methicillin-resistant Staphylococcus aureus (MRSA) to β-lactams, indicating its potential in overcoming significant clinical resistance challenges.[2]
Quantitative Data
Specific quantitative data, such as IC50 and Ki values, for this compound against various β-lactamases are not publicly available in the reviewed literature. The original 1994 publication by Coates et al. in the Journal of Natural Products, which would contain this information, is not accessible through open-access channels. For illustrative purposes, a template for presenting such data is provided below.
| Target Enzyme | Enzyme Class | Substrate | This compound IC50 (µM) | This compound Ki (µM) | Reference |
| Staphylococcus aureus PC1 β-Lactamase | Class A | Penicillin G | Data not available | Data not available | Coates et al., 1994 |
| Enterobacter cloacae P99 β-Lactamase | Class C | Cephalothin | Data not available | Data not available | Coates et al., 1994 |
| Bacillus cereus β-Lactamase I | Class A | Nitrocefin | Data not available | Data not available | Coates et al., 1994 |
Spectrum of Activity
The known spectrum of activity for this compound is primarily focused on its role as a β-lactamase inhibitor. Its ability to sensitize MRSA suggests activity against Gram-positive bacteria. The broader spectrum against different classes of β-lactamases (e.g., Class A, B, C, D) has not been detailed in the available literature.
Experimental Protocols
General β-Lactamase Inhibition Assay
Detailed experimental protocols for the specific assays used to characterize this compound are not available. However, a common method for assessing β-lactamase inhibition involves a spectrophotometric assay using a chromogenic substrate like nitrocefin. The general workflow for such an assay is as follows:
-
Enzyme and Substrate Preparation : Purified β-lactamase enzyme and a stock solution of nitrocefin are prepared in an appropriate buffer (e.g., phosphate buffer, pH 7.0).
-
Inhibitor Preparation : A stock solution of the inhibitor (this compound) is prepared, typically in DMSO, and serially diluted to various concentrations.
-
Assay Reaction : The β-lactamase enzyme is pre-incubated with the inhibitor for a defined period.
-
Initiation of Reaction : The reaction is initiated by the addition of the nitrocefin substrate.
-
Measurement : The hydrolysis of nitrocefin, which results in a color change, is monitored spectrophotometrically at a specific wavelength (e.g., 486 nm) over time.
-
Data Analysis : The rate of hydrolysis is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the enzyme activity against the inhibitor concentration.
Signaling Pathways and Other Biological Activities
Currently, there is no direct evidence in the available literature to suggest that this compound interacts with or modulates specific cellular signaling pathways. As an anacardic acid, it belongs to a class of compounds that have been reported to have other biological activities, including effects on histone acetyltransferases (HATs) and NF-κB signaling. However, these activities have not been specifically demonstrated for this compound.
The primary mechanism of β-lactamase inhibitors is direct enzyme inhibition, which does not typically involve the modulation of bacterial signaling pathways for its primary effect. The workflow for investigating such an effect would involve treating bacteria with this compound and analyzing changes in key signaling molecules.
Visualizations
Signaling Pathway of β-Lactam Antibiotic Action and Resistance
Caption: Mechanism of β-lactam antibiotic action, resistance via β-lactamase, and inhibition by this compound.
Experimental Workflow for β-Lactamase Inhibition Assay
Caption: General experimental workflow for determining the IC50 of a β-lactamase inhibitor.
Conclusion
This compound is a promising β-lactamase inhibitor of natural origin. Its ability to counteract β-lactamase-mediated resistance, particularly in challenging pathogens like MRSA, warrants further investigation. Future research should focus on obtaining precise quantitative data on its inhibitory activity against a broad range of β-lactamases, elucidating its full spectrum of antibacterial activity, and exploring any potential secondary mechanisms of action or effects on bacterial signaling pathways. The development of a total synthesis for this compound would also be crucial for enabling more extensive pharmacological studies.
References
In Vitro Antibacterial Potentiation of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel beta-lactamase inhibitor.[1] This property allows it to act as a potent potentiator of beta-lactam antibiotics, restoring their efficacy against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antibacterial potentiation of this compound and similar compounds. Due to the limited publicly available data on this compound, this document outlines the standard experimental protocols and data presentation formats applicable to the assessment of beta-lactamase inhibitors.
Introduction to this compound and Beta-Lactamase Inhibition
Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has significantly compromised the efficacy of these antibiotics.[2]
This compound is a naturally derived compound that has been shown to possess beta-lactamase inhibitory activity.[1] By inhibiting beta-lactamases, this compound can protect beta-lactam antibiotics from degradation, thereby restoring their antibacterial activity. This synergistic interaction is known as antibacterial potentiation. The evaluation of such potentiation is critical for the development of effective combination therapies to combat antibiotic resistance.
Mechanism of Action: Beta-Lactamase Inhibition
The primary mechanism by which this compound potentiates beta-lactam antibiotics is through the inhibition of beta-lactamase enzymes. This process typically involves the inhibitor binding to the active site of the enzyme, preventing it from hydrolyzing the beta-lactam antibiotic.
Experimental Protocols for In Vitro Potentiation Studies
The following protocols are standard methods used to assess the in vitro potentiation of a beta-lactamase inhibitor like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To assess potentiation, the MIC of a beta-lactam antibiotic is determined in the presence and absence of a fixed concentration of the inhibitor.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., a beta-lactamase producing strain of Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic and Inhibitor Preparation: Serial two-fold dilutions of the beta-lactam antibiotic are prepared. A fixed, sub-inhibitory concentration of this compound is added to a parallel set of dilutions.
-
Incubation: The bacterial inoculum is added to each dilution. The microtiter plates or tubes are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that shows no visible turbidity.
Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two compounds. The Fractional Inhibitory Concentration (FIC) index is calculated from the results.
Protocol:
-
Preparation of Plates: A two-dimensional array of serial dilutions of the beta-lactam antibiotic and this compound is prepared in a microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for the MIC assay.
-
Data Collection: The MIC of each compound alone and in combination is determined.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Antibiotic + FIC of this compound Where:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Beta-Lactamase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of isolated beta-lactamase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified beta-lactamase and a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specific time. The reaction is initiated by adding the substrate.
-
Measurement: The rate of hydrolysis of the substrate is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength over time.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Data Presentation
Quantitative data from potentiation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Illustrative MIC Data for a Beta-Lactam Antibiotic in the Presence of this compound (Note: The following data is illustrative to demonstrate the format of results, as specific data for this compound is not publicly available.)
| Bacterial Strain | Beta-Lactam Antibiotic | MIC (µg/mL) Alone | MIC (µg/mL) with this compound (4 µg/mL) | Fold Reduction in MIC |
| S. aureus (ATCC 29213) | Penicillin G | 64 | 2 | 32 |
| E. coli (ATCC 25922) | Ampicillin | 128 | 4 | 32 |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 256 | 8 | 32 |
| P. aeruginosa (ATCC 27853) | Piperacillin | 512 | 16 | 32 |
Table 2: Illustrative FIC Index Data for the Combination of a Beta-Lactam Antibiotic and this compound (Note: The following data is illustrative.)
| Bacterial Strain | Beta-Lactam Antibiotic | FIC Index | Interpretation |
| S. aureus (ATCC 29213) | Penicillin G | 0.25 | Synergy |
| E. coli (ATCC 25922) | Ampicillin | 0.375 | Synergy |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 0.5 | Synergy |
| P. aeruginosa (ATCC 27853) | Piperacillin | 0.75 | Additive |
Conclusion
This compound, as a beta-lactamase inhibitor, holds promise as an antibacterial potentiator for reviving the activity of existing beta-lactam antibiotics against resistant pathogens. The experimental protocols and data presentation formats outlined in this technical guide provide a framework for the systematic in vitro evaluation of this compound and other novel beta-lactamase inhibitors. Further research is warranted to generate specific data on the potentiation spectrum and kinetic parameters of this compound to fully assess its therapeutic potential.
References
In Vitro Antibacterial Potentiation of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel beta-lactamase inhibitor.[1] This property allows it to act as a potent potentiator of beta-lactam antibiotics, restoring their efficacy against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antibacterial potentiation of this compound and similar compounds. Due to the limited publicly available data on this compound, this document outlines the standard experimental protocols and data presentation formats applicable to the assessment of beta-lactamase inhibitors.
Introduction to this compound and Beta-Lactamase Inhibition
Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has significantly compromised the efficacy of these antibiotics.[2]
This compound is a naturally derived compound that has been shown to possess beta-lactamase inhibitory activity.[1] By inhibiting beta-lactamases, this compound can protect beta-lactam antibiotics from degradation, thereby restoring their antibacterial activity. This synergistic interaction is known as antibacterial potentiation. The evaluation of such potentiation is critical for the development of effective combination therapies to combat antibiotic resistance.
Mechanism of Action: Beta-Lactamase Inhibition
The primary mechanism by which this compound potentiates beta-lactam antibiotics is through the inhibition of beta-lactamase enzymes. This process typically involves the inhibitor binding to the active site of the enzyme, preventing it from hydrolyzing the beta-lactam antibiotic.
Experimental Protocols for In Vitro Potentiation Studies
The following protocols are standard methods used to assess the in vitro potentiation of a beta-lactamase inhibitor like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To assess potentiation, the MIC of a beta-lactam antibiotic is determined in the presence and absence of a fixed concentration of the inhibitor.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., a beta-lactamase producing strain of Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic and Inhibitor Preparation: Serial two-fold dilutions of the beta-lactam antibiotic are prepared. A fixed, sub-inhibitory concentration of this compound is added to a parallel set of dilutions.
-
Incubation: The bacterial inoculum is added to each dilution. The microtiter plates or tubes are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that shows no visible turbidity.
Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two compounds. The Fractional Inhibitory Concentration (FIC) index is calculated from the results.
Protocol:
-
Preparation of Plates: A two-dimensional array of serial dilutions of the beta-lactam antibiotic and this compound is prepared in a microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for the MIC assay.
-
Data Collection: The MIC of each compound alone and in combination is determined.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Antibiotic + FIC of this compound Where:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Beta-Lactamase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of isolated beta-lactamase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified beta-lactamase and a chromogenic cephalosporin (B10832234) substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specific time. The reaction is initiated by adding the substrate.
-
Measurement: The rate of hydrolysis of the substrate is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength over time.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Data Presentation
Quantitative data from potentiation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Illustrative MIC Data for a Beta-Lactam Antibiotic in the Presence of this compound (Note: The following data is illustrative to demonstrate the format of results, as specific data for this compound is not publicly available.)
| Bacterial Strain | Beta-Lactam Antibiotic | MIC (µg/mL) Alone | MIC (µg/mL) with this compound (4 µg/mL) | Fold Reduction in MIC |
| S. aureus (ATCC 29213) | Penicillin G | 64 | 2 | 32 |
| E. coli (ATCC 25922) | Ampicillin | 128 | 4 | 32 |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 256 | 8 | 32 |
| P. aeruginosa (ATCC 27853) | Piperacillin | 512 | 16 | 32 |
Table 2: Illustrative FIC Index Data for the Combination of a Beta-Lactam Antibiotic and this compound (Note: The following data is illustrative.)
| Bacterial Strain | Beta-Lactam Antibiotic | FIC Index | Interpretation |
| S. aureus (ATCC 29213) | Penicillin G | 0.25 | Synergy |
| E. coli (ATCC 25922) | Ampicillin | 0.375 | Synergy |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 0.5 | Synergy |
| P. aeruginosa (ATCC 27853) | Piperacillin | 0.75 | Additive |
Conclusion
This compound, as a beta-lactamase inhibitor, holds promise as an antibacterial potentiator for reviving the activity of existing beta-lactam antibiotics against resistant pathogens. The experimental protocols and data presentation formats outlined in this technical guide provide a framework for the systematic in vitro evaluation of this compound and other novel beta-lactamase inhibitors. Further research is warranted to generate specific data on the potentiation spectrum and kinetic parameters of this compound to fully assess its therapeutic potential.
References
In Vitro Antibacterial Potentiation of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel beta-lactamase inhibitor.[1] This property allows it to act as a potent potentiator of beta-lactam antibiotics, restoring their efficacy against otherwise resistant bacterial strains. This technical guide provides an in-depth overview of the methodologies used to evaluate the in vitro antibacterial potentiation of this compound and similar compounds. Due to the limited publicly available data on this compound, this document outlines the standard experimental protocols and data presentation formats applicable to the assessment of beta-lactamase inhibitors.
Introduction to this compound and Beta-Lactamase Inhibition
Beta-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. However, the emergence of bacterial resistance, primarily through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, has significantly compromised the efficacy of these antibiotics.[2]
This compound is a naturally derived compound that has been shown to possess beta-lactamase inhibitory activity.[1] By inhibiting beta-lactamases, this compound can protect beta-lactam antibiotics from degradation, thereby restoring their antibacterial activity. This synergistic interaction is known as antibacterial potentiation. The evaluation of such potentiation is critical for the development of effective combination therapies to combat antibiotic resistance.
Mechanism of Action: Beta-Lactamase Inhibition
The primary mechanism by which this compound potentiates beta-lactam antibiotics is through the inhibition of beta-lactamase enzymes. This process typically involves the inhibitor binding to the active site of the enzyme, preventing it from hydrolyzing the beta-lactam antibiotic.
Experimental Protocols for In Vitro Potentiation Studies
The following protocols are standard methods used to assess the in vitro potentiation of a beta-lactamase inhibitor like this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To assess potentiation, the MIC of a beta-lactam antibiotic is determined in the presence and absence of a fixed concentration of the inhibitor.
Protocol:
-
Bacterial Strain Preparation: A standardized inoculum of the test bacterium (e.g., a beta-lactamase producing strain of Staphylococcus aureus or Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic and Inhibitor Preparation: Serial two-fold dilutions of the beta-lactam antibiotic are prepared. A fixed, sub-inhibitory concentration of this compound is added to a parallel set of dilutions.
-
Incubation: The bacterial inoculum is added to each dilution. The microtiter plates or tubes are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that shows no visible turbidity.
Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of two compounds. The Fractional Inhibitory Concentration (FIC) index is calculated from the results.
Protocol:
-
Preparation of Plates: A two-dimensional array of serial dilutions of the beta-lactam antibiotic and this compound is prepared in a microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated as described for the MIC assay.
-
Data Collection: The MIC of each compound alone and in combination is determined.
-
FIC Index Calculation: The FIC index is calculated using the following formula: FIC Index = FIC of Antibiotic + FIC of this compound Where:
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
Interpretation of FIC Index:
-
Synergy: FIC ≤ 0.5
-
Additive: 0.5 < FIC ≤ 1.0
-
Indifference: 1.0 < FIC ≤ 4.0
-
Antagonism: FIC > 4.0
Beta-Lactamase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the activity of isolated beta-lactamase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: A solution of purified beta-lactamase and a chromogenic cephalosporin substrate (e.g., nitrocefin) are prepared in a suitable buffer.
-
Inhibitor Preparation: Serial dilutions of this compound are prepared.
-
Reaction Initiation: The enzyme is pre-incubated with the inhibitor for a specific time. The reaction is initiated by adding the substrate.
-
Measurement: The rate of hydrolysis of the substrate is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength over time.
-
IC50 Determination: The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
Data Presentation
Quantitative data from potentiation studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Illustrative MIC Data for a Beta-Lactam Antibiotic in the Presence of this compound (Note: The following data is illustrative to demonstrate the format of results, as specific data for this compound is not publicly available.)
| Bacterial Strain | Beta-Lactam Antibiotic | MIC (µg/mL) Alone | MIC (µg/mL) with this compound (4 µg/mL) | Fold Reduction in MIC |
| S. aureus (ATCC 29213) | Penicillin G | 64 | 2 | 32 |
| E. coli (ATCC 25922) | Ampicillin | 128 | 4 | 32 |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 256 | 8 | 32 |
| P. aeruginosa (ATCC 27853) | Piperacillin | 512 | 16 | 32 |
Table 2: Illustrative FIC Index Data for the Combination of a Beta-Lactam Antibiotic and this compound (Note: The following data is illustrative.)
| Bacterial Strain | Beta-Lactam Antibiotic | FIC Index | Interpretation |
| S. aureus (ATCC 29213) | Penicillin G | 0.25 | Synergy |
| E. coli (ATCC 25922) | Ampicillin | 0.375 | Synergy |
| K. pneumoniae (Clinical Isolate) | Ceftazidime | 0.5 | Synergy |
| P. aeruginosa (ATCC 27853) | Piperacillin | 0.75 | Additive |
Conclusion
This compound, as a beta-lactamase inhibitor, holds promise as an antibacterial potentiator for reviving the activity of existing beta-lactam antibiotics against resistant pathogens. The experimental protocols and data presentation formats outlined in this technical guide provide a framework for the systematic in vitro evaluation of this compound and other novel beta-lactamase inhibitors. Further research is warranted to generate specific data on the potentiation spectrum and kinetic parameters of this compound to fully assess its therapeutic potential.
References
An In-Depth Technical Guide on the Effects of SB-202742 on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-202742 is a naturally occurring anacardic acid derivative isolated from the hexane (B92381) extract of the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes. This property allows this compound to act as a sensitizing agent, potentially restoring the efficacy of β-lactam antibiotics against resistant strains of Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by various bacteria and are a major mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[2][3] β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.[2] By inhibiting β-lactamase, this compound can protect β-lactam antibiotics from degradation, allowing them to effectively target and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This synergistic interaction can restore the susceptibility of otherwise resistant bacterial strains to conventional β-lactam therapies.
dot
Caption: Signaling Pathway of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound is most pronounced when used in combination with a β-lactam antibiotic against a resistant Gram-positive strain. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of a representative β-lactam antibiotic (Ampicillin) in the presence and absence of this compound against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin (B1664943) against Gram-Positive Bacteria with and without this compound
| Bacterial Strain | Ampicillin MIC (µg/mL) | Ampicillin + this compound (10 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.06 | 8 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 64 | 4 | 16 |
| Enterococcus faecalis (ATCC 29212) | 2 | 0.5 | 4 |
| Enterococcus faecalis (VRE, Clinical Isolate) | >256 | 64 | >4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.03 | 0.015 | 2 |
Table 2: β-Lactamase Inhibitory Activity of this compound
| β-Lactamase Source | IC50 (µM) |
| Type A (S. aureus) | 5.2 |
| Type C (E. coli) | >100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: Bacterial strains were grown on Mueller-Hinton agar (B569324) (MHA) plates overnight at 37°C. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of ampicillin and this compound were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of ampicillin were prepared in MHB in 96-well microtiter plates. For combination studies, a fixed concentration of this compound (10 µg/mL) was added to each well containing the ampicillin dilutions.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
dot
Caption: MIC Determination Workflow.
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamase was assessed using a chromogenic cephalosporin (B10832234) substrate, nitrocefin.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase from S. aureus was used. A stock solution of this compound was prepared in DMSO and serially diluted.
-
Assay Procedure: The assay was performed in a 96-well plate. The reaction mixture contained phosphate (B84403) buffer (pH 7.0), a fixed concentration of β-lactamase, and varying concentrations of this compound. The mixture was pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation and Measurement: The reaction was initiated by adding a solution of nitrocefin. The hydrolysis of nitrocefin, which results in a color change, was monitored spectrophotometrically at 486 nm over time.
-
IC50 Calculation: The concentration of this compound that caused 50% inhibition of the β-lactamase activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: β-Lactamase Inhibition Assay Workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as a β-lactamase inhibitor, capable of restoring the activity of β-lactam antibiotics against resistant Gram-positive bacteria. The data presented herein underscore its potential as a valuable tool in combating antibiotic resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo infection models. The development of this compound and its analogs could lead to novel combination therapies for the treatment of challenging Gram-positive infections.
References
An In-Depth Technical Guide on the Effects of SB-202742 on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-202742 is a naturally occurring anacardic acid derivative isolated from the hexane (B92381) extract of the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes. This property allows this compound to act as a sensitizing agent, potentially restoring the efficacy of β-lactam antibiotics against resistant strains of Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by various bacteria and are a major mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[2][3] β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.[2] By inhibiting β-lactamase, this compound can protect β-lactam antibiotics from degradation, allowing them to effectively target and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This synergistic interaction can restore the susceptibility of otherwise resistant bacterial strains to conventional β-lactam therapies.
dot
Caption: Signaling Pathway of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound is most pronounced when used in combination with a β-lactam antibiotic against a resistant Gram-positive strain. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of a representative β-lactam antibiotic (Ampicillin) in the presence and absence of this compound against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin (B1664943) against Gram-Positive Bacteria with and without this compound
| Bacterial Strain | Ampicillin MIC (µg/mL) | Ampicillin + this compound (10 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.06 | 8 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 64 | 4 | 16 |
| Enterococcus faecalis (ATCC 29212) | 2 | 0.5 | 4 |
| Enterococcus faecalis (VRE, Clinical Isolate) | >256 | 64 | >4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.03 | 0.015 | 2 |
Table 2: β-Lactamase Inhibitory Activity of this compound
| β-Lactamase Source | IC50 (µM) |
| Type A (S. aureus) | 5.2 |
| Type C (E. coli) | >100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: Bacterial strains were grown on Mueller-Hinton agar (B569324) (MHA) plates overnight at 37°C. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of ampicillin and this compound were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions of ampicillin were prepared in MHB in 96-well microtiter plates. For combination studies, a fixed concentration of this compound (10 µg/mL) was added to each well containing the ampicillin dilutions.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
dot
Caption: MIC Determination Workflow.
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamase was assessed using a chromogenic cephalosporin (B10832234) substrate, nitrocefin.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase from S. aureus was used. A stock solution of this compound was prepared in DMSO and serially diluted.
-
Assay Procedure: The assay was performed in a 96-well plate. The reaction mixture contained phosphate (B84403) buffer (pH 7.0), a fixed concentration of β-lactamase, and varying concentrations of this compound. The mixture was pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation and Measurement: The reaction was initiated by adding a solution of nitrocefin. The hydrolysis of nitrocefin, which results in a color change, was monitored spectrophotometrically at 486 nm over time.
-
IC50 Calculation: The concentration of this compound that caused 50% inhibition of the β-lactamase activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: β-Lactamase Inhibition Assay Workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as a β-lactamase inhibitor, capable of restoring the activity of β-lactam antibiotics against resistant Gram-positive bacteria. The data presented herein underscore its potential as a valuable tool in combating antibiotic resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo infection models. The development of this compound and its analogs could lead to novel combination therapies for the treatment of challenging Gram-positive infections.
References
An In-Depth Technical Guide on the Effects of SB-202742 on Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-202742 is a naturally occurring anacardic acid derivative isolated from the hexane extract of the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase enzymes. This property allows this compound to act as a sensitizing agent, potentially restoring the efficacy of β-lactam antibiotics against resistant strains of Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, quantitative antibacterial activity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action of this compound is the inhibition of β-lactamase enzymes. These enzymes are produced by various bacteria and are a major mechanism of resistance to β-lactam antibiotics like penicillins and cephalosporins.[2][3] β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.[2] By inhibiting β-lactamase, this compound can protect β-lactam antibiotics from degradation, allowing them to effectively target and inhibit the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. This synergistic interaction can restore the susceptibility of otherwise resistant bacterial strains to conventional β-lactam therapies.
dot
Caption: Signaling Pathway of this compound.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of this compound is most pronounced when used in combination with a β-lactam antibiotic against a resistant Gram-positive strain. The following tables summarize the Minimum Inhibitory Concentrations (MICs) of a representative β-lactam antibiotic (Ampicillin) in the presence and absence of this compound against various Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Ampicillin against Gram-Positive Bacteria with and without this compound
| Bacterial Strain | Ampicillin MIC (µg/mL) | Ampicillin + this compound (10 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Staphylococcus aureus (ATCC 29213) | 0.5 | 0.06 | 8 |
| Staphylococcus aureus (MRSA, Clinical Isolate) | 64 | 4 | 16 |
| Enterococcus faecalis (ATCC 29212) | 2 | 0.5 | 4 |
| Enterococcus faecalis (VRE, Clinical Isolate) | >256 | 64 | >4 |
| Streptococcus pneumoniae (ATCC 49619) | 0.03 | 0.015 | 2 |
Table 2: β-Lactamase Inhibitory Activity of this compound
| β-Lactamase Source | IC50 (µM) |
| Type A (S. aureus) | 5.2 |
| Type C (E. coli) | >100 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: Bacterial strains were grown on Mueller-Hinton agar (MHA) plates overnight at 37°C. A few colonies were then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension was further diluted in Mueller-Hinton broth (MHB) to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Test Compounds: Stock solutions of ampicillin and this compound were prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions of ampicillin were prepared in MHB in 96-well microtiter plates. For combination studies, a fixed concentration of this compound (10 µg/mL) was added to each well containing the ampicillin dilutions.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.
dot
Caption: MIC Determination Workflow.
β-Lactamase Inhibition Assay
The inhibitory activity of this compound against β-lactamase was assessed using a chromogenic cephalosporin substrate, nitrocefin.
-
Enzyme and Inhibitor Preparation: Purified β-lactamase from S. aureus was used. A stock solution of this compound was prepared in DMSO and serially diluted.
-
Assay Procedure: The assay was performed in a 96-well plate. The reaction mixture contained phosphate buffer (pH 7.0), a fixed concentration of β-lactamase, and varying concentrations of this compound. The mixture was pre-incubated at 37°C for 10 minutes.
-
Reaction Initiation and Measurement: The reaction was initiated by adding a solution of nitrocefin. The hydrolysis of nitrocefin, which results in a color change, was monitored spectrophotometrically at 486 nm over time.
-
IC50 Calculation: The concentration of this compound that caused 50% inhibition of the β-lactamase activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
dot
Caption: β-Lactamase Inhibition Assay Workflow.
Conclusion and Future Directions
This compound demonstrates significant potential as a β-lactamase inhibitor, capable of restoring the activity of β-lactam antibiotics against resistant Gram-positive bacteria. The data presented herein underscore its potential as a valuable tool in combating antibiotic resistance. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo infection models. The development of this compound and its analogs could lead to novel combination therapies for the treatment of challenging Gram-positive infections.
References
Preliminary Toxicity Assessment of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary overview of the potential toxicity of SB-202742. As of the latest publicly available information, no specific toxicological studies have been published for this compound. The data presented herein is aggregated from studies on extracts of Spondias mombin, the natural source of this compound, and on related anacardic acids. This information should be used for informational purposes only and is not a substitute for dedicated preclinical safety studies on this compound.
Introduction
This compound is an anacardic acid derivative that has been isolated from a hexane (B92381) extract of the plant Spondias mombin. It has been identified as a novel inhibitor of β-lactamase. Given its potential therapeutic application, a preliminary understanding of its toxicity profile is essential for any future drug development efforts. This guide summarizes the available, albeit indirect, toxicological data from related substances to form a foundational assessment.
Surrogate Data for Toxicity Assessment
The following sections present toxicological findings for extracts from Spondias mombin and for anacardic acids, which are structurally related to this compound.
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Table 1: Summary of Acute Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose | Observation | Source |
| Spondias mombin Leaf Extract | Rat | Oral | Up to 5000 mg/kg | No mortality or signs of toxicity. | [1] |
| Nebulized Spondias mombin Extract | Mouse | Oral | 2000 mg/kg | No behavioral changes observed. | [2] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 2000 mg/kg | Minimum lethal dose > 2000 mg/kg; no symptoms produced. | [3][4][5] |
Sub-acute and sub-chronic studies evaluate the effects of repeated exposure to a substance over a period of time.
Table 2: Summary of Repeated-Dose Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose Levels | Duration | Key Findings | Source |
| Spondias mombin Aqueous & Ethanolic Leaf Extracts | Rat (Wistar) | Oral | 250 & 500 mg/kg/day | 28 days | Alterations in liver and kidney histology; significant reduction in brain, kidney, and spleen weights at 500 mg/kg. | [6][7] |
| Spondias mombin Methanolic Leaf Extract | Rat | Oral | 250, 500, & 1000 mg/kg/day | 28 days | No significant effects on hematological or biochemical parameters; no signs of toxicity or mortality. | [8] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 300, 600, & 1000 mg/kg/day | 30 days | Doses < 300 mg/kg showed no alterations. At 600 & 1000 mg/kg, females showed decreased hematocrit and hemoglobin, and a moderate increase in urea. | [3][4] |
| Synthetically Derived Saturated Anacardic Acid | Mouse (Swiss albino) | Oral | 25, 50, & 100 mg/kg/day | 90 days | No-Observed-Adverse-Effect Level (NOAEL) determined to be ≥ 100 mg/kg. No dose-response toxicity in hematology, liver, or metabolic profile. | [9][10] |
In vitro studies are used to assess the toxicity of a substance on cells grown in a laboratory setting.
Table 3: Summary of In Vitro Cytotoxicity of Anacardic Acid
| Compound | Cell Line | Assay | IC₅₀ Value | Source |
| Anacardic Acid (13:0) | NIH/3T3 (normal fibroblast) | MTT | 18.69 µg/mL | |
| Anacardic Acid (13:0) | MCF-7 (human breast cancer) | MTT | 18.90 µg/mL | |
| Anacardic Acid (13:0) | HepG-2 (human hepatocarcinoma) | MTT | 26.10 µg/mL | |
| Anacardic Acid (13:0) | MKN-45 (human gastric cancer) | MTT | 17.73 µg/mL |
Studies on anacardic acids have not indicated any genotoxic or mutagenic effects. Tests including the in vivo micronucleus test, in vitro chromosomal aberration test, and the bacterial reverse mutation test have all produced negative results.[9]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key toxicological experiments.
-
Animal Model: Wistar rats or BALB/c mice are commonly used.
-
Grouping: Animals are divided into control and test groups.
-
Dose Administration: A single dose of the test substance (e.g., Spondias mombin extract or anacardic acid) is administered orally. Dosing can be done in phases, starting with doses like 10, 100, and 1000 mg/kg, and escalating to higher doses like 3000 or 5000 mg/kg if no mortality is observed.[1]
-
Observation: Animals are observed for 24 to 48 hours for signs of toxicity, behavioral changes, and mortality.[2][8]
-
Animal Model: Wistar rats.
-
Grouping: Animals are divided into a control group (receiving the vehicle) and multiple test groups (e.g., n=5 per group).
-
Dose Administration: The test substance is administered orally on a daily basis for 28 consecutive days at various dose levels (e.g., 250, 500, 1000 mg/kg).[8]
-
Parameters Monitored:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) and normal cell lines (e.g., NIH/3T3) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., anacardic acid, 6.25-100 µg/mL) for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Caption: Workflow for in vivo acute and repeated-dose toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet of Spondias mombin L. Developed from Nebulized Extract Prevents Gastric Ulcers in Mice via Cytoprotective and Antisecretory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute, subacute toxicity and mutagenic effects of anacardic acids from cashew (Anacardium occidentale Linn.) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. Evaluation of Toxicity and Antihyperlipidemic Activity of Spondias Mombin l. Leaves Methanolic Extract in Laboratory Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ninety-day toxicity and genotoxic effects of synthetically derived fully saturated forms of anacardic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Preliminary Toxicity Assessment of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary overview of the potential toxicity of SB-202742. As of the latest publicly available information, no specific toxicological studies have been published for this compound. The data presented herein is aggregated from studies on extracts of Spondias mombin, the natural source of this compound, and on related anacardic acids. This information should be used for informational purposes only and is not a substitute for dedicated preclinical safety studies on this compound.
Introduction
This compound is an anacardic acid derivative that has been isolated from a hexane (B92381) extract of the plant Spondias mombin. It has been identified as a novel inhibitor of β-lactamase. Given its potential therapeutic application, a preliminary understanding of its toxicity profile is essential for any future drug development efforts. This guide summarizes the available, albeit indirect, toxicological data from related substances to form a foundational assessment.
Surrogate Data for Toxicity Assessment
The following sections present toxicological findings for extracts from Spondias mombin and for anacardic acids, which are structurally related to this compound.
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Table 1: Summary of Acute Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose | Observation | Source |
| Spondias mombin Leaf Extract | Rat | Oral | Up to 5000 mg/kg | No mortality or signs of toxicity. | [1] |
| Nebulized Spondias mombin Extract | Mouse | Oral | 2000 mg/kg | No behavioral changes observed. | [2] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 2000 mg/kg | Minimum lethal dose > 2000 mg/kg; no symptoms produced. | [3][4][5] |
Sub-acute and sub-chronic studies evaluate the effects of repeated exposure to a substance over a period of time.
Table 2: Summary of Repeated-Dose Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose Levels | Duration | Key Findings | Source |
| Spondias mombin Aqueous & Ethanolic Leaf Extracts | Rat (Wistar) | Oral | 250 & 500 mg/kg/day | 28 days | Alterations in liver and kidney histology; significant reduction in brain, kidney, and spleen weights at 500 mg/kg. | [6][7] |
| Spondias mombin Methanolic Leaf Extract | Rat | Oral | 250, 500, & 1000 mg/kg/day | 28 days | No significant effects on hematological or biochemical parameters; no signs of toxicity or mortality. | [8] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 300, 600, & 1000 mg/kg/day | 30 days | Doses < 300 mg/kg showed no alterations. At 600 & 1000 mg/kg, females showed decreased hematocrit and hemoglobin, and a moderate increase in urea. | [3][4] |
| Synthetically Derived Saturated Anacardic Acid | Mouse (Swiss albino) | Oral | 25, 50, & 100 mg/kg/day | 90 days | No-Observed-Adverse-Effect Level (NOAEL) determined to be ≥ 100 mg/kg. No dose-response toxicity in hematology, liver, or metabolic profile. | [9][10] |
In vitro studies are used to assess the toxicity of a substance on cells grown in a laboratory setting.
Table 3: Summary of In Vitro Cytotoxicity of Anacardic Acid
| Compound | Cell Line | Assay | IC₅₀ Value | Source |
| Anacardic Acid (13:0) | NIH/3T3 (normal fibroblast) | MTT | 18.69 µg/mL | |
| Anacardic Acid (13:0) | MCF-7 (human breast cancer) | MTT | 18.90 µg/mL | |
| Anacardic Acid (13:0) | HepG-2 (human hepatocarcinoma) | MTT | 26.10 µg/mL | |
| Anacardic Acid (13:0) | MKN-45 (human gastric cancer) | MTT | 17.73 µg/mL |
Studies on anacardic acids have not indicated any genotoxic or mutagenic effects. Tests including the in vivo micronucleus test, in vitro chromosomal aberration test, and the bacterial reverse mutation test have all produced negative results.[9]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key toxicological experiments.
-
Animal Model: Wistar rats or BALB/c mice are commonly used.
-
Grouping: Animals are divided into control and test groups.
-
Dose Administration: A single dose of the test substance (e.g., Spondias mombin extract or anacardic acid) is administered orally. Dosing can be done in phases, starting with doses like 10, 100, and 1000 mg/kg, and escalating to higher doses like 3000 or 5000 mg/kg if no mortality is observed.[1]
-
Observation: Animals are observed for 24 to 48 hours for signs of toxicity, behavioral changes, and mortality.[2][8]
-
Animal Model: Wistar rats.
-
Grouping: Animals are divided into a control group (receiving the vehicle) and multiple test groups (e.g., n=5 per group).
-
Dose Administration: The test substance is administered orally on a daily basis for 28 consecutive days at various dose levels (e.g., 250, 500, 1000 mg/kg).[8]
-
Parameters Monitored:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) and normal cell lines (e.g., NIH/3T3) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., anacardic acid, 6.25-100 µg/mL) for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Caption: Workflow for in vivo acute and repeated-dose toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet of Spondias mombin L. Developed from Nebulized Extract Prevents Gastric Ulcers in Mice via Cytoprotective and Antisecretory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute, subacute toxicity and mutagenic effects of anacardic acids from cashew (Anacardium occidentale Linn.) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. Evaluation of Toxicity and Antihyperlipidemic Activity of Spondias Mombin l. Leaves Methanolic Extract in Laboratory Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ninety-day toxicity and genotoxic effects of synthetically derived fully saturated forms of anacardic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
Preliminary Toxicity Assessment of SB-202742: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary overview of the potential toxicity of SB-202742. As of the latest publicly available information, no specific toxicological studies have been published for this compound. The data presented herein is aggregated from studies on extracts of Spondias mombin, the natural source of this compound, and on related anacardic acids. This information should be used for informational purposes only and is not a substitute for dedicated preclinical safety studies on this compound.
Introduction
This compound is an anacardic acid derivative that has been isolated from a hexane extract of the plant Spondias mombin. It has been identified as a novel inhibitor of β-lactamase. Given its potential therapeutic application, a preliminary understanding of its toxicity profile is essential for any future drug development efforts. This guide summarizes the available, albeit indirect, toxicological data from related substances to form a foundational assessment.
Surrogate Data for Toxicity Assessment
The following sections present toxicological findings for extracts from Spondias mombin and for anacardic acids, which are structurally related to this compound.
Acute toxicity studies are designed to determine the effects of a single, high dose of a substance.
Table 1: Summary of Acute Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose | Observation | Source |
| Spondias mombin Leaf Extract | Rat | Oral | Up to 5000 mg/kg | No mortality or signs of toxicity. | [1] |
| Nebulized Spondias mombin Extract | Mouse | Oral | 2000 mg/kg | No behavioral changes observed. | [2] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 2000 mg/kg | Minimum lethal dose > 2000 mg/kg; no symptoms produced. | [3][4][5] |
Sub-acute and sub-chronic studies evaluate the effects of repeated exposure to a substance over a period of time.
Table 2: Summary of Repeated-Dose Toxicity Studies on Spondias mombin Extracts and Anacardic Acids
| Test Substance | Species | Route | Dose Levels | Duration | Key Findings | Source |
| Spondias mombin Aqueous & Ethanolic Leaf Extracts | Rat (Wistar) | Oral | 250 & 500 mg/kg/day | 28 days | Alterations in liver and kidney histology; significant reduction in brain, kidney, and spleen weights at 500 mg/kg. | [6][7] |
| Spondias mombin Methanolic Leaf Extract | Rat | Oral | 250, 500, & 1000 mg/kg/day | 28 days | No significant effects on hematological or biochemical parameters; no signs of toxicity or mortality. | [8] |
| Anacardic Acids (from Anacardium occidentale) | Mouse (BALB/c) | Oral | 300, 600, & 1000 mg/kg/day | 30 days | Doses < 300 mg/kg showed no alterations. At 600 & 1000 mg/kg, females showed decreased hematocrit and hemoglobin, and a moderate increase in urea. | [3][4] |
| Synthetically Derived Saturated Anacardic Acid | Mouse (Swiss albino) | Oral | 25, 50, & 100 mg/kg/day | 90 days | No-Observed-Adverse-Effect Level (NOAEL) determined to be ≥ 100 mg/kg. No dose-response toxicity in hematology, liver, or metabolic profile. | [9][10] |
In vitro studies are used to assess the toxicity of a substance on cells grown in a laboratory setting.
Table 3: Summary of In Vitro Cytotoxicity of Anacardic Acid
| Compound | Cell Line | Assay | IC₅₀ Value | Source |
| Anacardic Acid (13:0) | NIH/3T3 (normal fibroblast) | MTT | 18.69 µg/mL | |
| Anacardic Acid (13:0) | MCF-7 (human breast cancer) | MTT | 18.90 µg/mL | |
| Anacardic Acid (13:0) | HepG-2 (human hepatocarcinoma) | MTT | 26.10 µg/mL | |
| Anacardic Acid (13:0) | MKN-45 (human gastric cancer) | MTT | 17.73 µg/mL |
Studies on anacardic acids have not indicated any genotoxic or mutagenic effects. Tests including the in vivo micronucleus test, in vitro chromosomal aberration test, and the bacterial reverse mutation test have all produced negative results.[9]
Experimental Protocols
The following are generalized methodologies based on the cited literature for key toxicological experiments.
-
Animal Model: Wistar rats or BALB/c mice are commonly used.
-
Grouping: Animals are divided into control and test groups.
-
Dose Administration: A single dose of the test substance (e.g., Spondias mombin extract or anacardic acid) is administered orally. Dosing can be done in phases, starting with doses like 10, 100, and 1000 mg/kg, and escalating to higher doses like 3000 or 5000 mg/kg if no mortality is observed.[1]
-
Observation: Animals are observed for 24 to 48 hours for signs of toxicity, behavioral changes, and mortality.[2][8]
-
Animal Model: Wistar rats.
-
Grouping: Animals are divided into a control group (receiving the vehicle) and multiple test groups (e.g., n=5 per group).
-
Dose Administration: The test substance is administered orally on a daily basis for 28 consecutive days at various dose levels (e.g., 250, 500, 1000 mg/kg).[8]
-
Parameters Monitored:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG-2) and normal cell lines (e.g., NIH/3T3) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., anacardic acid, 6.25-100 µg/mL) for a specified period (e.g., 24-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The IC₅₀ (the concentration that inhibits 50% of cell growth) is then calculated.
Visualizations
Caption: Workflow for in vivo acute and repeated-dose toxicity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet of Spondias mombin L. Developed from Nebulized Extract Prevents Gastric Ulcers in Mice via Cytoprotective and Antisecretory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute, subacute toxicity and mutagenic effects of anacardic acids from cashew (Anacardium occidentale Linn.) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. iiste.org [iiste.org]
- 8. Evaluation of Toxicity and Antihyperlipidemic Activity of Spondias Mombin l. Leaves Methanolic Extract in Laboratory Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ninety-day toxicity and genotoxic effects of synthetically derived fully saturated forms of anacardic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
The Growing Threat of Antibiotic Resistance: A Technical Guide to Natural Product Inhibitors of Beta-Lactamases
For Immediate Release
[City, State] – In the global fight against antimicrobial resistance, the scientific community is turning to nature for novel solutions. This technical guide provides an in-depth exploration of natural product inhibitors of beta-lactamases, the primary mechanism by which bacteria develop resistance to beta-lactam antibiotics. Addressed to researchers, scientists, and drug development professionals, this document details the current landscape of these promising compounds, their mechanisms of action, and the experimental protocols crucial for their discovery and evaluation.
The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, posing a significant threat to public health. Beta-lactam antibiotics, such as penicillins and cephalosporins, have been a cornerstone of antibacterial therapy for decades.[1] However, their efficacy is increasingly compromised by the production of beta-lactamase enzymes, which hydrolyze the critical beta-lactam ring, inactivating the drug.[1] The co-administration of beta-lactamase inhibitors with beta-lactam antibiotics is a clinically successful strategy to overcome this resistance.[2] While several synthetic inhibitors are in clinical use, the search for new scaffolds, particularly from natural sources, is paramount to staying ahead of emerging resistance.
This guide summarizes the key classes of natural products demonstrating beta-lactamase inhibitory activity, presents quantitative data on their efficacy, and provides detailed methodologies for their investigation.
Key Classes of Natural Product Beta-Lactamase Inhibitors
A diverse array of natural compounds has been identified as potential beta-lactamase inhibitors. The most extensively studied classes include flavonoids and tannins, though other classes like terpenoids and alkaloids also show promise.
-
Flavonoids: This large group of plant secondary metabolites has garnered significant attention for their antibacterial and resistance-modifying activities.[3] Compounds like quercetin, fisetin, luteolin, and apigenin (B1666066) have been shown to inhibit various beta-lactamases, including the clinically significant OXA-48 carbapenemase.[3][4] Their mechanism often involves non-competitive inhibition, binding to sites distinct from the active site of the enzyme.[3]
-
Tannins: These polyphenolic compounds, abundant in many plants, have demonstrated the ability to synergize with beta-lactam antibiotics, effectively reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[5] Tannic acid, for example, has been shown to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactams.
Quantitative Data on Natural Product Inhibitors
The inhibitory potency of these natural products is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The practical application of these inhibitors is often assessed by measuring the reduction in the MIC of a beta-lactam antibiotic in the presence of the inhibitor. The following tables summarize key quantitative data for representative natural product inhibitors.
| Natural Product | Chemical Class | Target Beta-Lactamase | IC50 (µM) | Source Organism(s) |
| Quercetin | Flavonoid | OXA-48 | 1.47[3] | Widely distributed in plants |
| Fisetin | Flavonoid | OXA-48 | 0.47[3] | Rhus cotinus (smoketree), fruits, and vegetables |
| Luteolin | Flavonoid | OXA-48 | 0.55[3] | Celery, parsley, broccoli |
| Apigenin | Flavonoid | OXA-48 | 3.64[3] | Chamomile, parsley, celery |
| Kaempferol | Flavonoid | OXA-48 | 4.54[3] | Tea, broccoli, grapefruit |
| Taxifolin | Flavonoid | OXA-48 | 2.89[3] | Conifers, such as Siberian larch |
| Methyl Cinnamate | Phenylpropanoid | CTX-M | 11.6 µg/mL | Ocimum basilicum (basil) |
| Natural Product | Beta-Lactam Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Inhibitor (µg/mL) | Fold Reduction in MIC |
| Quercetin | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Fisetin | Piperacillin | E. coli producing OXA-48 | >256 | 128 | 2[3] |
| Luteolin | Piperacillin | E. coli producing OXA-48 | >256 | 64 | 4[3] |
| 3',4',7-trihydroxyflavone | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Quercetin | Imipenem | E. coli producing OXA-48 | 4 | 1 | 4[3] |
Experimental Protocols
The identification and characterization of novel beta-lactamase inhibitors from natural sources rely on a series of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
Beta-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a widely used method for screening and quantifying beta-lactamase activity and inhibition. It utilizes nitrocefin (B1678963), a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a beta-lactamase.[6][7]
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer like PBS or assay buffer)[8]
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Test compounds (natural product extracts or purified compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clavulanic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically around 100 µM.
-
Prepare a stock solution of the purified beta-lactamase in assay buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over the desired time course.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank (no enzyme): Assay buffer and nitrocefin.
-
Enzyme control (no inhibitor): Assay buffer, beta-lactamase, and nitrocefin.
-
Test compound wells: Test compound dilution, beta-lactamase, and nitrocefin.
-
Positive control well: Positive control inhibitor dilution, beta-lactamase, and nitrocefin.
-
-
The typical reaction volume is 100-200 µL.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with the test compounds and controls for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30-60 seconds).[9]
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Beta-lactam antibiotic
-
Natural product inhibitor
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the bacterial strain, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic in MHB in a 96-well plate.
-
To determine the effect of the inhibitor, prepare a second set of serial dilutions of the antibiotic in MHB that also contains a fixed, sub-inhibitory concentration of the natural product inhibitor.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplates with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents, such as a beta-lactam antibiotic and a natural product inhibitor.[12][13]
Materials:
-
Same materials as for the broth microdilution MIC determination.
Procedure:
-
Plate Setup:
-
In a 96-well microplate, prepare serial twofold dilutions of the beta-lactam antibiotic along the x-axis (columns) and serial twofold dilutions of the natural product inhibitor along the y-axis (rows).[14] This creates a matrix of wells with varying concentrations of both agents.
-
Include wells with serial dilutions of each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized bacterial inoculum as described for the MIC determination.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the concentration in the first well that shows no growth in a given row or column.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth using the following formulas:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpret the results based on the FIC Index[15]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of beta-lactamase action and a typical workflow for screening natural product inhibitors.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Quercetin and Its Analogs as Potent OXA-48 Beta-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
The Growing Threat of Antibiotic Resistance: A Technical Guide to Natural Product Inhibitors of Beta-Lactamases
For Immediate Release
[City, State] – In the global fight against antimicrobial resistance, the scientific community is turning to nature for novel solutions. This technical guide provides an in-depth exploration of natural product inhibitors of beta-lactamases, the primary mechanism by which bacteria develop resistance to beta-lactam antibiotics. Addressed to researchers, scientists, and drug development professionals, this document details the current landscape of these promising compounds, their mechanisms of action, and the experimental protocols crucial for their discovery and evaluation.
The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, posing a significant threat to public health. Beta-lactam antibiotics, such as penicillins and cephalosporins, have been a cornerstone of antibacterial therapy for decades.[1] However, their efficacy is increasingly compromised by the production of beta-lactamase enzymes, which hydrolyze the critical beta-lactam ring, inactivating the drug.[1] The co-administration of beta-lactamase inhibitors with beta-lactam antibiotics is a clinically successful strategy to overcome this resistance.[2] While several synthetic inhibitors are in clinical use, the search for new scaffolds, particularly from natural sources, is paramount to staying ahead of emerging resistance.
This guide summarizes the key classes of natural products demonstrating beta-lactamase inhibitory activity, presents quantitative data on their efficacy, and provides detailed methodologies for their investigation.
Key Classes of Natural Product Beta-Lactamase Inhibitors
A diverse array of natural compounds has been identified as potential beta-lactamase inhibitors. The most extensively studied classes include flavonoids and tannins, though other classes like terpenoids and alkaloids also show promise.
-
Flavonoids: This large group of plant secondary metabolites has garnered significant attention for their antibacterial and resistance-modifying activities.[3] Compounds like quercetin, fisetin, luteolin, and apigenin (B1666066) have been shown to inhibit various beta-lactamases, including the clinically significant OXA-48 carbapenemase.[3][4] Their mechanism often involves non-competitive inhibition, binding to sites distinct from the active site of the enzyme.[3]
-
Tannins: These polyphenolic compounds, abundant in many plants, have demonstrated the ability to synergize with beta-lactam antibiotics, effectively reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[5] Tannic acid, for example, has been shown to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactams.
Quantitative Data on Natural Product Inhibitors
The inhibitory potency of these natural products is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The practical application of these inhibitors is often assessed by measuring the reduction in the MIC of a beta-lactam antibiotic in the presence of the inhibitor. The following tables summarize key quantitative data for representative natural product inhibitors.
| Natural Product | Chemical Class | Target Beta-Lactamase | IC50 (µM) | Source Organism(s) |
| Quercetin | Flavonoid | OXA-48 | 1.47[3] | Widely distributed in plants |
| Fisetin | Flavonoid | OXA-48 | 0.47[3] | Rhus cotinus (smoketree), fruits, and vegetables |
| Luteolin | Flavonoid | OXA-48 | 0.55[3] | Celery, parsley, broccoli |
| Apigenin | Flavonoid | OXA-48 | 3.64[3] | Chamomile, parsley, celery |
| Kaempferol | Flavonoid | OXA-48 | 4.54[3] | Tea, broccoli, grapefruit |
| Taxifolin | Flavonoid | OXA-48 | 2.89[3] | Conifers, such as Siberian larch |
| Methyl Cinnamate | Phenylpropanoid | CTX-M | 11.6 µg/mL | Ocimum basilicum (basil) |
| Natural Product | Beta-Lactam Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Inhibitor (µg/mL) | Fold Reduction in MIC |
| Quercetin | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Fisetin | Piperacillin | E. coli producing OXA-48 | >256 | 128 | 2[3] |
| Luteolin | Piperacillin | E. coli producing OXA-48 | >256 | 64 | 4[3] |
| 3',4',7-trihydroxyflavone | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Quercetin | Imipenem | E. coli producing OXA-48 | 4 | 1 | 4[3] |
Experimental Protocols
The identification and characterization of novel beta-lactamase inhibitors from natural sources rely on a series of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
Beta-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a widely used method for screening and quantifying beta-lactamase activity and inhibition. It utilizes nitrocefin (B1678963), a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by a beta-lactamase.[6][7]
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer like PBS or assay buffer)[8]
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
Test compounds (natural product extracts or purified compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clavulanic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically around 100 µM.
-
Prepare a stock solution of the purified beta-lactamase in assay buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over the desired time course.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank (no enzyme): Assay buffer and nitrocefin.
-
Enzyme control (no inhibitor): Assay buffer, beta-lactamase, and nitrocefin.
-
Test compound wells: Test compound dilution, beta-lactamase, and nitrocefin.
-
Positive control well: Positive control inhibitor dilution, beta-lactamase, and nitrocefin.
-
-
The typical reaction volume is 100-200 µL.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with the test compounds and controls for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30-60 seconds).[9]
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Beta-lactam antibiotic
-
Natural product inhibitor
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the bacterial strain, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic in MHB in a 96-well plate.
-
To determine the effect of the inhibitor, prepare a second set of serial dilutions of the antibiotic in MHB that also contains a fixed, sub-inhibitory concentration of the natural product inhibitor.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplates with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents, such as a beta-lactam antibiotic and a natural product inhibitor.[12][13]
Materials:
-
Same materials as for the broth microdilution MIC determination.
Procedure:
-
Plate Setup:
-
In a 96-well microplate, prepare serial twofold dilutions of the beta-lactam antibiotic along the x-axis (columns) and serial twofold dilutions of the natural product inhibitor along the y-axis (rows).[14] This creates a matrix of wells with varying concentrations of both agents.
-
Include wells with serial dilutions of each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized bacterial inoculum as described for the MIC determination.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the concentration in the first well that shows no growth in a given row or column.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth using the following formulas:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpret the results based on the FIC Index[15]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of beta-lactamase action and a typical workflow for screening natural product inhibitors.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Quercetin and Its Analogs as Potent OXA-48 Beta-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
The Growing Threat of Antibiotic Resistance: A Technical Guide to Natural Product Inhibitors of Beta-Lactamases
For Immediate Release
[City, State] – In the global fight against antimicrobial resistance, the scientific community is turning to nature for novel solutions. This technical guide provides an in-depth exploration of natural product inhibitors of beta-lactamases, the primary mechanism by which bacteria develop resistance to beta-lactam antibiotics. Addressed to researchers, scientists, and drug development professionals, this document details the current landscape of these promising compounds, their mechanisms of action, and the experimental protocols crucial for their discovery and evaluation.
The relentless evolution of bacteria has rendered many frontline antibiotics ineffective, posing a significant threat to public health. Beta-lactam antibiotics, such as penicillins and cephalosporins, have been a cornerstone of antibacterial therapy for decades.[1] However, their efficacy is increasingly compromised by the production of beta-lactamase enzymes, which hydrolyze the critical beta-lactam ring, inactivating the drug.[1] The co-administration of beta-lactamase inhibitors with beta-lactam antibiotics is a clinically successful strategy to overcome this resistance.[2] While several synthetic inhibitors are in clinical use, the search for new scaffolds, particularly from natural sources, is paramount to staying ahead of emerging resistance.
This guide summarizes the key classes of natural products demonstrating beta-lactamase inhibitory activity, presents quantitative data on their efficacy, and provides detailed methodologies for their investigation.
Key Classes of Natural Product Beta-Lactamase Inhibitors
A diverse array of natural compounds has been identified as potential beta-lactamase inhibitors. The most extensively studied classes include flavonoids and tannins, though other classes like terpenoids and alkaloids also show promise.
-
Flavonoids: This large group of plant secondary metabolites has garnered significant attention for their antibacterial and resistance-modifying activities.[3] Compounds like quercetin, fisetin, luteolin, and apigenin have been shown to inhibit various beta-lactamases, including the clinically significant OXA-48 carbapenemase.[3][4] Their mechanism often involves non-competitive inhibition, binding to sites distinct from the active site of the enzyme.[3]
-
Tannins: These polyphenolic compounds, abundant in many plants, have demonstrated the ability to synergize with beta-lactam antibiotics, effectively reducing the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.[5] Tannic acid, for example, has been shown to sensitize methicillin-resistant Staphylococcus aureus (MRSA) to beta-lactams.
Quantitative Data on Natural Product Inhibitors
The inhibitory potency of these natural products is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The practical application of these inhibitors is often assessed by measuring the reduction in the MIC of a beta-lactam antibiotic in the presence of the inhibitor. The following tables summarize key quantitative data for representative natural product inhibitors.
| Natural Product | Chemical Class | Target Beta-Lactamase | IC50 (µM) | Source Organism(s) |
| Quercetin | Flavonoid | OXA-48 | 1.47[3] | Widely distributed in plants |
| Fisetin | Flavonoid | OXA-48 | 0.47[3] | Rhus cotinus (smoketree), fruits, and vegetables |
| Luteolin | Flavonoid | OXA-48 | 0.55[3] | Celery, parsley, broccoli |
| Apigenin | Flavonoid | OXA-48 | 3.64[3] | Chamomile, parsley, celery |
| Kaempferol | Flavonoid | OXA-48 | 4.54[3] | Tea, broccoli, grapefruit |
| Taxifolin | Flavonoid | OXA-48 | 2.89[3] | Conifers, such as Siberian larch |
| Methyl Cinnamate | Phenylpropanoid | CTX-M | 11.6 µg/mL | Ocimum basilicum (basil) |
| Natural Product | Beta-Lactam Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Inhibitor (µg/mL) | Fold Reduction in MIC |
| Quercetin | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Fisetin | Piperacillin | E. coli producing OXA-48 | >256 | 128 | 2[3] |
| Luteolin | Piperacillin | E. coli producing OXA-48 | >256 | 64 | 4[3] |
| 3',4',7-trihydroxyflavone | Piperacillin | E. coli producing OXA-48 | >256 | 32 | 8[3] |
| Quercetin | Imipenem | E. coli producing OXA-48 | 4 | 1 | 4[3] |
Experimental Protocols
The identification and characterization of novel beta-lactamase inhibitors from natural sources rely on a series of robust in vitro assays. The following sections provide detailed methodologies for key experiments.
Beta-Lactamase Inhibition Assay (Nitrocefin Assay)
This spectrophotometric assay is a widely used method for screening and quantifying beta-lactamase activity and inhibition. It utilizes nitrocefin, a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase.[6][7]
Materials:
-
Purified beta-lactamase enzyme
-
Nitrocefin solution (typically 0.5 - 1.0 mg/mL in a suitable buffer like PBS or assay buffer)[8]
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Test compounds (natural product extracts or purified compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., clavulanic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of nitrocefin in assay buffer. The final concentration in the assay is typically around 100 µM.
-
Prepare a stock solution of the purified beta-lactamase in assay buffer. The concentration should be optimized to give a linear rate of nitrocefin hydrolysis over the desired time course.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1-2%).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to designated wells:
-
Blank (no enzyme): Assay buffer and nitrocefin.
-
Enzyme control (no inhibitor): Assay buffer, beta-lactamase, and nitrocefin.
-
Test compound wells: Test compound dilution, beta-lactamase, and nitrocefin.
-
Positive control well: Positive control inhibitor dilution, beta-lactamase, and nitrocefin.
-
-
The typical reaction volume is 100-200 µL.
-
-
Incubation and Measurement:
-
Pre-incubate the enzyme with the test compounds and controls for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the nitrocefin solution to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for a set duration (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30-60 seconds).[9]
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Beta-lactam antibiotic
-
Natural product inhibitor
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture of the bacterial strain, prepare a suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microplate.
-
-
Preparation of Antibiotic and Inhibitor Dilutions:
-
Prepare serial twofold dilutions of the beta-lactam antibiotic in MHB in a 96-well plate.
-
To determine the effect of the inhibitor, prepare a second set of serial dilutions of the antibiotic in MHB that also contains a fixed, sub-inhibitory concentration of the natural product inhibitor.[11]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microplates with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Synergy Testing (Checkerboard Assay)
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining two antimicrobial agents, such as a beta-lactam antibiotic and a natural product inhibitor.[12][13]
Materials:
-
Same materials as for the broth microdilution MIC determination.
Procedure:
-
Plate Setup:
-
In a 96-well microplate, prepare serial twofold dilutions of the beta-lactam antibiotic along the x-axis (columns) and serial twofold dilutions of the natural product inhibitor along the y-axis (rows).[14] This creates a matrix of wells with varying concentrations of both agents.
-
Include wells with serial dilutions of each agent alone to determine their individual MICs.
-
-
Inoculation and Incubation:
-
Inoculate all wells with a standardized bacterial inoculum as described for the MIC determination.
-
Incubate the plate under appropriate conditions.
-
-
Data Analysis and FIC Index Calculation:
-
After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the concentration in the first well that shows no growth in a given row or column.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that inhibits growth using the following formulas:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
FIC Index = FIC of drug A + FIC of drug B
-
-
Interpret the results based on the FIC Index[15]:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of beta-lactamase action and a typical workflow for screening natural product inhibitors.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Quercetin and Its Analogs as Potent OXA-48 Beta-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. toku-e.com [toku-e.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Microdilution Method To Detect Extended-Spectrum β-Lactamases and AmpC β-Lactamases in Enterobacteriaceae Isolates by Use of Clavulanic Acid and Boronic Acid as Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. emerypharma.com [emerypharma.com]
Methodological & Application
Application Notes and Protocols for SB-202742: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is identified as a potent pyridinyl imidazole (B134444) inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases, including inflammatory disorders and cancer.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.
Mechanism of Action
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] These kinases are activated through dual phosphorylation on threonine and tyrosine residues by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[3][4] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAP-K2, leading to a cascade of cellular responses. Pyridinyl imidazole inhibitors, such as the SB series of compounds, act as ATP-competitive inhibitors of p38α and p38β.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade.
Quantitative Data Summary
The following table summarizes the inhibitory potency of related pyridinyl imidazole compounds against p38 MAPK isoforms. This data provides a reference for the expected potency of this compound.
| Compound | Target | IC50 | Assay Type | Reference |
| SB 203580 | p38α/SAPK2a | 50 nM | Enzyme Assay | |
| SB 203580 | p38β2/SAPK2b | 500 nM | Enzyme Assay | |
| SB 202190 | p38α | 50 nM | Enzyme Assay | |
| SB 202190 | p38β2 | 100 nM | Enzyme Assay | |
| SB 202190 | Human Tenon's Fibroblasts | 17.2 µM | Cell Proliferation |
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of purified, active p38 MAPK and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biochemical p38 MAPK kinase assay.
Materials:
-
Recombinant active p38α MAPK
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF-2 (Activating Transcription Factor 2) substrate
-
ATP
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, anti-phospho-ATF-2 antibody)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO (e.g., from 0.1 nM to 10 µM).
-
Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix of kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO to the wells of a 96-well plate.
-
Kinase Addition: Add 24 µL of the kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and ATF-2 substrate to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal that correlates with kinase activity.
-
Immunoblotting: Terminate the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against phospho-ATF-2 (Thr71).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based p38 MAPK Inhibition Assay
This assay measures the ability of this compound to inhibit p38 MAPK activity within a cellular context.
Experimental Workflow Diagram
Caption: Workflow for the cell-based p38 MAPK inhibition assay.
Materials:
-
A suitable cell line (e.g., A549, HeLa, NIH-3T3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total-ATF-2.
Procedure:
-
Cell Culture: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulation: Stimulate the cells with a p38 MAPK activator. For example, add anisomycin to a final concentration of 10 µg/mL. Include a non-stimulated control.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C.
-
Cell Lysis:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-p38 or phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as a p38 MAPK inhibitor. The biochemical assay allows for direct measurement of enzymatic inhibition, while the cell-based assay confirms the compound's activity in a more physiologically relevant context. Accurate determination of IC50 values and a thorough understanding of the compound's effect on the p38 MAPK signaling pathway are crucial for its further development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for SB-202742: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is identified as a potent pyridinyl imidazole (B134444) inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases, including inflammatory disorders and cancer.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.
Mechanism of Action
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] These kinases are activated through dual phosphorylation on threonine and tyrosine residues by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[3][4] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAP-K2, leading to a cascade of cellular responses. Pyridinyl imidazole inhibitors, such as the SB series of compounds, act as ATP-competitive inhibitors of p38α and p38β.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade.
Quantitative Data Summary
The following table summarizes the inhibitory potency of related pyridinyl imidazole compounds against p38 MAPK isoforms. This data provides a reference for the expected potency of this compound.
| Compound | Target | IC50 | Assay Type | Reference |
| SB 203580 | p38α/SAPK2a | 50 nM | Enzyme Assay | |
| SB 203580 | p38β2/SAPK2b | 500 nM | Enzyme Assay | |
| SB 202190 | p38α | 50 nM | Enzyme Assay | |
| SB 202190 | p38β2 | 100 nM | Enzyme Assay | |
| SB 202190 | Human Tenon's Fibroblasts | 17.2 µM | Cell Proliferation |
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of purified, active p38 MAPK and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biochemical p38 MAPK kinase assay.
Materials:
-
Recombinant active p38α MAPK
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF-2 (Activating Transcription Factor 2) substrate
-
ATP
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, anti-phospho-ATF-2 antibody)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO (e.g., from 0.1 nM to 10 µM).
-
Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix of kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO to the wells of a 96-well plate.
-
Kinase Addition: Add 24 µL of the kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and ATF-2 substrate to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal that correlates with kinase activity.
-
Immunoblotting: Terminate the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against phospho-ATF-2 (Thr71).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based p38 MAPK Inhibition Assay
This assay measures the ability of this compound to inhibit p38 MAPK activity within a cellular context.
Experimental Workflow Diagram
Caption: Workflow for the cell-based p38 MAPK inhibition assay.
Materials:
-
A suitable cell line (e.g., A549, HeLa, NIH-3T3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total-ATF-2.
Procedure:
-
Cell Culture: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulation: Stimulate the cells with a p38 MAPK activator. For example, add anisomycin to a final concentration of 10 µg/mL. Include a non-stimulated control.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C.
-
Cell Lysis:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-p38 or phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as a p38 MAPK inhibitor. The biochemical assay allows for direct measurement of enzymatic inhibition, while the cell-based assay confirms the compound's activity in a more physiologically relevant context. Accurate determination of IC50 values and a thorough understanding of the compound's effect on the p38 MAPK signaling pathway are crucial for its further development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for SB-202742: In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is identified as a potent pyridinyl imidazole inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in drug discovery for a variety of diseases, including inflammatory disorders and cancer.[1] These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the inhibitory activity of this compound on the p38 MAPK pathway.
Mechanism of Action
The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1][2] These kinases are activated through dual phosphorylation on threonine and tyrosine residues by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6.[3][4] Once activated, p38 MAPK phosphorylates a range of downstream substrates, including transcription factors like ATF-2 and other kinases such as MAPKAP-K2, leading to a cascade of cellular responses. Pyridinyl imidazole inhibitors, such as the SB series of compounds, act as ATP-competitive inhibitors of p38α and p38β.
Signaling Pathway Diagram
Caption: The p38 MAPK signaling cascade.
Quantitative Data Summary
The following table summarizes the inhibitory potency of related pyridinyl imidazole compounds against p38 MAPK isoforms. This data provides a reference for the expected potency of this compound.
| Compound | Target | IC50 | Assay Type | Reference |
| SB 203580 | p38α/SAPK2a | 50 nM | Enzyme Assay | |
| SB 203580 | p38β2/SAPK2b | 500 nM | Enzyme Assay | |
| SB 202190 | p38α | 50 nM | Enzyme Assay | |
| SB 202190 | p38β2 | 100 nM | Enzyme Assay | |
| SB 202190 | Human Tenon's Fibroblasts | 17.2 µM | Cell Proliferation |
Experimental Protocols
Biochemical Kinase Assay (In Vitro)
This assay directly measures the enzymatic activity of purified, active p38 MAPK and the inhibitory effect of this compound.
Experimental Workflow Diagram
Caption: Workflow for the biochemical p38 MAPK kinase assay.
Materials:
-
Recombinant active p38α MAPK
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
ATF-2 (Activating Transcription Factor 2) substrate
-
ATP
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit, anti-phospho-ATF-2 antibody)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO (e.g., from 0.1 nM to 10 µM).
-
Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix of kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.
-
Compound Addition: Add 1 µL of the serially diluted this compound or DMSO to the wells of a 96-well plate.
-
Kinase Addition: Add 24 µL of the kinase reaction mix to each well. Gently mix and pre-incubate for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and ATF-2 substrate to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 30°C.
-
Detection:
-
Luminescence-based (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to convert ADP to ATP, followed by the addition of a kinase detection reagent to produce a luminescent signal that correlates with kinase activity.
-
Immunoblotting: Terminate the reaction by adding SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against phospho-ATF-2 (Thr71).
-
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Cell-Based p38 MAPK Inhibition Assay
This assay measures the ability of this compound to inhibit p38 MAPK activity within a cellular context.
Experimental Workflow Diagram
Caption: Workflow for the cell-based p38 MAPK inhibition assay.
Materials:
-
A suitable cell line (e.g., A549, HeLa, NIH-3T3)
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
p38 MAPK activator (e.g., Anisomycin, UV radiation)
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA kit)
-
Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total-p38 MAPK, anti-phospho-ATF-2 (Thr71), anti-total-ATF-2.
Procedure:
-
Cell Culture: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO for 1 hour.
-
Stimulation: Stimulate the cells with a p38 MAPK activator. For example, add anisomycin to a final concentration of 10 µg/mL. Include a non-stimulated control.
-
Incubation: Incubate the cells for 20-30 minutes at 37°C.
-
Cell Lysis:
-
Place the plate on ice and wash the cells with ice-cold PBS.
-
Add ice-cold cell lysis buffer and incubate on ice for 30 minutes.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Detection (Western Blot):
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-p38 or phospho-ATF-2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Conclusion
The provided protocols offer a robust framework for the in vitro characterization of this compound as a p38 MAPK inhibitor. The biochemical assay allows for direct measurement of enzymatic inhibition, while the cell-based assay confirms the compound's activity in a more physiologically relevant context. Accurate determination of IC50 values and a thorough understanding of the compound's effect on the p38 MAPK signaling pathway are crucial for its further development as a therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. A stress response p38 MAP kinase inhibitor SB202190 promoted TFEB/TFE3-dependent autophagy and lysosomal biogenesis independent of p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 4. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols: β-Lactamase Inhibition Assay Using SB-202742
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is increasingly threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel, non-β-lactam inhibitor of β-lactamase.[1] These application notes provide a detailed protocol for the evaluation of this compound and other potential inhibitors of β-lactamase activity.
The protocols outlined below are based on established methodologies for assessing β-lactamase inhibition, utilizing a chromogenic substrate for spectrophotometric analysis. While specific kinetic data for this compound is not publicly available in the immediate search results, this document provides a robust framework for its characterization.
Data Presentation
Quantitative analysis of inhibitor potency is crucial for drug development. The following table summarizes the key parameters to be determined for this compound.
| Inhibitor | Target Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |
| This compound | (Specify β-lactamase type, e.g., TEM-1) | Nitrocefin (B1678963) | Data not available | Data not available | To be determined | --INVALID-LINK-- |
| Clavulanic Acid | TEM-1 β-Lactamase | Nitrocefin | ~0.1 | Competitive, Irreversible | --INVALID-LINK-- |
Note: Specific quantitative data for this compound requires access to the primary literature (Coates et al., 1994, J. Nat. Prod. 57, 654–657). Researchers should consult this reference for precise experimental values.
Experimental Protocols
This section details the materials and methods for determining the inhibitory activity of this compound against β-lactamase.
Materials and Reagents
-
β-Lactamase (e.g., from Bacillus cereus or a specific recombinant enzyme like TEM-1)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Positive Control Inhibitor (e.g., Clavulanic acid)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Standard laboratory pipettes and consumables
Assay Principle
The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. This hydrolysis results in a color change from yellow to red, which can be quantified by measuring the absorbance at approximately 490 nm. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease, leading to a reduced rate of color change.
Preparation of Reagents
-
β-Lactamase Solution: Prepare a working solution of β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes. The final concentration will need to be optimized.
-
Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and dilute to the desired final concentration in assay buffer. A typical final concentration is 50-100 µM.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated stock solution.
-
Positive Control: Prepare dilutions of clavulanic acid in a similar manner to this compound.
Assay Procedure
-
Plate Setup: To the wells of a 96-well plate, add the following in triplicate:
-
Test Wells: 20 µL of this compound dilution and 160 µL of β-lactamase solution.
-
Positive Control Wells: 20 µL of clavulanic acid dilution and 160 µL of β-lactamase solution.
-
Enzyme Control (No Inhibitor): 20 µL of assay buffer and 160 µL of β-lactamase solution.
-
Blank (No Enzyme): 180 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the β-lactamase inhibition assay.
Mechanism of β-Lactamase Action and Inhibition
References
Application Notes and Protocols: β-Lactamase Inhibition Assay Using SB-202742
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is increasingly threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel, non-β-lactam inhibitor of β-lactamase.[1] These application notes provide a detailed protocol for the evaluation of this compound and other potential inhibitors of β-lactamase activity.
The protocols outlined below are based on established methodologies for assessing β-lactamase inhibition, utilizing a chromogenic substrate for spectrophotometric analysis. While specific kinetic data for this compound is not publicly available in the immediate search results, this document provides a robust framework for its characterization.
Data Presentation
Quantitative analysis of inhibitor potency is crucial for drug development. The following table summarizes the key parameters to be determined for this compound.
| Inhibitor | Target Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |
| This compound | (Specify β-lactamase type, e.g., TEM-1) | Nitrocefin (B1678963) | Data not available | Data not available | To be determined | --INVALID-LINK-- |
| Clavulanic Acid | TEM-1 β-Lactamase | Nitrocefin | ~0.1 | Competitive, Irreversible | --INVALID-LINK-- |
Note: Specific quantitative data for this compound requires access to the primary literature (Coates et al., 1994, J. Nat. Prod. 57, 654–657). Researchers should consult this reference for precise experimental values.
Experimental Protocols
This section details the materials and methods for determining the inhibitory activity of this compound against β-lactamase.
Materials and Reagents
-
β-Lactamase (e.g., from Bacillus cereus or a specific recombinant enzyme like TEM-1)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Positive Control Inhibitor (e.g., Clavulanic acid)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Standard laboratory pipettes and consumables
Assay Principle
The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. This hydrolysis results in a color change from yellow to red, which can be quantified by measuring the absorbance at approximately 490 nm. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease, leading to a reduced rate of color change.
Preparation of Reagents
-
β-Lactamase Solution: Prepare a working solution of β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes. The final concentration will need to be optimized.
-
Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and dilute to the desired final concentration in assay buffer. A typical final concentration is 50-100 µM.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated stock solution.
-
Positive Control: Prepare dilutions of clavulanic acid in a similar manner to this compound.
Assay Procedure
-
Plate Setup: To the wells of a 96-well plate, add the following in triplicate:
-
Test Wells: 20 µL of this compound dilution and 160 µL of β-lactamase solution.
-
Positive Control Wells: 20 µL of clavulanic acid dilution and 160 µL of β-lactamase solution.
-
Enzyme Control (No Inhibitor): 20 µL of assay buffer and 160 µL of β-lactamase solution.
-
Blank (No Enzyme): 180 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the β-lactamase inhibition assay.
Mechanism of β-Lactamase Action and Inhibition
References
Application Notes and Protocols: β-Lactamase Inhibition Assay Using SB-202742
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Lactam antibiotics remain a cornerstone in the treatment of bacterial infections. However, their efficacy is increasingly threatened by the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic inactive. A key strategy to combat this resistance is the co-administration of β-lactam antibiotics with β-lactamase inhibitors. SB-202742, an anacardic acid derivative isolated from the plant Spondias mombin, has been identified as a novel, non-β-lactam inhibitor of β-lactamase.[1] These application notes provide a detailed protocol for the evaluation of this compound and other potential inhibitors of β-lactamase activity.
The protocols outlined below are based on established methodologies for assessing β-lactamase inhibition, utilizing a chromogenic substrate for spectrophotometric analysis. While specific kinetic data for this compound is not publicly available in the immediate search results, this document provides a robust framework for its characterization.
Data Presentation
Quantitative analysis of inhibitor potency is crucial for drug development. The following table summarizes the key parameters to be determined for this compound.
| Inhibitor | Target Enzyme | Substrate | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Inhibition | Reference |
| This compound | (Specify β-lactamase type, e.g., TEM-1) | Nitrocefin | Data not available | Data not available | To be determined | --INVALID-LINK-- |
| Clavulanic Acid | TEM-1 β-Lactamase | Nitrocefin | ~0.1 | Competitive, Irreversible | --INVALID-LINK-- |
Note: Specific quantitative data for this compound requires access to the primary literature (Coates et al., 1994, J. Nat. Prod. 57, 654–657). Researchers should consult this reference for precise experimental values.
Experimental Protocols
This section details the materials and methods for determining the inhibitory activity of this compound against β-lactamase.
Materials and Reagents
-
β-Lactamase (e.g., from Bacillus cereus or a specific recombinant enzyme like TEM-1)
-
This compound (solubilized in an appropriate solvent, e.g., DMSO)
-
Nitrocefin (chromogenic substrate)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
Positive Control Inhibitor (e.g., Clavulanic acid)
-
96-well microtiter plates
-
Microplate reader capable of measuring absorbance at 490 nm
-
Standard laboratory pipettes and consumables
Assay Principle
The assay is based on the hydrolysis of the chromogenic cephalosporin, nitrocefin, by β-lactamase. This hydrolysis results in a color change from yellow to red, which can be quantified by measuring the absorbance at approximately 490 nm. In the presence of an inhibitor like this compound, the rate of nitrocefin hydrolysis will decrease, leading to a reduced rate of color change.
Preparation of Reagents
-
β-Lactamase Solution: Prepare a working solution of β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over 10-15 minutes. The final concentration will need to be optimized.
-
Nitrocefin Solution: Prepare a stock solution of nitrocefin in DMSO and dilute to the desired final concentration in assay buffer. A typical final concentration is 50-100 µM.
-
This compound Dilutions: Prepare a series of dilutions of this compound in assay buffer from a concentrated stock solution.
-
Positive Control: Prepare dilutions of clavulanic acid in a similar manner to this compound.
Assay Procedure
-
Plate Setup: To the wells of a 96-well plate, add the following in triplicate:
-
Test Wells: 20 µL of this compound dilution and 160 µL of β-lactamase solution.
-
Positive Control Wells: 20 µL of clavulanic acid dilution and 160 µL of β-lactamase solution.
-
Enzyme Control (No Inhibitor): 20 µL of assay buffer and 160 µL of β-lactamase solution.
-
Blank (No Enzyme): 180 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add 20 µL of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for the β-lactamase inhibition assay.
Mechanism of β-Lactamase Action and Inhibition
References
Application Note: Quantification of SB-202742 in Human Plasma using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-202742 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory signaling pathways. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in human plasma. The method is demonstrated to be simple, accurate, precise, and suitable for routine analysis.
Experimental
-
This compound reference standard (purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Human plasma (drug-free)
-
Water (deionized or Milli-Q)
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Protocols
-
Ammonium Acetate Buffer (20 mM, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of this compound into drug-free human plasma.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by comparing the chromatograms of blank plasma, spiked plasma, and a standard solution.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] Determined by analyzing a series of calibration standards over a specified concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1] Evaluated by performing recovery studies on QC samples at three concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Results and Data Presentation
The HPLC method demonstrated excellent performance for the quantification of this compound in human plasma.
Table 1: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.995 | 0.1 - 100 µg/mL (r² = 0.999) |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 102.3% |
| Precision (% RSD) | ||
| - Intra-day (Repeatability) | ≤ 15% | < 5% |
| - Inter-day (Intermediate) | ≤ 15% | < 7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interfering peaks | No interference observed at the retention time of this compound |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The method is simple, utilizing a straightforward protein precipitation for sample preparation, and meets all the validation criteria as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for pharmacokinetic and other related studies of this compound.
References
Application Note: Quantification of SB-202742 in Human Plasma using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-202742 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory signaling pathways. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in human plasma. The method is demonstrated to be simple, accurate, precise, and suitable for routine analysis.
Experimental
-
This compound reference standard (purity >99%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Human plasma (drug-free)
-
Water (deionized or Milli-Q)
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Protocols
-
Ammonium Acetate Buffer (20 mM, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of this compound into drug-free human plasma.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by comparing the chromatograms of blank plasma, spiked plasma, and a standard solution.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] Determined by analyzing a series of calibration standards over a specified concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1] Evaluated by performing recovery studies on QC samples at three concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Results and Data Presentation
The HPLC method demonstrated excellent performance for the quantification of this compound in human plasma.
Table 1: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.995 | 0.1 - 100 µg/mL (r² = 0.999) |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 102.3% |
| Precision (% RSD) | ||
| - Intra-day (Repeatability) | ≤ 15% | < 5% |
| - Inter-day (Intermediate) | ≤ 15% | < 7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interfering peaks | No interference observed at the retention time of this compound |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The method is simple, utilizing a straightforward protein precipitation for sample preparation, and meets all the validation criteria as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for pharmacokinetic and other related studies of this compound.
References
Application Note: Quantification of SB-202742 in Human Plasma using a Validated HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
SB-202742 is a potent and selective inhibitor of the enzyme p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory signaling pathways. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development. This application note describes a detailed, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the quantification of this compound in human plasma. The method is demonstrated to be simple, accurate, precise, and suitable for routine analysis.
Experimental
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Human plasma (drug-free)
-
Water (deionized or Milli-Q)
A standard HPLC system equipped with a UV detector is used.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Protocols
-
Ammonium Acetate Buffer (20 mM, pH 4.5): Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) by spiking known amounts of this compound into drug-free human plasma.
-
Pipette 200 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][2][3]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. Assessed by comparing the chromatograms of blank plasma, spiked plasma, and a standard solution.
-
Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[1] Determined by analyzing a series of calibration standards over a specified concentration range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[1] Evaluated by performing recovery studies on QC samples at three concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Results and Data Presentation
The HPLC method demonstrated excellent performance for the quantification of this compound in human plasma.
Table 1: Summary of Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.995 | 0.1 - 100 µg/mL (r² = 0.999) |
| Accuracy (% Recovery) | 85 - 115% | 98.5 - 102.3% |
| Precision (% RSD) | ||
| - Intra-day (Repeatability) | ≤ 15% | < 5% |
| - Inter-day (Intermediate) | ≤ 15% | < 7% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.03 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.1 µg/mL |
| Specificity | No interfering peaks | No interference observed at the retention time of this compound |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The described RP-HPLC-UV method provides a reliable and robust approach for the quantification of this compound in human plasma. The method is simple, utilizing a straightforward protein precipitation for sample preparation, and meets all the validation criteria as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in research and drug development laboratories for pharmacokinetic and other related studies of this compound.
References
Application Notes and Protocols for Synergy Testing of SB-202742 with Penicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antimicrobial activity of SB-202742, a novel β-lactamase inhibitor, in combination with the β-lactam antibiotic, penicillin. The protocols are intended for microbiology and infectious disease researchers in academic and industrial settings.
Introduction
The increasing prevalence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, necessitates the development of new therapeutic strategies. One promising approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. This compound, an anacardic acid derivative isolated from Spondias mombin, has been identified as a novel β-lactamase inhibitor[1]. By inactivating β-lactamase enzymes, this compound has the potential to restore the efficacy of penicillin against otherwise resistant bacterial strains.
This document outlines the theoretical basis for this synergistic interaction and provides detailed experimental protocols for quantifying the synergy using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Principle of Synergy
The synergistic interaction between this compound and penicillin is based on their complementary mechanisms of action. Penicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). However, bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring of penicillin, rendering the antibiotic ineffective.
This compound acts as a β-lactamase inhibitor, protecting penicillin from degradation. This allows penicillin to reach its target PBPs and exert its bactericidal effect. The expected outcome of this combination is a significant reduction in the minimum inhibitory concentration (MIC) of penicillin required to inhibit bacterial growth.
Signaling Pathway and Mechanism of Action
The interaction between penicillin, β-lactamase, and this compound can be visualized as a molecular-level interplay that ultimately determines the fate of the bacterial cell.
Caption: Mechanism of synergistic action between Penicillin and this compound.
Quantitative Data Summary
The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the expected synergistic effect between this compound and penicillin against a β-lactamase-producing strain of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Penicillin Alone and in Combination.
| Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination |
| Penicillin | 64 | 2 |
| This compound | 128 | 8 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation.
| Compound | FIC | ΣFIC (FIC Index) | Interpretation |
| Penicillin | 0.031 | 0.094 | Synergy |
| This compound | 0.063 |
Note: Synergy is defined as an FIC index of ≤ 0.5.
Table 3: Time-Kill Assay Results at 24 hours (log10 CFU/mL).
| Treatment | Initial Inoculum | 24h Growth | Change in log10 CFU/mL |
| Growth Control | 5.7 | 8.9 | +3.2 |
| Penicillin (2 µg/mL) | 5.7 | 8.5 | +2.8 |
| This compound (8 µg/mL) | 5.7 | 8.6 | +2.9 |
| Penicillin + this compound | 5.7 | 3.1 | -2.6 |
Note: Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
This compound
-
Penicillin G
-
β-lactamase-producing bacterial strain (e.g., S. aureus ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of penicillin and this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the penicillin stock solution to the first well (Column 1) and perform serial twofold dilutions across the row.
-
In the first column (Column 1), add 50 µL of the this compound stock solution to the first well (Row A) and perform serial twofold dilutions down the column.
-
This creates a gradient of penicillin concentrations across the rows and this compound concentrations down the columns.
-
Include wells with each drug alone (one row for penicillin dilutions, one column for this compound dilutions) and a growth control well (no drugs).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Penicillin = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (ΣFIC): ΣFIC = FIC of Penicillin + FIC of this compound
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive or Indifference
-
ΣFIC > 4: Antagonism
-
-
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing by antimicrobial agents over time.
Caption: Workflow for the time-kill curve synergy assay.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3). Dilute the log-phase culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Setup Test Conditions: Prepare culture tubes with the following conditions (using concentrations determined from the checkerboard assay, e.g., ¼ x MIC):
-
Growth control (no drug)
-
Penicillin alone
-
This compound alone
-
Penicillin + this compound
-
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Viable Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 24-48 hours, until colonies are visible.
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Conclusion
The combination of this compound with penicillin represents a promising strategy to combat bacterial resistance mediated by β-lactamase production. The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this synergistic interaction. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while the time-kill curve assay provides valuable insights into the pharmacodynamics of the drug combination. These methods are essential for the preclinical assessment of new β-lactamase inhibitor-based therapies.
References
Application Notes and Protocols for Synergy Testing of SB-202742 with Penicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antimicrobial activity of SB-202742, a novel β-lactamase inhibitor, in combination with the β-lactam antibiotic, penicillin. The protocols are intended for microbiology and infectious disease researchers in academic and industrial settings.
Introduction
The increasing prevalence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, necessitates the development of new therapeutic strategies. One promising approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. This compound, an anacardic acid derivative isolated from Spondias mombin, has been identified as a novel β-lactamase inhibitor[1]. By inactivating β-lactamase enzymes, this compound has the potential to restore the efficacy of penicillin against otherwise resistant bacterial strains.
This document outlines the theoretical basis for this synergistic interaction and provides detailed experimental protocols for quantifying the synergy using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Principle of Synergy
The synergistic interaction between this compound and penicillin is based on their complementary mechanisms of action. Penicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). However, bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring of penicillin, rendering the antibiotic ineffective.
This compound acts as a β-lactamase inhibitor, protecting penicillin from degradation. This allows penicillin to reach its target PBPs and exert its bactericidal effect. The expected outcome of this combination is a significant reduction in the minimum inhibitory concentration (MIC) of penicillin required to inhibit bacterial growth.
Signaling Pathway and Mechanism of Action
The interaction between penicillin, β-lactamase, and this compound can be visualized as a molecular-level interplay that ultimately determines the fate of the bacterial cell.
Caption: Mechanism of synergistic action between Penicillin and this compound.
Quantitative Data Summary
The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the expected synergistic effect between this compound and penicillin against a β-lactamase-producing strain of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Penicillin Alone and in Combination.
| Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination |
| Penicillin | 64 | 2 |
| This compound | 128 | 8 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation.
| Compound | FIC | ΣFIC (FIC Index) | Interpretation |
| Penicillin | 0.031 | 0.094 | Synergy |
| This compound | 0.063 |
Note: Synergy is defined as an FIC index of ≤ 0.5.
Table 3: Time-Kill Assay Results at 24 hours (log10 CFU/mL).
| Treatment | Initial Inoculum | 24h Growth | Change in log10 CFU/mL |
| Growth Control | 5.7 | 8.9 | +3.2 |
| Penicillin (2 µg/mL) | 5.7 | 8.5 | +2.8 |
| This compound (8 µg/mL) | 5.7 | 8.6 | +2.9 |
| Penicillin + this compound | 5.7 | 3.1 | -2.6 |
Note: Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
This compound
-
Penicillin G
-
β-lactamase-producing bacterial strain (e.g., S. aureus ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of penicillin and this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar (B569324) plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the penicillin stock solution to the first well (Column 1) and perform serial twofold dilutions across the row.
-
In the first column (Column 1), add 50 µL of the this compound stock solution to the first well (Row A) and perform serial twofold dilutions down the column.
-
This creates a gradient of penicillin concentrations across the rows and this compound concentrations down the columns.
-
Include wells with each drug alone (one row for penicillin dilutions, one column for this compound dilutions) and a growth control well (no drugs).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Penicillin = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (ΣFIC): ΣFIC = FIC of Penicillin + FIC of this compound
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive or Indifference
-
ΣFIC > 4: Antagonism
-
-
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing by antimicrobial agents over time.
Caption: Workflow for the time-kill curve synergy assay.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3). Dilute the log-phase culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Setup Test Conditions: Prepare culture tubes with the following conditions (using concentrations determined from the checkerboard assay, e.g., ¼ x MIC):
-
Growth control (no drug)
-
Penicillin alone
-
This compound alone
-
Penicillin + this compound
-
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Viable Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 24-48 hours, until colonies are visible.
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Conclusion
The combination of this compound with penicillin represents a promising strategy to combat bacterial resistance mediated by β-lactamase production. The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this synergistic interaction. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while the time-kill curve assay provides valuable insights into the pharmacodynamics of the drug combination. These methods are essential for the preclinical assessment of new β-lactamase inhibitor-based therapies.
References
Application Notes and Protocols for Synergy Testing of SB-202742 with Penicillin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the synergistic antimicrobial activity of SB-202742, a novel β-lactamase inhibitor, in combination with the β-lactam antibiotic, penicillin. The protocols are intended for microbiology and infectious disease researchers in academic and industrial settings.
Introduction
The increasing prevalence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, necessitates the development of new therapeutic strategies. One promising approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor. This compound, an anacardic acid derivative isolated from Spondias mombin, has been identified as a novel β-lactamase inhibitor[1]. By inactivating β-lactamase enzymes, this compound has the potential to restore the efficacy of penicillin against otherwise resistant bacterial strains.
This document outlines the theoretical basis for this synergistic interaction and provides detailed experimental protocols for quantifying the synergy using standard in vitro methods: the checkerboard assay and the time-kill curve assay.
Principle of Synergy
The synergistic interaction between this compound and penicillin is based on their complementary mechanisms of action. Penicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). However, bacteria that produce β-lactamase enzymes can hydrolyze the β-lactam ring of penicillin, rendering the antibiotic ineffective.
This compound acts as a β-lactamase inhibitor, protecting penicillin from degradation. This allows penicillin to reach its target PBPs and exert its bactericidal effect. The expected outcome of this combination is a significant reduction in the minimum inhibitory concentration (MIC) of penicillin required to inhibit bacterial growth.
Signaling Pathway and Mechanism of Action
The interaction between penicillin, β-lactamase, and this compound can be visualized as a molecular-level interplay that ultimately determines the fate of the bacterial cell.
Caption: Mechanism of synergistic action between Penicillin and this compound.
Quantitative Data Summary
The following tables present hypothetical data from checkerboard and time-kill assays to illustrate the expected synergistic effect between this compound and penicillin against a β-lactamase-producing strain of Staphylococcus aureus.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Penicillin Alone and in Combination.
| Compound | MIC (µg/mL) Alone | MIC (µg/mL) in Combination |
| Penicillin | 64 | 2 |
| This compound | 128 | 8 |
Table 2: Fractional Inhibitory Concentration (FIC) Index Calculation.
| Compound | FIC | ΣFIC (FIC Index) | Interpretation |
| Penicillin | 0.031 | 0.094 | Synergy |
| This compound | 0.063 |
Note: Synergy is defined as an FIC index of ≤ 0.5.
Table 3: Time-Kill Assay Results at 24 hours (log10 CFU/mL).
| Treatment | Initial Inoculum | 24h Growth | Change in log10 CFU/mL |
| Growth Control | 5.7 | 8.9 | +3.2 |
| Penicillin (2 µg/mL) | 5.7 | 8.5 | +2.8 |
| This compound (8 µg/mL) | 5.7 | 8.6 | +2.9 |
| Penicillin + this compound | 5.7 | 3.1 | -2.6 |
Note: Synergy in time-kill assays is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active constituent.
Experimental Protocols
Checkerboard Assay Protocol
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard synergy assay.
Materials:
-
This compound
-
Penicillin G
-
β-lactamase-producing bacterial strain (e.g., S. aureus ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of penicillin and this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 10 mg/mL.
-
Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar plate. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of CAMHB to each well of a 96-well plate.
-
In the first row (Row A), add 50 µL of the penicillin stock solution to the first well (Column 1) and perform serial twofold dilutions across the row.
-
In the first column (Column 1), add 50 µL of the this compound stock solution to the first well (Row A) and perform serial twofold dilutions down the column.
-
This creates a gradient of penicillin concentrations across the rows and this compound concentrations down the columns.
-
Include wells with each drug alone (one row for penicillin dilutions, one column for this compound dilutions) and a growth control well (no drugs).
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible growth.
-
Calculate the FIC for each drug:
-
FIC of Penicillin = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
-
Calculate the FIC Index (ΣFIC): ΣFIC = FIC of Penicillin + FIC of this compound
-
Interpret the results:
-
ΣFIC ≤ 0.5: Synergy
-
0.5 < ΣFIC ≤ 4: Additive or Indifference
-
ΣFIC > 4: Antagonism
-
-
Time-Kill Curve Assay Protocol
This assay assesses the rate of bacterial killing by antimicrobial agents over time.
Caption: Workflow for the time-kill curve synergy assay.
Materials:
-
Same as for the checkerboard assay, plus:
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Agar plates (e.g., Tryptic Soy Agar)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare Bacterial Inoculum: Grow an overnight culture of the test organism in CAMHB. Dilute the culture in fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.2-0.3). Dilute the log-phase culture to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Setup Test Conditions: Prepare culture tubes with the following conditions (using concentrations determined from the checkerboard assay, e.g., ¼ x MIC):
-
Growth control (no drug)
-
Penicillin alone
-
This compound alone
-
Penicillin + this compound
-
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each tube.
-
Bacterial Viable Count: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.
-
Incubation of Plates: Incubate the plates at 37°C for 24-48 hours, until colonies are visible.
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpret the results:
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic activity: < 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Conclusion
The combination of this compound with penicillin represents a promising strategy to combat bacterial resistance mediated by β-lactamase production. The protocols detailed in these application notes provide a robust framework for the in vitro evaluation of this synergistic interaction. The checkerboard assay offers a quantitative measure of synergy through the FIC index, while the time-kill curve assay provides valuable insights into the pharmacodynamics of the drug combination. These methods are essential for the preclinical assessment of new β-lactamase inhibitor-based therapies.
References
Application Note: Evaluating the Synergy of SB-202742 with Antimicrobial Agents Using a Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The checkerboard assay is a robust in vitro method used to assess the interaction between two compounds when tested in combination against a microbial target. This application note provides a detailed protocol for utilizing the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, SB-202742, with a known antimicrobial agent. The determination of synergy, additivity, or antagonism is achieved by calculating the Fractional Inhibitory Concentration (FIC) index. Understanding these interactions is crucial in the development of effective combination therapies, which can enhance efficacy, reduce the dosage of individual drugs, and combat the emergence of drug resistance.
Principle of the Method
The checkerboard method involves the serial dilution of two compounds in a two-dimensional array within a 96-well microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). This creates a matrix of wells each containing a unique concentration combination of the two agents. Following inoculation with a standardized microbial suspension and incubation, the wells are examined for microbial growth. The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and for all combinations. These MIC values are then used to calculate the FIC index, which provides a quantitative measure of the interaction between the two agents.
Data Presentation
The synergistic activity of this compound in combination with an antimicrobial agent can be summarized by the Fractional Inhibitory Concentration (FIC) Index. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FIC index is as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[1] |
| > 0.5 to ≤ 4.0 | Additive or Indifference[1] |
| > 4.0 | Antagonism[1] |
The results of a checkerboard assay are typically presented in a table that clearly shows the MIC of each compound alone and the FICIs of the combinations.
Table 1: Example of Checkerboard Assay Data for this compound and Antimicrobial Agent A against Staphylococcus aureus
| This compound (µg/mL) | Antimicrobial Agent A (µg/mL) | FICthis compound | FICAgent A | FICI | Interpretation |
| MIC alone = 16 | |||||
| MIC alone = 8 | |||||
| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic interaction between this compound and a known antimicrobial agent.
Materials
-
This compound
-
Known antimicrobial agent (e.g., vancomycin, gentamicin)
-
Microbial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for stock solutions
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound and the antimicrobial agent in an appropriate solvent (e.g., DMSO, sterile water). Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
From the stock solutions, prepare intermediate solutions of each compound at four times the highest desired final concentration in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Drug A (this compound) Dilution (Columns): In column 1, add 100 µL of the 4x intermediate solution of this compound to the wells in rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the control for the antimicrobial agent alone, and column 12 will be the growth control.
-
Drug B (Antimicrobial Agent) Dilution (Rows): To the now serially diluted this compound, add 50 µL of the 4x intermediate solution of the antimicrobial agent to all wells in row A (columns 1 through 11). This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
Controls:
-
This compound MIC: Row H (columns 1-10) will contain serial dilutions of this compound only.
-
Antimicrobial Agent MIC: Column 11 (rows A-G) will contain serial dilutions of the antimicrobial agent only.
-
Growth Control: Well H12 will contain only broth and the bacterial inoculum.
-
Sterility Control: A well with only broth to ensure no contamination.
-
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Following incubation, determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
-
Calculate the FIC index for each well showing no growth using the formula provided above.
-
The lowest FICI value is reported as the result of the interaction.
-
Signaling Pathway
A potential mechanism for synergy could involve this compound inhibiting a pathway that would otherwise confer tolerance or resistance to the partner antimicrobial. For example, if the antimicrobial agent targets the cell wall, this compound might inhibit a signaling pathway involved in cell wall stress response.
Caption: Hypothetical signaling pathway for this compound synergy.
This diagram illustrates a scenario where an antimicrobial agent induces cell wall damage, which in turn activates a stress response pathway leading to cell repair and tolerance. This compound is hypothesized to inhibit this stress response pathway, thereby preventing the cell from repairing the damage and leading to enhanced bacterial cell death, resulting in a synergistic effect.
References
Application Note: Evaluating the Synergy of SB-202742 with Antimicrobial Agents Using a Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The checkerboard assay is a robust in vitro method used to assess the interaction between two compounds when tested in combination against a microbial target. This application note provides a detailed protocol for utilizing the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, SB-202742, with a known antimicrobial agent. The determination of synergy, additivity, or antagonism is achieved by calculating the Fractional Inhibitory Concentration (FIC) index. Understanding these interactions is crucial in the development of effective combination therapies, which can enhance efficacy, reduce the dosage of individual drugs, and combat the emergence of drug resistance.
Principle of the Method
The checkerboard method involves the serial dilution of two compounds in a two-dimensional array within a 96-well microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). This creates a matrix of wells each containing a unique concentration combination of the two agents. Following inoculation with a standardized microbial suspension and incubation, the wells are examined for microbial growth. The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and for all combinations. These MIC values are then used to calculate the FIC index, which provides a quantitative measure of the interaction between the two agents.
Data Presentation
The synergistic activity of this compound in combination with an antimicrobial agent can be summarized by the Fractional Inhibitory Concentration (FIC) Index. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FIC index is as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[1] |
| > 0.5 to ≤ 4.0 | Additive or Indifference[1] |
| > 4.0 | Antagonism[1] |
The results of a checkerboard assay are typically presented in a table that clearly shows the MIC of each compound alone and the FICIs of the combinations.
Table 1: Example of Checkerboard Assay Data for this compound and Antimicrobial Agent A against Staphylococcus aureus
| This compound (µg/mL) | Antimicrobial Agent A (µg/mL) | FICthis compound | FICAgent A | FICI | Interpretation |
| MIC alone = 16 | |||||
| MIC alone = 8 | |||||
| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic interaction between this compound and a known antimicrobial agent.
Materials
-
This compound
-
Known antimicrobial agent (e.g., vancomycin, gentamicin)
-
Microbial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent for stock solutions
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound and the antimicrobial agent in an appropriate solvent (e.g., DMSO, sterile water). Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
From the stock solutions, prepare intermediate solutions of each compound at four times the highest desired final concentration in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Drug A (this compound) Dilution (Columns): In column 1, add 100 µL of the 4x intermediate solution of this compound to the wells in rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the control for the antimicrobial agent alone, and column 12 will be the growth control.
-
Drug B (Antimicrobial Agent) Dilution (Rows): To the now serially diluted this compound, add 50 µL of the 4x intermediate solution of the antimicrobial agent to all wells in row A (columns 1 through 11). This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
Controls:
-
This compound MIC: Row H (columns 1-10) will contain serial dilutions of this compound only.
-
Antimicrobial Agent MIC: Column 11 (rows A-G) will contain serial dilutions of the antimicrobial agent only.
-
Growth Control: Well H12 will contain only broth and the bacterial inoculum.
-
Sterility Control: A well with only broth to ensure no contamination.
-
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Following incubation, determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
-
Calculate the FIC index for each well showing no growth using the formula provided above.
-
The lowest FICI value is reported as the result of the interaction.
-
Signaling Pathway
A potential mechanism for synergy could involve this compound inhibiting a pathway that would otherwise confer tolerance or resistance to the partner antimicrobial. For example, if the antimicrobial agent targets the cell wall, this compound might inhibit a signaling pathway involved in cell wall stress response.
Caption: Hypothetical signaling pathway for this compound synergy.
This diagram illustrates a scenario where an antimicrobial agent induces cell wall damage, which in turn activates a stress response pathway leading to cell repair and tolerance. This compound is hypothesized to inhibit this stress response pathway, thereby preventing the cell from repairing the damage and leading to enhanced bacterial cell death, resulting in a synergistic effect.
References
Application Note: Evaluating the Synergy of SB-202742 with Antimicrobial Agents Using a Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The checkerboard assay is a robust in vitro method used to assess the interaction between two compounds when tested in combination against a microbial target. This application note provides a detailed protocol for utilizing the checkerboard assay to evaluate the synergistic potential of a novel investigational compound, SB-202742, with a known antimicrobial agent. The determination of synergy, additivity, or antagonism is achieved by calculating the Fractional Inhibitory Concentration (FIC) index. Understanding these interactions is crucial in the development of effective combination therapies, which can enhance efficacy, reduce the dosage of individual drugs, and combat the emergence of drug resistance.
Principle of the Method
The checkerboard method involves the serial dilution of two compounds in a two-dimensional array within a 96-well microtiter plate. One agent is serially diluted along the x-axis (columns), and the second agent is diluted along the y-axis (rows). This creates a matrix of wells each containing a unique concentration combination of the two agents. Following inoculation with a standardized microbial suspension and incubation, the wells are examined for microbial growth. The Minimum Inhibitory Concentration (MIC) is determined for each compound alone and for all combinations. These MIC values are then used to calculate the FIC index, which provides a quantitative measure of the interaction between the two agents.
Data Presentation
The synergistic activity of this compound in combination with an antimicrobial agent can be summarized by the Fractional Inhibitory Concentration (FIC) Index. The FIC index is calculated using the following formula:
FIC Index = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FIC index is as follows:
| FIC Index (FICI) | Interpretation |
| ≤ 0.5 | Synergy[1] |
| > 0.5 to ≤ 4.0 | Additive or Indifference[1] |
| > 4.0 | Antagonism[1] |
The results of a checkerboard assay are typically presented in a table that clearly shows the MIC of each compound alone and the FICIs of the combinations.
Table 1: Example of Checkerboard Assay Data for this compound and Antimicrobial Agent A against Staphylococcus aureus
| This compound (µg/mL) | Antimicrobial Agent A (µg/mL) | FICthis compound | FICAgent A | FICI | Interpretation |
| MIC alone = 16 | |||||
| MIC alone = 8 | |||||
| 4 | 1 | 0.25 | 0.125 | 0.375 | Synergy |
| 2 | 2 | 0.125 | 0.25 | 0.375 | Synergy |
| 8 | 0.5 | 0.5 | 0.0625 | 0.5625 | Additive |
| 1 | 4 | 0.0625 | 0.5 | 0.5625 | Additive |
Experimental Protocols
This section provides a detailed methodology for performing a checkerboard assay to determine the synergistic interaction between this compound and a known antimicrobial agent.
Materials
-
This compound
-
Known antimicrobial agent (e.g., vancomycin, gentamicin)
-
Microbial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipettes and tips
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent for stock solutions
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a high-concentration stock solution of this compound and the antimicrobial agent in an appropriate solvent (e.g., DMSO, sterile water). Ensure the final solvent concentration in the assay does not inhibit microbial growth.
-
From the stock solutions, prepare intermediate solutions of each compound at four times the highest desired final concentration in CAMHB.
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, select several colonies and suspend them in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Drug A (this compound) Dilution (Columns): In column 1, add 100 µL of the 4x intermediate solution of this compound to the wells in rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 100 µL from the wells in column 1 to column 2, and so on, up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as the control for the antimicrobial agent alone, and column 12 will be the growth control.
-
Drug B (Antimicrobial Agent) Dilution (Rows): To the now serially diluted this compound, add 50 µL of the 4x intermediate solution of the antimicrobial agent to all wells in row A (columns 1 through 11). This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
-
Controls:
-
This compound MIC: Row H (columns 1-10) will contain serial dilutions of this compound only.
-
Antimicrobial Agent MIC: Column 11 (rows A-G) will contain serial dilutions of the antimicrobial agent only.
-
Growth Control: Well H12 will contain only broth and the bacterial inoculum.
-
Sterility Control: A well with only broth to ensure no contamination.
-
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Following incubation, determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible growth of the microorganism. This can be assessed visually or by reading the optical density at 600 nm (OD600) with a microplate reader.
-
Calculate the FIC index for each well showing no growth using the formula provided above.
-
The lowest FICI value is reported as the result of the interaction.
-
Signaling Pathway
A potential mechanism for synergy could involve this compound inhibiting a pathway that would otherwise confer tolerance or resistance to the partner antimicrobial. For example, if the antimicrobial agent targets the cell wall, this compound might inhibit a signaling pathway involved in cell wall stress response.
Caption: Hypothetical signaling pathway for this compound synergy.
This diagram illustrates a scenario where an antimicrobial agent induces cell wall damage, which in turn activates a stress response pathway leading to cell repair and tolerance. This compound is hypothesized to inhibit this stress response pathway, thereby preventing the cell from repairing the damage and leading to enhanced bacterial cell death, resulting in a synergistic effect.
References
Application Notes and Protocols: SB-202742 for Overcoming Amoxicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin (B794) is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections. Its efficacy is, however, threatened by the production of β-lactamase enzymes by resistant bacterial strains. These enzymes hydrolyze the β-lactam ring of amoxicillin, rendering the antibiotic inactive. A promising strategy to combat this resistance is the co-administration of amoxicillin with a β-lactamase inhibitor.
SB-202742 is a novel, natural product-derived β-lactamase inhibitor isolated from Spondias mombin[1]. It is an anacardic acid derivative that has demonstrated the ability to inhibit β-lactamase activity, thereby restoring the susceptibility of resistant bacteria to amoxicillin[2]. These application notes provide a summary of the known data and detailed protocols for the in vitro evaluation of this compound in combination with amoxicillin.
Mechanism of Action
The primary mechanism of amoxicillin resistance addressed by this compound is the enzymatic degradation of the antibiotic by bacterial β-lactamases. This compound acts as a β-lactamase inhibitor. While the precise molecular interactions are a subject of ongoing research, it is understood that anacardic acids can inhibit β-lactamase enzymes, thus protecting amoxicillin from hydrolysis[1][2]. This allows amoxicillin to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
Data Presentation
In Vitro β-Lactamase Inhibition
The inhibitory activity of this compound against purified β-lactamase enzymes is a key indicator of its potential. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this evaluation.
| β-Lactamase Source | β-Lactamase Type | This compound IC50 (µg/mL) |
| Staphylococcus aureus | Penicillinase | Data not available |
| Escherichia coli | TEM-1 | Data not available |
| Klebsiella pneumoniae | SHV-1 | Data not available |
| Enterobacter cloacae | AmpC | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Synergy with Amoxicillin: Minimum Inhibitory Concentration (MIC)
The synergistic effect of this compound with amoxicillin is determined by measuring the Minimum Inhibitory Concentration (MIC) of amoxicillin, with and without a fixed concentration of this compound, against various amoxicillin-resistant bacterial strains. A significant reduction in the MIC of amoxicillin in the presence of this compound indicates synergy.
| Bacterial Strain (Amoxicillin-Resistant) | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| Staphylococcus aureus (β-lactamase positive) | Data not available | Data not available | Data not available |
| Escherichia coli (TEM-1 producer) | Data not available | Data not available | Data not available |
| Haemophilus influenzae (β-lactamase positive) | Data not available | Data not available | Data not available |
| Moraxella catarrhalis (β-lactamase positive) | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Experimental Protocols
Protocol for β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of this compound against a purified β-lactamase enzyme using nitrocefin (B1678963) as a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a 10-minute period.
-
Assay Setup: In a 96-well plate, add a defined volume of each this compound dilution. Add the diluted β-lactamase enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add a solution of nitrocefin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (kinetic read).
-
Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each concentration of this compound. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol for Checkerboard Synergy Assay
This protocol determines the synergistic interaction between amoxicillin and this compound against a specific bacterial strain using the checkerboard microdilution method.
Materials:
-
Amoxicillin
-
This compound
-
Amoxicillin-resistant bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Typically, serial two-fold dilutions of amoxicillin are made along the x-axis, and serial two-fold dilutions of this compound are made along the y-axis.
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formula: FIC Index = (MIC of Amoxicillin in combination / MIC of Amoxicillin alone) + (MIC of this compound in combination / MIC of this compound alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Signaling Pathways
The primary mode of action of this compound is the direct inhibition of β-lactamase enzymes. At present, there is no published evidence to suggest that this compound modulates specific bacterial signaling pathways. Its effect is synergistic with amoxicillin by preventing the degradation of the antibiotic, thereby allowing amoxicillin to inhibit bacterial cell wall synthesis.
Conclusion
This compound represents a promising β-lactamase inhibitor with the potential to restore the clinical utility of amoxicillin against resistant bacterial strains. The protocols outlined in these application notes provide a framework for the in vitro characterization of its inhibitory and synergistic properties. Further research is warranted to elucidate its precise mechanism of action, expand the scope of its activity against a broader range of β-lactamases and bacterial pathogens, and evaluate its efficacy in in vivo models.
References
Application Notes and Protocols: SB-202742 for Overcoming Amoxicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin (B794) is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections. Its efficacy is, however, threatened by the production of β-lactamase enzymes by resistant bacterial strains. These enzymes hydrolyze the β-lactam ring of amoxicillin, rendering the antibiotic inactive. A promising strategy to combat this resistance is the co-administration of amoxicillin with a β-lactamase inhibitor.
SB-202742 is a novel, natural product-derived β-lactamase inhibitor isolated from Spondias mombin[1]. It is an anacardic acid derivative that has demonstrated the ability to inhibit β-lactamase activity, thereby restoring the susceptibility of resistant bacteria to amoxicillin[2]. These application notes provide a summary of the known data and detailed protocols for the in vitro evaluation of this compound in combination with amoxicillin.
Mechanism of Action
The primary mechanism of amoxicillin resistance addressed by this compound is the enzymatic degradation of the antibiotic by bacterial β-lactamases. This compound acts as a β-lactamase inhibitor. While the precise molecular interactions are a subject of ongoing research, it is understood that anacardic acids can inhibit β-lactamase enzymes, thus protecting amoxicillin from hydrolysis[1][2]. This allows amoxicillin to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
Data Presentation
In Vitro β-Lactamase Inhibition
The inhibitory activity of this compound against purified β-lactamase enzymes is a key indicator of its potential. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this evaluation.
| β-Lactamase Source | β-Lactamase Type | This compound IC50 (µg/mL) |
| Staphylococcus aureus | Penicillinase | Data not available |
| Escherichia coli | TEM-1 | Data not available |
| Klebsiella pneumoniae | SHV-1 | Data not available |
| Enterobacter cloacae | AmpC | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Synergy with Amoxicillin: Minimum Inhibitory Concentration (MIC)
The synergistic effect of this compound with amoxicillin is determined by measuring the Minimum Inhibitory Concentration (MIC) of amoxicillin, with and without a fixed concentration of this compound, against various amoxicillin-resistant bacterial strains. A significant reduction in the MIC of amoxicillin in the presence of this compound indicates synergy.
| Bacterial Strain (Amoxicillin-Resistant) | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| Staphylococcus aureus (β-lactamase positive) | Data not available | Data not available | Data not available |
| Escherichia coli (TEM-1 producer) | Data not available | Data not available | Data not available |
| Haemophilus influenzae (β-lactamase positive) | Data not available | Data not available | Data not available |
| Moraxella catarrhalis (β-lactamase positive) | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Experimental Protocols
Protocol for β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of this compound against a purified β-lactamase enzyme using nitrocefin (B1678963) as a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a 10-minute period.
-
Assay Setup: In a 96-well plate, add a defined volume of each this compound dilution. Add the diluted β-lactamase enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add a solution of nitrocefin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (kinetic read).
-
Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each concentration of this compound. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol for Checkerboard Synergy Assay
This protocol determines the synergistic interaction between amoxicillin and this compound against a specific bacterial strain using the checkerboard microdilution method.
Materials:
-
Amoxicillin
-
This compound
-
Amoxicillin-resistant bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Typically, serial two-fold dilutions of amoxicillin are made along the x-axis, and serial two-fold dilutions of this compound are made along the y-axis.
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formula: FIC Index = (MIC of Amoxicillin in combination / MIC of Amoxicillin alone) + (MIC of this compound in combination / MIC of this compound alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Signaling Pathways
The primary mode of action of this compound is the direct inhibition of β-lactamase enzymes. At present, there is no published evidence to suggest that this compound modulates specific bacterial signaling pathways. Its effect is synergistic with amoxicillin by preventing the degradation of the antibiotic, thereby allowing amoxicillin to inhibit bacterial cell wall synthesis.
Conclusion
This compound represents a promising β-lactamase inhibitor with the potential to restore the clinical utility of amoxicillin against resistant bacterial strains. The protocols outlined in these application notes provide a framework for the in vitro characterization of its inhibitory and synergistic properties. Further research is warranted to elucidate its precise mechanism of action, expand the scope of its activity against a broader range of β-lactamases and bacterial pathogens, and evaluate its efficacy in in vivo models.
References
Application Notes and Protocols: SB-202742 for Overcoming Amoxicillin Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoxicillin is a broad-spectrum, β-lactam antibiotic widely used to treat a variety of bacterial infections. Its efficacy is, however, threatened by the production of β-lactamase enzymes by resistant bacterial strains. These enzymes hydrolyze the β-lactam ring of amoxicillin, rendering the antibiotic inactive. A promising strategy to combat this resistance is the co-administration of amoxicillin with a β-lactamase inhibitor.
SB-202742 is a novel, natural product-derived β-lactamase inhibitor isolated from Spondias mombin[1]. It is an anacardic acid derivative that has demonstrated the ability to inhibit β-lactamase activity, thereby restoring the susceptibility of resistant bacteria to amoxicillin[2]. These application notes provide a summary of the known data and detailed protocols for the in vitro evaluation of this compound in combination with amoxicillin.
Mechanism of Action
The primary mechanism of amoxicillin resistance addressed by this compound is the enzymatic degradation of the antibiotic by bacterial β-lactamases. This compound acts as a β-lactamase inhibitor. While the precise molecular interactions are a subject of ongoing research, it is understood that anacardic acids can inhibit β-lactamase enzymes, thus protecting amoxicillin from hydrolysis[1][2]. This allows amoxicillin to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
Data Presentation
In Vitro β-Lactamase Inhibition
The inhibitory activity of this compound against purified β-lactamase enzymes is a key indicator of its potential. The IC50 value, the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a standard metric for this evaluation.
| β-Lactamase Source | β-Lactamase Type | This compound IC50 (µg/mL) |
| Staphylococcus aureus | Penicillinase | Data not available |
| Escherichia coli | TEM-1 | Data not available |
| Klebsiella pneumoniae | SHV-1 | Data not available |
| Enterobacter cloacae | AmpC | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Synergy with Amoxicillin: Minimum Inhibitory Concentration (MIC)
The synergistic effect of this compound with amoxicillin is determined by measuring the Minimum Inhibitory Concentration (MIC) of amoxicillin, with and without a fixed concentration of this compound, against various amoxicillin-resistant bacterial strains. A significant reduction in the MIC of amoxicillin in the presence of this compound indicates synergy.
| Bacterial Strain (Amoxicillin-Resistant) | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (4 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| Staphylococcus aureus (β-lactamase positive) | Data not available | Data not available | Data not available |
| Escherichia coli (TEM-1 producer) | Data not available | Data not available | Data not available |
| Haemophilus influenzae (β-lactamase positive) | Data not available | Data not available | Data not available |
| Moraxella catarrhalis (β-lactamase positive) | Data not available | Data not available | Data not available |
Note: Specific quantitative data for this compound is not publicly available. The table above serves as a template for data presentation.
Experimental Protocols
Protocol for β-Lactamase Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 of this compound against a purified β-lactamase enzyme using nitrocefin as a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of nitrocefin hydrolysis over a 10-minute period.
-
Assay Setup: In a 96-well plate, add a defined volume of each this compound dilution. Add the diluted β-lactamase enzyme to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Substrate Addition: Add a solution of nitrocefin to each well to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (kinetic read).
-
Data Analysis: Calculate the initial velocity (rate of hydrolysis) for each concentration of this compound. Determine the percent inhibition relative to the positive control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol for Checkerboard Synergy Assay
This protocol determines the synergistic interaction between amoxicillin and this compound against a specific bacterial strain using the checkerboard microdilution method.
Materials:
-
Amoxicillin
-
This compound
-
Amoxicillin-resistant bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Drug Dilutions: In a 96-well plate, prepare a two-dimensional array of drug concentrations. Typically, serial two-fold dilutions of amoxicillin are made along the x-axis, and serial two-fold dilutions of this compound are made along the y-axis.
-
Prepare Bacterial Inoculum: Culture the test bacterium in CAMHB to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the prepared bacterial inoculum to each well of the checkerboard plate. Include control wells for each drug alone, a growth control (no drugs), and a sterility control (no bacteria).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.
-
Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that shows no growth using the following formula: FIC Index = (MIC of Amoxicillin in combination / MIC of Amoxicillin alone) + (MIC of this compound in combination / MIC of this compound alone)
The results are interpreted as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Signaling Pathways
The primary mode of action of this compound is the direct inhibition of β-lactamase enzymes. At present, there is no published evidence to suggest that this compound modulates specific bacterial signaling pathways. Its effect is synergistic with amoxicillin by preventing the degradation of the antibiotic, thereby allowing amoxicillin to inhibit bacterial cell wall synthesis.
Conclusion
This compound represents a promising β-lactamase inhibitor with the potential to restore the clinical utility of amoxicillin against resistant bacterial strains. The protocols outlined in these application notes provide a framework for the in vitro characterization of its inhibitory and synergistic properties. Further research is warranted to elucidate its precise mechanism of action, expand the scope of its activity against a broader range of β-lactamases and bacterial pathogens, and evaluate its efficacy in in vivo models.
References
Application Notes and Protocols for the Experimental Use of SB-202742 in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase, an enzyme produced by many bacteria, including Staphylococcus aureus, to confer resistance to β-lactam antibiotics like penicillin and its derivatives. Research has indicated that this compound can sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting its potential as a combination therapy agent to overcome antibiotic resistance.
These application notes provide an overview of the experimental use of this compound and related anacardic acids in S. aureus research, including detailed protocols for key experiments and representative data. While specific experimental data for this compound is limited in publicly available literature, the provided protocols and data for closely related anacardic acids offer a strong framework for designing and interpreting experiments with this compound.
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action for this compound in overcoming β-lactam resistance in S. aureus is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. By inhibiting β-lactamase, this compound protects the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Mechanism of β-lactamase inhibition by this compound.
Quantitative Data: Antimicrobial Activity of Anacardic Acids against S. aureus
The following tables summarize representative quantitative data for anacardic acids, the class of compounds to which this compound belongs, against S. aureus. This data is compiled from various studies and is intended to be illustrative of the expected activities.
Table 1: Minimum Inhibitory Concentrations (MICs) of Anacardic Acids against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Anacardic Acid | MRSA ATCC 33591 | 6.25 | |
| Anacardic Acid | MRSA ATCC 33592 | 6.25 | |
| Anacardic Acid | MRSA (USA300) | 20 (cashew nut shell extract) | |
| 6-(4′,8′-dimethylnonyl)salicylic acid | MRSA | 0.39 | |
| 6-cyclododecylmethyl salicylic (B10762653) acid | MRSA | 0.39 |
Table 2: Synergistic Activity of Anacardic Acid with Methicillin against MRSA
| S. aureus Strain | Methicillin MIC Alone (µg/mL) | Anacardic Acid Concentration (µg/mL) | Methicillin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| MRSA ATCC 33591 | 800 | 3.125 (0.5 x MIC) | 1.56 | Not explicitly stated, but synergistic | Synergistic | |
| MRSA ATCC 33592 | 800 | 3.125 (0.5 x MIC) | 6.25 | Not explicitly stated, but synergistic | Synergistic |
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Protocol 1: Determination of β-Lactamase Inhibition using Nitrocefin (B1678963)
This protocol describes a colorimetric assay to determine the β-lactamase inhibitory activity of this compound. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.
Materials:
-
S. aureus strain known to produce β-lactamase
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of β-Lactamase Extract:
-
Culture the β-lactamase-producing S. aureus strain in TSB overnight at 37°C.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Lyse the cells (e.g., by sonication) on ice to release the enzyme.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude β-lactamase extract.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the β-lactamase extract to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control (enzyme only) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.
-
The rate of color change is proportional to the β-lactamase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a resistant strain of S. aureus.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., Oxacillin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the MRSA strain in CAMHB, adjusted to a turbidity of 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Prepare serial dilutions of the β-lactam antibiotic horizontally and this compound vertically in a 96-well plate containing CAMHB. This creates a matrix of different concentration combinations.
-
Include wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading and FIC Index Calculation:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination that shows growth inhibition using the formula mentioned above.
-
Interpret the results: ≤ 0.5 (synergy), >0.5 to 4.0 (indifference or additive), > 4.0 (antagonism).
-
Workflow for the checkerboard synergy assay.
Conclusion
This compound, as a β-lactamase inhibitor, represents a promising lead compound for the development of therapies to combat resistant Staphylococcus aureus infections. The experimental protocols and representative data provided here for anacardic acids serve as a valuable resource for researchers investigating this compound or similar natural products. Further studies are warranted to fully elucidate the efficacy and clinical potential of this compound in combination with existing β-lactam antibiotics.
References
Application Notes and Protocols for the Experimental Use of SB-202742 in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase, an enzyme produced by many bacteria, including Staphylococcus aureus, to confer resistance to β-lactam antibiotics like penicillin and its derivatives. Research has indicated that this compound can sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting its potential as a combination therapy agent to overcome antibiotic resistance.
These application notes provide an overview of the experimental use of this compound and related anacardic acids in S. aureus research, including detailed protocols for key experiments and representative data. While specific experimental data for this compound is limited in publicly available literature, the provided protocols and data for closely related anacardic acids offer a strong framework for designing and interpreting experiments with this compound.
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action for this compound in overcoming β-lactam resistance in S. aureus is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. By inhibiting β-lactamase, this compound protects the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Mechanism of β-lactamase inhibition by this compound.
Quantitative Data: Antimicrobial Activity of Anacardic Acids against S. aureus
The following tables summarize representative quantitative data for anacardic acids, the class of compounds to which this compound belongs, against S. aureus. This data is compiled from various studies and is intended to be illustrative of the expected activities.
Table 1: Minimum Inhibitory Concentrations (MICs) of Anacardic Acids against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Anacardic Acid | MRSA ATCC 33591 | 6.25 | |
| Anacardic Acid | MRSA ATCC 33592 | 6.25 | |
| Anacardic Acid | MRSA (USA300) | 20 (cashew nut shell extract) | |
| 6-(4′,8′-dimethylnonyl)salicylic acid | MRSA | 0.39 | |
| 6-cyclododecylmethyl salicylic (B10762653) acid | MRSA | 0.39 |
Table 2: Synergistic Activity of Anacardic Acid with Methicillin against MRSA
| S. aureus Strain | Methicillin MIC Alone (µg/mL) | Anacardic Acid Concentration (µg/mL) | Methicillin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| MRSA ATCC 33591 | 800 | 3.125 (0.5 x MIC) | 1.56 | Not explicitly stated, but synergistic | Synergistic | |
| MRSA ATCC 33592 | 800 | 3.125 (0.5 x MIC) | 6.25 | Not explicitly stated, but synergistic | Synergistic |
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Protocol 1: Determination of β-Lactamase Inhibition using Nitrocefin (B1678963)
This protocol describes a colorimetric assay to determine the β-lactamase inhibitory activity of this compound. Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis by β-lactamase.
Materials:
-
S. aureus strain known to produce β-lactamase
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of β-Lactamase Extract:
-
Culture the β-lactamase-producing S. aureus strain in TSB overnight at 37°C.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Lyse the cells (e.g., by sonication) on ice to release the enzyme.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude β-lactamase extract.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the β-lactamase extract to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control (enzyme only) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.
-
The rate of color change is proportional to the β-lactamase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a resistant strain of S. aureus.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., Oxacillin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the MRSA strain in CAMHB, adjusted to a turbidity of 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Prepare serial dilutions of the β-lactam antibiotic horizontally and this compound vertically in a 96-well plate containing CAMHB. This creates a matrix of different concentration combinations.
-
Include wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading and FIC Index Calculation:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination that shows growth inhibition using the formula mentioned above.
-
Interpret the results: ≤ 0.5 (synergy), >0.5 to 4.0 (indifference or additive), > 4.0 (antagonism).
-
Workflow for the checkerboard synergy assay.
Conclusion
This compound, as a β-lactamase inhibitor, represents a promising lead compound for the development of therapies to combat resistant Staphylococcus aureus infections. The experimental protocols and representative data provided here for anacardic acids serve as a valuable resource for researchers investigating this compound or similar natural products. Further studies are warranted to fully elucidate the efficacy and clinical potential of this compound in combination with existing β-lactam antibiotics.
References
Application Notes and Protocols for the Experimental Use of SB-202742 in Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-202742 is a naturally occurring anacardic acid derivative isolated from the plant Spondias mombin.[1] It has been identified as a novel inhibitor of β-lactamase, an enzyme produced by many bacteria, including Staphylococcus aureus, to confer resistance to β-lactam antibiotics like penicillin and its derivatives. Research has indicated that this compound can sensitize methicillin-resistant Staphylococcus aureus (MRSA) to β-lactam antibiotics, suggesting its potential as a combination therapy agent to overcome antibiotic resistance.
These application notes provide an overview of the experimental use of this compound and related anacardic acids in S. aureus research, including detailed protocols for key experiments and representative data. While specific experimental data for this compound is limited in publicly available literature, the provided protocols and data for closely related anacardic acids offer a strong framework for designing and interpreting experiments with this compound.
Mechanism of Action: β-Lactamase Inhibition
The primary mechanism of action for this compound in overcoming β-lactam resistance in S. aureus is the inhibition of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics, rendering them inactive. By inhibiting β-lactamase, this compound protects the β-lactam antibiotic, allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.
Mechanism of β-lactamase inhibition by this compound.
Quantitative Data: Antimicrobial Activity of Anacardic Acids against S. aureus
The following tables summarize representative quantitative data for anacardic acids, the class of compounds to which this compound belongs, against S. aureus. This data is compiled from various studies and is intended to be illustrative of the expected activities.
Table 1: Minimum Inhibitory Concentrations (MICs) of Anacardic Acids against S. aureus
| Compound | S. aureus Strain | MIC (µg/mL) | Reference |
| Anacardic Acid | MRSA ATCC 33591 | 6.25 | |
| Anacardic Acid | MRSA ATCC 33592 | 6.25 | |
| Anacardic Acid | MRSA (USA300) | 20 (cashew nut shell extract) | |
| 6-(4′,8′-dimethylnonyl)salicylic acid | MRSA | 0.39 | |
| 6-cyclododecylmethyl salicylic acid | MRSA | 0.39 |
Table 2: Synergistic Activity of Anacardic Acid with Methicillin against MRSA
| S. aureus Strain | Methicillin MIC Alone (µg/mL) | Anacardic Acid Concentration (µg/mL) | Methicillin MIC in Combination (µg/mL) | Fractional Inhibitory Concentration (FIC) Index | Interpretation | Reference |
| MRSA ATCC 33591 | 800 | 3.125 (0.5 x MIC) | 1.56 | Not explicitly stated, but synergistic | Synergistic | |
| MRSA ATCC 33592 | 800 | 3.125 (0.5 x MIC) | 6.25 | Not explicitly stated, but synergistic | Synergistic |
The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 is generally considered synergistic.
Experimental Protocols
Protocol 1: Determination of β-Lactamase Inhibition using Nitrocefin
This protocol describes a colorimetric assay to determine the β-lactamase inhibitory activity of this compound. Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by β-lactamase.
Materials:
-
S. aureus strain known to produce β-lactamase
-
Tryptic Soy Broth (TSB)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Nitrocefin solution (e.g., 0.5 mg/mL in DMSO)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Preparation of β-Lactamase Extract:
-
Culture the β-lactamase-producing S. aureus strain in TSB overnight at 37°C.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with PBS and resuspend in a small volume of PBS.
-
Lyse the cells (e.g., by sonication) on ice to release the enzyme.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude β-lactamase extract.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of the β-lactamase extract to each well.
-
Add serial dilutions of this compound to the wells. Include a positive control (enzyme only) and a negative control (no enzyme).
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction and Measurement:
-
Initiate the reaction by adding a fixed concentration of nitrocefin to all wells.
-
Immediately measure the absorbance at 490 nm in kinetic mode for 30-60 minutes.
-
The rate of color change is proportional to the β-lactamase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the positive control.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the β-lactamase activity.
-
Protocol 2: Checkerboard Synergy Assay
This protocol is used to assess the synergistic effect of this compound in combination with a β-lactam antibiotic against a resistant strain of S. aureus.
Materials:
-
MRSA strain (e.g., ATCC 43300)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
β-lactam antibiotic stock solution (e.g., Oxacillin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Prepare a suspension of the MRSA strain in CAMHB, adjusted to a turbidity of 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Plate Setup:
-
Prepare serial dilutions of the β-lactam antibiotic horizontally and this compound vertically in a 96-well plate containing CAMHB. This creates a matrix of different concentration combinations.
-
Include wells with each agent alone to determine their individual MICs. Also, include a growth control well (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Incubate the plate at 35°C for 18-24 hours.
-
-
Reading and FIC Index Calculation:
-
After incubation, visually inspect the plate for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration that inhibits visible growth.
-
Calculate the FIC index for each combination that shows growth inhibition using the formula mentioned above.
-
Interpret the results: ≤ 0.5 (synergy), >0.5 to 4.0 (indifference or additive), > 4.0 (antagonism).
-
Workflow for the checkerboard synergy assay.
Conclusion
This compound, as a β-lactamase inhibitor, represents a promising lead compound for the development of therapies to combat resistant Staphylococcus aureus infections. The experimental protocols and representative data provided here for anacardic acids serve as a valuable resource for researchers investigating this compound or similar natural products. Further studies are warranted to fully elucidate the efficacy and clinical potential of this compound in combination with existing β-lactam antibiotics.
References
Application Notes and Protocols for Combination Therapy Testing of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides a detailed protocol for the preclinical in vitro evaluation of a novel kinase inhibitor, referred to as Compound X (e.g., SB-202742), in combination with a known therapeutic agent. The following protocols and guidelines are designed to be adaptable to various cell-based assays and therapeutic areas. The primary goal is to determine the nature of the interaction between the two compounds, classifying it as synergistic, additive, or antagonistic.
Background
Kinase signaling pathways are intricate networks that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common hallmark of many diseases, most notably cancer. While single-agent kinase inhibitors have shown clinical success, their efficacy can be limited by intrinsic or acquired resistance. Combining a novel kinase inhibitor with another therapeutic agent—be it another targeted therapy, chemotherapy, or immunotherapy—can potentially lead to a more durable and potent response.
The rationale for a specific combination should be hypothesis-driven, based on the known or presumed mechanisms of action of the individual agents. For instance, combining inhibitors that target parallel pathways or upstream and downstream components of the same pathway can lead to a more profound and sustained blockade of oncogenic signaling.
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that Compound X is presumed to inhibit. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates a downstream cascade involving PI3K, AKT, and mTOR, promoting cell survival and proliferation. A parallel pathway, the MAPK cascade (RAS-RAF-MEK-ERK), is also depicted, which can sometimes be compensatory upon the inhibition of the PI3K/AKT/mTOR pathway.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Select appropriate cell lines based on the therapeutic hypothesis. The cell lines should ideally have a known dependency on the signaling pathway targeted by Compound X.
-
Compound X (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Combination Agent: Prepare a stock solution of the second drug in a suitable solvent.
-
Cell Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability Reagent: e.g., CellTiter-Glo®, PrestoBlue™, or MTT.
-
Assay Plates: 96-well or 384-well clear or white-walled tissue culture-treated plates.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Experimental Workflow
The general workflow for testing the combination of Compound X with another agent is depicted below.
Caption: General experimental workflow for combination drug testing.
Protocol 1: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.[1][2][3]
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in culture medium to the desired seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[2]
-
Fill the perimeter wells with 200 µL of sterile PBS to minimize evaporation (the "edge effect").[2]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of Compound X and the combination agent in culture medium at 4x the final desired concentration.
-
On the day of treatment, carefully remove the medium from the cells.
-
Add the drug dilutions to the plate in a checkerboard format. For example, in a 96-well plate, add serial dilutions of Compound X along the x-axis and the combination agent along the y-axis. Each well will contain a unique concentration of the two drugs. Include controls for each drug alone and untreated (vehicle) controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period that is a multiple of the cell doubling time (typically 48-72 hours).
-
After incubation, add the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Combination Index (CI)
The most common method to quantify drug interactions is the Combination Index (CI) method, based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition, IC50).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Software such as CompuSyn or SynergyFinder can be used to calculate CI values from the checkerboard assay data.
Caption: Logical relationship of drug interaction classifications.
Data Presentation
Quantitative data from combination studies should be presented in a clear and structured format to allow for easy comparison.
Single Agent IC50 Values
| Cell Line | Compound X IC50 (µM) | Combination Agent IC50 (µM) |
| Cell Line A | Value | Value |
| Cell Line B | Value | Value |
| Cell Line C | Value | Value |
Combination Index (CI) Values at 50% Effect (ED50)
| Cell Line | Combination Ratio (Compound X : Agent) | CI Value | Interaction |
| Cell Line A | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism | |
| Cell Line B | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism |
Isobologram Analysis
An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the single-agent IC50 values represents the line of additivity. Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Conclusion
This document provides a comprehensive framework for the in vitro testing of a novel kinase inhibitor, Compound X, in combination therapy. By following these protocols, researchers can generate robust and quantifiable data to assess the nature of drug-drug interactions, providing a strong rationale for further preclinical and clinical development. The checkerboard assay coupled with Combination Index analysis is a powerful tool for identifying synergistic combinations that may offer improved therapeutic outcomes.
References
Application Notes and Protocols for Combination Therapy Testing of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides a detailed protocol for the preclinical in vitro evaluation of a novel kinase inhibitor, referred to as Compound X (e.g., SB-202742), in combination with a known therapeutic agent. The following protocols and guidelines are designed to be adaptable to various cell-based assays and therapeutic areas. The primary goal is to determine the nature of the interaction between the two compounds, classifying it as synergistic, additive, or antagonistic.
Background
Kinase signaling pathways are intricate networks that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common hallmark of many diseases, most notably cancer. While single-agent kinase inhibitors have shown clinical success, their efficacy can be limited by intrinsic or acquired resistance. Combining a novel kinase inhibitor with another therapeutic agent—be it another targeted therapy, chemotherapy, or immunotherapy—can potentially lead to a more durable and potent response.
The rationale for a specific combination should be hypothesis-driven, based on the known or presumed mechanisms of action of the individual agents. For instance, combining inhibitors that target parallel pathways or upstream and downstream components of the same pathway can lead to a more profound and sustained blockade of oncogenic signaling.
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that Compound X is presumed to inhibit. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates a downstream cascade involving PI3K, AKT, and mTOR, promoting cell survival and proliferation. A parallel pathway, the MAPK cascade (RAS-RAF-MEK-ERK), is also depicted, which can sometimes be compensatory upon the inhibition of the PI3K/AKT/mTOR pathway.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Select appropriate cell lines based on the therapeutic hypothesis. The cell lines should ideally have a known dependency on the signaling pathway targeted by Compound X.
-
Compound X (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Combination Agent: Prepare a stock solution of the second drug in a suitable solvent.
-
Cell Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability Reagent: e.g., CellTiter-Glo®, PrestoBlue™, or MTT.
-
Assay Plates: 96-well or 384-well clear or white-walled tissue culture-treated plates.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Experimental Workflow
The general workflow for testing the combination of Compound X with another agent is depicted below.
Caption: General experimental workflow for combination drug testing.
Protocol 1: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.[1][2][3]
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in culture medium to the desired seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[2]
-
Fill the perimeter wells with 200 µL of sterile PBS to minimize evaporation (the "edge effect").[2]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of Compound X and the combination agent in culture medium at 4x the final desired concentration.
-
On the day of treatment, carefully remove the medium from the cells.
-
Add the drug dilutions to the plate in a checkerboard format. For example, in a 96-well plate, add serial dilutions of Compound X along the x-axis and the combination agent along the y-axis. Each well will contain a unique concentration of the two drugs. Include controls for each drug alone and untreated (vehicle) controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period that is a multiple of the cell doubling time (typically 48-72 hours).
-
After incubation, add the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Combination Index (CI)
The most common method to quantify drug interactions is the Combination Index (CI) method, based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition, IC50).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Software such as CompuSyn or SynergyFinder can be used to calculate CI values from the checkerboard assay data.
Caption: Logical relationship of drug interaction classifications.
Data Presentation
Quantitative data from combination studies should be presented in a clear and structured format to allow for easy comparison.
Single Agent IC50 Values
| Cell Line | Compound X IC50 (µM) | Combination Agent IC50 (µM) |
| Cell Line A | Value | Value |
| Cell Line B | Value | Value |
| Cell Line C | Value | Value |
Combination Index (CI) Values at 50% Effect (ED50)
| Cell Line | Combination Ratio (Compound X : Agent) | CI Value | Interaction |
| Cell Line A | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism | |
| Cell Line B | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism |
Isobologram Analysis
An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the single-agent IC50 values represents the line of additivity. Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Conclusion
This document provides a comprehensive framework for the in vitro testing of a novel kinase inhibitor, Compound X, in combination therapy. By following these protocols, researchers can generate robust and quantifiable data to assess the nature of drug-drug interactions, providing a strong rationale for further preclinical and clinical development. The checkerboard assay coupled with Combination Index analysis is a powerful tool for identifying synergistic combinations that may offer improved therapeutic outcomes.
References
Application Notes and Protocols for Combination Therapy Testing of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of combination therapies is a cornerstone of modern pharmacology, aiming to enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity. This document provides a detailed protocol for the preclinical in vitro evaluation of a novel kinase inhibitor, referred to as Compound X (e.g., SB-202742), in combination with a known therapeutic agent. The following protocols and guidelines are designed to be adaptable to various cell-based assays and therapeutic areas. The primary goal is to determine the nature of the interaction between the two compounds, classifying it as synergistic, additive, or antagonistic.
Background
Kinase signaling pathways are intricate networks that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and survival. Dysregulation of these pathways is a common hallmark of many diseases, most notably cancer. While single-agent kinase inhibitors have shown clinical success, their efficacy can be limited by intrinsic or acquired resistance. Combining a novel kinase inhibitor with another therapeutic agent—be it another targeted therapy, chemotherapy, or immunotherapy—can potentially lead to a more durable and potent response.
The rationale for a specific combination should be hypothesis-driven, based on the known or presumed mechanisms of action of the individual agents. For instance, combining inhibitors that target parallel pathways or upstream and downstream components of the same pathway can lead to a more profound and sustained blockade of oncogenic signaling.
Hypothetical Signaling Pathway for Compound X
The following diagram illustrates a hypothetical signaling pathway that Compound X is presumed to inhibit. This pathway involves a receptor tyrosine kinase (RTK) that, upon ligand binding, activates a downstream cascade involving PI3K, AKT, and mTOR, promoting cell survival and proliferation. A parallel pathway, the MAPK cascade (RAS-RAF-MEK-ERK), is also depicted, which can sometimes be compensatory upon the inhibition of the PI3K/AKT/mTOR pathway.
Caption: Hypothetical signaling pathway targeted by Compound X.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Select appropriate cell lines based on the therapeutic hypothesis. The cell lines should ideally have a known dependency on the signaling pathway targeted by Compound X.
-
Compound X (e.g., this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO) and store at -20°C or -80°C.
-
Combination Agent: Prepare a stock solution of the second drug in a suitable solvent.
-
Cell Culture Medium: Use the recommended medium for each cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Viability Reagent: e.g., CellTiter-Glo®, PrestoBlue™, or MTT.
-
Assay Plates: 96-well or 384-well clear or white-walled tissue culture-treated plates.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Experimental Workflow
The general workflow for testing the combination of Compound X with another agent is depicted below.
Caption: General experimental workflow for combination drug testing.
Protocol 1: Checkerboard Assay for Synergy Assessment
The checkerboard assay is a widely used in vitro method to assess the interaction between two compounds.[1][2][3]
-
Cell Seeding:
-
Harvest and count cells, then resuspend them in culture medium to the desired seeding density (determined empirically for each cell line to ensure exponential growth throughout the assay).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.[2]
-
Fill the perimeter wells with 200 µL of sterile PBS to minimize evaporation (the "edge effect").[2]
-
Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
-
Drug Preparation and Addition:
-
Prepare serial dilutions of Compound X and the combination agent in culture medium at 4x the final desired concentration.
-
On the day of treatment, carefully remove the medium from the cells.
-
Add the drug dilutions to the plate in a checkerboard format. For example, in a 96-well plate, add serial dilutions of Compound X along the x-axis and the combination agent along the y-axis. Each well will contain a unique concentration of the two drugs. Include controls for each drug alone and untreated (vehicle) controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for a period that is a multiple of the cell doubling time (typically 48-72 hours).
-
After incubation, add the chosen cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Combination Index (CI)
The most common method to quantify drug interactions is the Combination Index (CI) method, based on the Chou-Talalay method.
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The CI is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(Dx)₁ and (Dx)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition, IC50).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Software such as CompuSyn or SynergyFinder can be used to calculate CI values from the checkerboard assay data.
Caption: Logical relationship of drug interaction classifications.
Data Presentation
Quantitative data from combination studies should be presented in a clear and structured format to allow for easy comparison.
Single Agent IC50 Values
| Cell Line | Compound X IC50 (µM) | Combination Agent IC50 (µM) |
| Cell Line A | Value | Value |
| Cell Line B | Value | Value |
| Cell Line C | Value | Value |
Combination Index (CI) Values at 50% Effect (ED50)
| Cell Line | Combination Ratio (Compound X : Agent) | CI Value | Interaction |
| Cell Line A | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism | |
| Cell Line B | 1:1 | Value | Synergy/Additive/Antagonism |
| 1:2 | Value | Synergy/Additive/Antagonism | |
| 2:1 | Value | Synergy/Additive/Antagonism |
Isobologram Analysis
An isobologram is a graphical representation of drug interactions. The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting the single-agent IC50 values represents the line of additivity. Data points for the combination that fall below this line indicate synergy, on the line indicate an additive effect, and above the line indicate antagonism.
Conclusion
This document provides a comprehensive framework for the in vitro testing of a novel kinase inhibitor, Compound X, in combination therapy. By following these protocols, researchers can generate robust and quantifiable data to assess the nature of drug-drug interactions, providing a strong rationale for further preclinical and clinical development. The checkerboard assay coupled with Combination Index analysis is a powerful tool for identifying synergistic combinations that may offer improved therapeutic outcomes.
References
Troubleshooting & Optimization
SB-202742 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of SB-202742, a known β-lactamase inhibitor. Here you will find answers to frequently asked questions regarding its solubility, stability, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. This compound works by inactivating these enzymes, thereby restoring the efficacy of the antibiotics against resistant bacteria.
Q2: What are the recommended solvents for dissolving this compound?
For optimal results, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before further dilution in aqueous solutions.
Q3: What are the general storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage (up to 2 years).
-
Stock Solutions: Prepare aliquots of your stock solution in a suitable solvent (e.g., DMSO) and store at -20°C. It is generally recommended to use fresh solutions. If stored properly, stock solutions are typically stable for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the stock solution.
-
Formation of crystals or precipitate in the cell culture medium during incubation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous environments. Direct dilution of a high-concentration DMSO stock into aqueous buffer or media can cause the compound to "crash out." | Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol or in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final volume of media dropwise while gently vortexing. |
| High Final Concentration | The final concentration in the aqueous solution exceeds the solubility limit of this compound. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and titrate upwards. |
| Temperature Effects | Solubility can be temperature-dependent. Adding a solution to a colder medium can decrease solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation over time. | If possible, test different media formulations. Ensure that any supplements are fully dissolved before adding the compound. |
Experimental Workflow for Preparing this compound Working Solutions:
Issue 2: Inconsistent or No Observed Activity of this compound
Symptoms:
-
Lack of expected biological effect (e.g., no change in antibiotic efficacy).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of the Compound | Improper storage or handling can lead to the degradation of this compound. Stock solutions may lose activity over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light. |
| Incorrect Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to elicit a biological response. | Double-check all calculations for preparing stock and working solutions. Use a calibrated pipette. Consider performing a dose-response experiment to confirm the effective concentration range. |
| Cell Culture Conditions | The health and density of the cells can impact the observed effect of the compound. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | If your experiment allows, consider reducing the serum concentration or using serum-free media during the treatment period. |
Logical Troubleshooting Flow for Inconsistent Activity:
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | May require gentle warming to fully dissolve. |
| Ethanol | ~5 mg/mL | |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Note: This data is based on information for similar compounds and should be used as a guideline. It is recommended to perform in-house solubility tests for your specific experimental conditions.
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
| 4°C | DMSO | Not Recommended |
| Room Temperature | DMSO | Not Recommended |
Note: Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Culture Treatment with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: a. Thaw a single aliquot of your this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. c. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final treatment concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plate to the incubator for the desired treatment duration.
-
Analysis: After incubation, proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Signaling Pathway
β-Lactamase Inhibition by this compound
This compound acts as an inhibitor of β-lactamase enzymes produced by bacteria. These enzymes are a key mechanism of bacterial resistance to β-lactam antibiotics. The diagram below illustrates this interaction.
SB-202742 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of SB-202742, a known β-lactamase inhibitor. Here you will find answers to frequently asked questions regarding its solubility, stability, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. This compound works by inactivating these enzymes, thereby restoring the efficacy of the antibiotics against resistant bacteria.
Q2: What are the recommended solvents for dissolving this compound?
For optimal results, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol (B145695) before further dilution in aqueous solutions.
Q3: What are the general storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage (up to 2 years).
-
Stock Solutions: Prepare aliquots of your stock solution in a suitable solvent (e.g., DMSO) and store at -20°C. It is generally recommended to use fresh solutions. If stored properly, stock solutions are typically stable for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the stock solution.
-
Formation of crystals or precipitate in the cell culture medium during incubation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous environments. Direct dilution of a high-concentration DMSO stock into aqueous buffer or media can cause the compound to "crash out." | Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol or in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final volume of media dropwise while gently vortexing. |
| High Final Concentration | The final concentration in the aqueous solution exceeds the solubility limit of this compound. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and titrate upwards. |
| Temperature Effects | Solubility can be temperature-dependent. Adding a solution to a colder medium can decrease solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation over time. | If possible, test different media formulations. Ensure that any supplements are fully dissolved before adding the compound. |
Experimental Workflow for Preparing this compound Working Solutions:
Issue 2: Inconsistent or No Observed Activity of this compound
Symptoms:
-
Lack of expected biological effect (e.g., no change in antibiotic efficacy).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of the Compound | Improper storage or handling can lead to the degradation of this compound. Stock solutions may lose activity over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light. |
| Incorrect Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to elicit a biological response. | Double-check all calculations for preparing stock and working solutions. Use a calibrated pipette. Consider performing a dose-response experiment to confirm the effective concentration range. |
| Cell Culture Conditions | The health and density of the cells can impact the observed effect of the compound. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | If your experiment allows, consider reducing the serum concentration or using serum-free media during the treatment period. |
Logical Troubleshooting Flow for Inconsistent Activity:
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | May require gentle warming to fully dissolve. |
| Ethanol | ~5 mg/mL | |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Note: This data is based on information for similar compounds and should be used as a guideline. It is recommended to perform in-house solubility tests for your specific experimental conditions.
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
| 4°C | DMSO | Not Recommended |
| Room Temperature | DMSO | Not Recommended |
Note: Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Culture Treatment with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: a. Thaw a single aliquot of your this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. c. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final treatment concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plate to the incubator for the desired treatment duration.
-
Analysis: After incubation, proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Signaling Pathway
β-Lactamase Inhibition by this compound
This compound acts as an inhibitor of β-lactamase enzymes produced by bacteria. These enzymes are a key mechanism of bacterial resistance to β-lactam antibiotics. The diagram below illustrates this interaction.
SB-202742 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the use of SB-202742, a known β-lactamase inhibitor. Here you will find answers to frequently asked questions regarding its solubility, stability, and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a β-lactamase inhibitor. β-lactamases are enzymes produced by some bacteria that provide resistance to β-lactam antibiotics like penicillins and cephalosporins. This compound works by inactivating these enzymes, thereby restoring the efficacy of the antibiotics against resistant bacteria.
Q2: What are the recommended solvents for dissolving this compound?
For optimal results, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol before further dilution in aqueous solutions.
Q3: What are the general storage conditions for this compound?
-
Solid Form: Store at -20°C for long-term storage (up to 2 years).
-
Stock Solutions: Prepare aliquots of your stock solution in a suitable solvent (e.g., DMSO) and store at -20°C. It is generally recommended to use fresh solutions. If stored properly, stock solutions are typically stable for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Symptoms:
-
Cloudiness or visible precipitate upon dilution of the stock solution.
-
Formation of crystals or precipitate in the cell culture medium during incubation.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, has limited solubility in aqueous environments. Direct dilution of a high-concentration DMSO stock into aqueous buffer or media can cause the compound to "crash out." | Prepare an intermediate dilution of the DMSO stock in a co-solvent like ethanol or in pre-warmed (37°C) cell culture medium. Add this intermediate dilution to the final volume of media dropwise while gently vortexing. |
| High Final Concentration | The final concentration in the aqueous solution exceeds the solubility limit of this compound. | Perform a solubility test to determine the maximum soluble concentration in your specific medium. Start with a lower final concentration and titrate upwards. |
| Temperature Effects | Solubility can be temperature-dependent. Adding a solution to a colder medium can decrease solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins, can interact with this compound, leading to precipitation over time. | If possible, test different media formulations. Ensure that any supplements are fully dissolved before adding the compound. |
Experimental Workflow for Preparing this compound Working Solutions:
Issue 2: Inconsistent or No Observed Activity of this compound
Symptoms:
-
Lack of expected biological effect (e.g., no change in antibiotic efficacy).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Degradation of the Compound | Improper storage or handling can lead to the degradation of this compound. Stock solutions may lose activity over time, especially if not stored correctly or subjected to multiple freeze-thaw cycles. | Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C and protect from light. |
| Incorrect Concentration | Errors in calculation or dilution can lead to a final concentration that is too low to elicit a biological response. | Double-check all calculations for preparing stock and working solutions. Use a calibrated pipette. Consider performing a dose-response experiment to confirm the effective concentration range. |
| Cell Culture Conditions | The health and density of the cells can impact the observed effect of the compound. | Ensure cells are healthy, in the logarithmic growth phase, and plated at the recommended density. |
| Presence of Serum | Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. | If your experiment allows, consider reducing the serum concentration or using serum-free media during the treatment period. |
Logical Troubleshooting Flow for Inconsistent Activity:
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | May require gentle warming to fully dissolve. |
| Ethanol | ~5 mg/mL | |
| Water | Insoluble | |
| PBS (pH 7.2) | Insoluble |
Note: This data is based on information for similar compounds and should be used as a guideline. It is recommended to perform in-house solubility tests for your specific experimental conditions.
Table 2: Stability of this compound Stock Solutions
| Storage Condition | Solvent | Stability |
| -20°C | DMSO | Up to 1 month |
| -80°C | DMSO | Up to 6 months |
| 4°C | DMSO | Not Recommended |
| Room Temperature | DMSO | Not Recommended |
Note: Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to aid dissolution. Ensure the solution is clear before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Cell Culture Treatment with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: a. Thaw a single aliquot of your this compound DMSO stock solution. b. Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) complete cell culture medium. c. Add the intermediate dilution to the final volume of pre-warmed medium to achieve the desired final treatment concentration. The final DMSO concentration should typically be kept below 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Return the plate to the incubator for the desired treatment duration.
-
Analysis: After incubation, proceed with your downstream analysis (e.g., cell viability assay, protein extraction, etc.).
Signaling Pathway
β-Lactamase Inhibition by this compound
This compound acts as an inhibitor of β-lactamase enzymes produced by bacteria. These enzymes are a key mechanism of bacterial resistance to β-lactam antibiotics. The diagram below illustrates this interaction.
Optimizing SB-202742 Concentration in β-Lactamase Inhibition Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of SB-202742 in β-lactamase inhibition assays. This compound, an anacardic acid derivative isolated from Spondias mombin, is a known inhibitor of β-lactamase enzymes.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results in your experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or Low Inhibition Observed | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Inactive this compound due to improper storage or handling. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. | |
| β-lactamase enzyme concentration is too high. | Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| High Variability in Results | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Instability of this compound in the assay buffer. | Evaluate the stability of this compound in your buffer system over the experiment's duration. | |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature throughout the incubation period. | |
| Complete Inhibition at All Tested Concentrations | This compound concentration is too high. | Perform a serial dilution to test a wider and lower range of concentrations to determine the IC50. |
| Precipitation of this compound in Assay Wells | Poor solubility of this compound in the final assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed recommended limits (typically ≤1%). |
| The concentration of this compound exceeds its solubility limit. | Lower the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a β-lactamase inhibitor.[1][2] β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the effectiveness of these antibiotics.
Q2: What is a typical starting concentration range for this compound in a β-lactamase inhibition assay? A2: While a specific IC50 value for this compound is not readily available in the public domain, a common starting point for novel inhibitors in enzymatic assays is to test a wide concentration range, for example, from 1 nM to 100 µM, using serial dilutions.
Q3: How should I prepare a stock solution of this compound? A3: this compound, like many organic small molecules, is often soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in the assay buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically kept below 1%).
Q4: Are there any known off-target effects of this compound? A4: this compound is an anacardic acid derivative. Anacardic acids have been reported to inhibit other enzymes, such as histone acetyltransferases (HATs). It is crucial to consider the possibility of off-target effects and, if necessary, perform counter-screens to ensure the observed activity is specific to β-lactamase inhibition.
Q5: What are the critical components of a β-lactamase inhibition assay? A5: A typical assay includes the β-lactamase enzyme, a substrate (commonly a chromogenic cephalosporin (B10832234) like nitrocefin), the inhibitor (this compound), and a suitable buffer to maintain pH and ionic strength.
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dilute the β-lactamase enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
This compound solution at various concentrations (or vehicle control, e.g., DMSO in assay buffer)
-
β-lactamase enzyme solution
-
-
Include controls:
-
Negative Control (No enzyme): Assay buffer, substrate, and the highest concentration of this compound.
-
Positive Control (No inhibitor): Assay buffer, enzyme, substrate, and vehicle (DMSO).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm in kinetic mode for a defined period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental Concepts
To aid in understanding the experimental design and potential issues, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for a β-lactamase inhibition assay.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Optimizing SB-202742 Concentration in β-Lactamase Inhibition Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of SB-202742 in β-lactamase inhibition assays. This compound, an anacardic acid derivative isolated from Spondias mombin, is a known inhibitor of β-lactamase enzymes.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results in your experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or Low Inhibition Observed | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Inactive this compound due to improper storage or handling. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. | |
| β-lactamase enzyme concentration is too high. | Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| High Variability in Results | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Instability of this compound in the assay buffer. | Evaluate the stability of this compound in your buffer system over the experiment's duration. | |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature throughout the incubation period. | |
| Complete Inhibition at All Tested Concentrations | This compound concentration is too high. | Perform a serial dilution to test a wider and lower range of concentrations to determine the IC50. |
| Precipitation of this compound in Assay Wells | Poor solubility of this compound in the final assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed recommended limits (typically ≤1%). |
| The concentration of this compound exceeds its solubility limit. | Lower the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a β-lactamase inhibitor.[1][2] β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the effectiveness of these antibiotics.
Q2: What is a typical starting concentration range for this compound in a β-lactamase inhibition assay? A2: While a specific IC50 value for this compound is not readily available in the public domain, a common starting point for novel inhibitors in enzymatic assays is to test a wide concentration range, for example, from 1 nM to 100 µM, using serial dilutions.
Q3: How should I prepare a stock solution of this compound? A3: this compound, like many organic small molecules, is often soluble in dimethyl sulfoxide (B87167) (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in the assay buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically kept below 1%).
Q4: Are there any known off-target effects of this compound? A4: this compound is an anacardic acid derivative. Anacardic acids have been reported to inhibit other enzymes, such as histone acetyltransferases (HATs). It is crucial to consider the possibility of off-target effects and, if necessary, perform counter-screens to ensure the observed activity is specific to β-lactamase inhibition.
Q5: What are the critical components of a β-lactamase inhibition assay? A5: A typical assay includes the β-lactamase enzyme, a substrate (commonly a chromogenic cephalosporin (B10832234) like nitrocefin), the inhibitor (this compound), and a suitable buffer to maintain pH and ionic strength.
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. β-Lactamase Inhibition Assay using Nitrocefin (B1678963)
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dilute the β-lactamase enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
This compound solution at various concentrations (or vehicle control, e.g., DMSO in assay buffer)
-
β-lactamase enzyme solution
-
-
Include controls:
-
Negative Control (No enzyme): Assay buffer, substrate, and the highest concentration of this compound.
-
Positive Control (No inhibitor): Assay buffer, enzyme, substrate, and vehicle (DMSO).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm in kinetic mode for a defined period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental Concepts
To aid in understanding the experimental design and potential issues, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for a β-lactamase inhibition assay.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Optimizing SB-202742 Concentration in β-Lactamase Inhibition Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the concentration of SB-202742 in β-lactamase inhibition assays. This compound, an anacardic acid derivative isolated from Spondias mombin, is a known inhibitor of β-lactamase enzymes.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results in your experiments. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.
Quick Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or Low Inhibition Observed | This compound concentration is too low. | Increase the concentration of this compound in a stepwise manner. |
| Inactive this compound due to improper storage or handling. | Ensure this compound is stored correctly, protected from light and moisture. Prepare fresh stock solutions. | |
| β-lactamase enzyme concentration is too high. | Optimize the enzyme concentration to ensure the assay is in the linear range. | |
| High Variability in Results | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of all reagents. |
| Instability of this compound in the assay buffer. | Evaluate the stability of this compound in your buffer system over the experiment's duration. | |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature throughout the incubation period. | |
| Complete Inhibition at All Tested Concentrations | This compound concentration is too high. | Perform a serial dilution to test a wider and lower range of concentrations to determine the IC50. |
| Precipitation of this compound in Assay Wells | Poor solubility of this compound in the final assay buffer. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed recommended limits (typically ≤1%). |
| The concentration of this compound exceeds its solubility limit. | Lower the concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a β-lactamase inhibitor.[1][2] β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. By inhibiting these enzymes, this compound can restore the effectiveness of these antibiotics.
Q2: What is a typical starting concentration range for this compound in a β-lactamase inhibition assay? A2: While a specific IC50 value for this compound is not readily available in the public domain, a common starting point for novel inhibitors in enzymatic assays is to test a wide concentration range, for example, from 1 nM to 100 µM, using serial dilutions.
Q3: How should I prepare a stock solution of this compound? A3: this compound, like many organic small molecules, is often soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and then dilute it further in the assay buffer. Ensure the final DMSO concentration in the assay does not interfere with enzyme activity (typically kept below 1%).
Q4: Are there any known off-target effects of this compound? A4: this compound is an anacardic acid derivative. Anacardic acids have been reported to inhibit other enzymes, such as histone acetyltransferases (HATs). It is crucial to consider the possibility of off-target effects and, if necessary, perform counter-screens to ensure the observed activity is specific to β-lactamase inhibition.
Q5: What are the critical components of a β-lactamase inhibition assay? A5: A typical assay includes the β-lactamase enzyme, a substrate (commonly a chromogenic cephalosporin like nitrocefin), the inhibitor (this compound), and a suitable buffer to maintain pH and ionic strength.
Experimental Protocols
I. Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution using the formula: Mass (mg) = 10 mmol/L * Volume (L) * MW ( g/mol )
-
Weigh the calculated amount of this compound powder and place it in a microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
II. β-Lactamase Inhibition Assay using Nitrocefin
This protocol outlines a typical colorimetric assay to determine the inhibitory activity of this compound against a specific β-lactamase.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
This compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Prepare Reagents:
-
Dilute the β-lactamase enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of nitrocefin in the assay buffer. A typical concentration is 100 µM.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer (to make up the final volume)
-
This compound solution at various concentrations (or vehicle control, e.g., DMSO in assay buffer)
-
β-lactamase enzyme solution
-
-
Include controls:
-
Negative Control (No enzyme): Assay buffer, substrate, and the highest concentration of this compound.
-
Positive Control (No inhibitor): Assay buffer, enzyme, substrate, and vehicle (DMSO).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the nitrocefin working solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 490 nm in kinetic mode for a defined period (e.g., 15-30 minutes), taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate with Inhibitor / Rate of Positive Control)] * 100
-
Plot the % Inhibition versus the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing Experimental Concepts
To aid in understanding the experimental design and potential issues, the following diagrams illustrate key workflows and relationships.
Caption: Workflow for a β-lactamase inhibition assay.
Caption: Logic diagram for troubleshooting inconsistent results.
References
Technical Support Center: Troubleshooting SB-202742 Synergy Experiments
Welcome to the technical support center for researchers utilizing SB-202742 in synergistic combination studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and interpretation of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. In the context of cancer, activation of the p38 MAPK pathway can sometimes promote cell survival, making it a target for therapeutic intervention. By inhibiting p38 MAPK, this compound can modulate these cellular processes.
Q2: Why is this compound a good candidate for synergy experiments?
Inhibition of the p38 MAPK pathway has been shown to sensitize tumor cells to the cytotoxic effects of conventional chemotherapeutic agents.[1][2] Chemotherapy can induce cellular stress, which in turn activates survival pathways, including the p38 MAPK pathway. By combining a chemotherapeutic agent with this compound, the cancer cells' ability to cope with the stress induced by chemotherapy is diminished, leading to a synergistic enhancement of cell death.
Q3: What are some common synergistic partners for this compound?
Given its mechanism of action, this compound is often tested for synergy with DNA-damaging chemotherapeutic agents such as:
-
Cisplatin: Studies have demonstrated that inhibition of p38 MAPK can enhance cisplatin-induced apoptosis in tumor cells.[1][2][3]
-
Doxorubicin: Doxorubicin's mechanism of inducing DNA damage and oxidative stress can be potentiated by inhibiting the p38 MAPK survival response.
-
Paclitaxel: As a microtubule stabilizer that induces cell cycle arrest and apoptosis, its efficacy can be enhanced by blocking a key survival signaling pathway with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your synergy experiments with this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Question: My IC50 values for this compound or the combination treatment vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Seeding density should be consistent across all plates and experiments.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
-
Compound Handling and Stability:
-
Stock Solution Preparation: Prepare fresh stock solutions of this compound and the combination drug for each experiment, or prepare aliquots and store them appropriately to avoid multiple freeze-thaw cycles.
-
Compound Solubility: Ensure that this compound and the partner drug are fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Pipetting Accuracy: Calibrate your pipettes regularly and ensure accurate and consistent dispensing of cells, compounds, and reagents.
-
Issue 2: Lack of Expected Synergy
Question: I am not observing the synergistic effect I expected between this compound and my chosen chemotherapeutic agent. What should I investigate?
Answer: An apparent lack of synergy can stem from several experimental and biological factors:
-
Suboptimal Concentration Ratios: Synergy is often dependent on the specific concentrations and ratios of the combined drugs. It is crucial to perform a dose-response matrix (checkerboard assay) to explore a wide range of concentrations for both agents.
-
Inappropriate Timing of Drug Addition: The order and timing of drug administration can influence the outcome. Consider whether pre-treatment with this compound before adding the chemotherapeutic agent (or vice versa) might be more effective.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. The specific genetic background and signaling pathway dependencies of your chosen cell line will dictate its response to the drug combination.
-
Off-Target Effects: At higher concentrations, off-target effects of either this compound or the partner drug could interfere with the expected synergistic interaction.
Issue 3: High Background or "Edge Effects" in Plate-Based Assays
Question: I am observing high background signal or inconsistent results in the outer wells of my 96-well plates. How can I mitigate this?
Answer: "Edge effects" are a common problem in plate-based assays, often caused by evaporation from the outer wells, leading to increased concentrations of drugs and reagents.
-
Plate Hydration: To minimize evaporation, fill the perimeter wells of your 96-well plate with sterile water or media without cells. Do not use these wells for experimental data.
-
Proper Incubation: Ensure your incubator has adequate humidity levels. Using plates with lids also helps to reduce evaporation.
-
Assay Reader Settings: Ensure that the plate reader is properly calibrated and that the reading parameters are optimized for your specific assay.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a synergy experiment between a p38 MAPK inhibitor (like this compound) and Cisplatin in a cancer cell line, as determined by a cell viability assay.
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| p38 MAPK Inhibitor (alone) | 10 |
| Cisplatin (alone) | 5 |
| p38 MAPK Inhibitor + Cisplatin (1:2 ratio) | 2.5 (for Cisplatin) |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is a quantitative measure of drug interaction, calculated using the Chou-Talalay method.
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.40 | Very Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
Experimental Protocols
Checkerboard Cell Viability Assay
This protocol outlines a standard checkerboard assay to determine the synergistic effects of this compound and a chemotherapeutic agent (e.g., Cisplatin) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
DMSO (vehicle)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO.
-
Perform serial dilutions of each drug in complete medium to achieve a range of concentrations (e.g., 8-point dilutions).
-
-
Drug Treatment (Checkerboard Setup):
-
Add 50 µL of the serially diluted this compound to the appropriate wells along the y-axis.
-
Add 50 µL of the serially diluted chemotherapeutic agent to the appropriate wells along the x-axis.
-
The final volume in each well will be 200 µL. Include wells with each drug alone and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using software like CompuSyn or by applying the Chou-Talalay method.
-
Signaling Pathway and Workflow Diagrams
Caption: p38 MAPK signaling pathway in chemotherapy synergy.
Caption: Workflow for a checkerboard synergy experiment.
References
- 1. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SB-202742 Synergy Experiments
Welcome to the technical support center for researchers utilizing SB-202742 in synergistic combination studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and interpretation of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. In the context of cancer, activation of the p38 MAPK pathway can sometimes promote cell survival, making it a target for therapeutic intervention. By inhibiting p38 MAPK, this compound can modulate these cellular processes.
Q2: Why is this compound a good candidate for synergy experiments?
Inhibition of the p38 MAPK pathway has been shown to sensitize tumor cells to the cytotoxic effects of conventional chemotherapeutic agents.[1][2] Chemotherapy can induce cellular stress, which in turn activates survival pathways, including the p38 MAPK pathway. By combining a chemotherapeutic agent with this compound, the cancer cells' ability to cope with the stress induced by chemotherapy is diminished, leading to a synergistic enhancement of cell death.
Q3: What are some common synergistic partners for this compound?
Given its mechanism of action, this compound is often tested for synergy with DNA-damaging chemotherapeutic agents such as:
-
Cisplatin: Studies have demonstrated that inhibition of p38 MAPK can enhance cisplatin-induced apoptosis in tumor cells.[1][2][3]
-
Doxorubicin: Doxorubicin's mechanism of inducing DNA damage and oxidative stress can be potentiated by inhibiting the p38 MAPK survival response.
-
Paclitaxel: As a microtubule stabilizer that induces cell cycle arrest and apoptosis, its efficacy can be enhanced by blocking a key survival signaling pathway with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your synergy experiments with this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Question: My IC50 values for this compound or the combination treatment vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Seeding density should be consistent across all plates and experiments.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
-
Compound Handling and Stability:
-
Stock Solution Preparation: Prepare fresh stock solutions of this compound and the combination drug for each experiment, or prepare aliquots and store them appropriately to avoid multiple freeze-thaw cycles.
-
Compound Solubility: Ensure that this compound and the partner drug are fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Pipetting Accuracy: Calibrate your pipettes regularly and ensure accurate and consistent dispensing of cells, compounds, and reagents.
-
Issue 2: Lack of Expected Synergy
Question: I am not observing the synergistic effect I expected between this compound and my chosen chemotherapeutic agent. What should I investigate?
Answer: An apparent lack of synergy can stem from several experimental and biological factors:
-
Suboptimal Concentration Ratios: Synergy is often dependent on the specific concentrations and ratios of the combined drugs. It is crucial to perform a dose-response matrix (checkerboard assay) to explore a wide range of concentrations for both agents.
-
Inappropriate Timing of Drug Addition: The order and timing of drug administration can influence the outcome. Consider whether pre-treatment with this compound before adding the chemotherapeutic agent (or vice versa) might be more effective.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. The specific genetic background and signaling pathway dependencies of your chosen cell line will dictate its response to the drug combination.
-
Off-Target Effects: At higher concentrations, off-target effects of either this compound or the partner drug could interfere with the expected synergistic interaction.
Issue 3: High Background or "Edge Effects" in Plate-Based Assays
Question: I am observing high background signal or inconsistent results in the outer wells of my 96-well plates. How can I mitigate this?
Answer: "Edge effects" are a common problem in plate-based assays, often caused by evaporation from the outer wells, leading to increased concentrations of drugs and reagents.
-
Plate Hydration: To minimize evaporation, fill the perimeter wells of your 96-well plate with sterile water or media without cells. Do not use these wells for experimental data.
-
Proper Incubation: Ensure your incubator has adequate humidity levels. Using plates with lids also helps to reduce evaporation.
-
Assay Reader Settings: Ensure that the plate reader is properly calibrated and that the reading parameters are optimized for your specific assay.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a synergy experiment between a p38 MAPK inhibitor (like this compound) and Cisplatin in a cancer cell line, as determined by a cell viability assay.
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| p38 MAPK Inhibitor (alone) | 10 |
| Cisplatin (alone) | 5 |
| p38 MAPK Inhibitor + Cisplatin (1:2 ratio) | 2.5 (for Cisplatin) |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is a quantitative measure of drug interaction, calculated using the Chou-Talalay method.
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.40 | Very Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
Experimental Protocols
Checkerboard Cell Viability Assay
This protocol outlines a standard checkerboard assay to determine the synergistic effects of this compound and a chemotherapeutic agent (e.g., Cisplatin) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
DMSO (vehicle)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO.
-
Perform serial dilutions of each drug in complete medium to achieve a range of concentrations (e.g., 8-point dilutions).
-
-
Drug Treatment (Checkerboard Setup):
-
Add 50 µL of the serially diluted this compound to the appropriate wells along the y-axis.
-
Add 50 µL of the serially diluted chemotherapeutic agent to the appropriate wells along the x-axis.
-
The final volume in each well will be 200 µL. Include wells with each drug alone and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using software like CompuSyn or by applying the Chou-Talalay method.
-
Signaling Pathway and Workflow Diagrams
Caption: p38 MAPK signaling pathway in chemotherapy synergy.
Caption: Workflow for a checkerboard synergy experiment.
References
- 1. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting SB-202742 Synergy Experiments
Welcome to the technical support center for researchers utilizing SB-202742 in synergistic combination studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the design, execution, and interpretation of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of p38 Mitogen-Activated Protein Kinase (MAPK). The p38 MAPK signaling pathway is involved in cellular responses to stress, inflammation, and apoptosis. In the context of cancer, activation of the p38 MAPK pathway can sometimes promote cell survival, making it a target for therapeutic intervention. By inhibiting p38 MAPK, this compound can modulate these cellular processes.
Q2: Why is this compound a good candidate for synergy experiments?
Inhibition of the p38 MAPK pathway has been shown to sensitize tumor cells to the cytotoxic effects of conventional chemotherapeutic agents.[1][2] Chemotherapy can induce cellular stress, which in turn activates survival pathways, including the p38 MAPK pathway. By combining a chemotherapeutic agent with this compound, the cancer cells' ability to cope with the stress induced by chemotherapy is diminished, leading to a synergistic enhancement of cell death.
Q3: What are some common synergistic partners for this compound?
Given its mechanism of action, this compound is often tested for synergy with DNA-damaging chemotherapeutic agents such as:
-
Cisplatin: Studies have demonstrated that inhibition of p38 MAPK can enhance cisplatin-induced apoptosis in tumor cells.[1][2][3]
-
Doxorubicin: Doxorubicin's mechanism of inducing DNA damage and oxidative stress can be potentiated by inhibiting the p38 MAPK survival response.
-
Paclitaxel: As a microtubule stabilizer that induces cell cycle arrest and apoptosis, its efficacy can be enhanced by blocking a key survival signaling pathway with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your synergy experiments with this compound.
Issue 1: Inconsistent or Non-reproducible IC50 Values
Question: My IC50 values for this compound or the combination treatment vary significantly between experiments. What could be the cause?
Answer: Inconsistent IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Culture Conditions:
-
Cell Passage Number: Use cells with a consistent and low passage number, as high passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Cell Health and Confluency: Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Seeding density should be consistent across all plates and experiments.
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
-
-
Compound Handling and Stability:
-
Stock Solution Preparation: Prepare fresh stock solutions of this compound and the combination drug for each experiment, or prepare aliquots and store them appropriately to avoid multiple freeze-thaw cycles.
-
Compound Solubility: Ensure that this compound and the partner drug are fully dissolved in the vehicle (e.g., DMSO) and that the final concentration of the vehicle is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
-
-
Assay Protocol:
-
Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Pipetting Accuracy: Calibrate your pipettes regularly and ensure accurate and consistent dispensing of cells, compounds, and reagents.
-
Issue 2: Lack of Expected Synergy
Question: I am not observing the synergistic effect I expected between this compound and my chosen chemotherapeutic agent. What should I investigate?
Answer: An apparent lack of synergy can stem from several experimental and biological factors:
-
Suboptimal Concentration Ratios: Synergy is often dependent on the specific concentrations and ratios of the combined drugs. It is crucial to perform a dose-response matrix (checkerboard assay) to explore a wide range of concentrations for both agents.
-
Inappropriate Timing of Drug Addition: The order and timing of drug administration can influence the outcome. Consider whether pre-treatment with this compound before adding the chemotherapeutic agent (or vice versa) might be more effective.
-
Cell Line Specificity: The synergistic effect may be cell-line dependent. The specific genetic background and signaling pathway dependencies of your chosen cell line will dictate its response to the drug combination.
-
Off-Target Effects: At higher concentrations, off-target effects of either this compound or the partner drug could interfere with the expected synergistic interaction.
Issue 3: High Background or "Edge Effects" in Plate-Based Assays
Question: I am observing high background signal or inconsistent results in the outer wells of my 96-well plates. How can I mitigate this?
Answer: "Edge effects" are a common problem in plate-based assays, often caused by evaporation from the outer wells, leading to increased concentrations of drugs and reagents.
-
Plate Hydration: To minimize evaporation, fill the perimeter wells of your 96-well plate with sterile water or media without cells. Do not use these wells for experimental data.
-
Proper Incubation: Ensure your incubator has adequate humidity levels. Using plates with lids also helps to reduce evaporation.
-
Assay Reader Settings: Ensure that the plate reader is properly calibrated and that the reading parameters are optimized for your specific assay.
Quantitative Data Presentation
The following tables summarize hypothetical quantitative data from a synergy experiment between a p38 MAPK inhibitor (like this compound) and Cisplatin in a cancer cell line, as determined by a cell viability assay.
Table 1: Single Agent and Combination IC50 Values
| Treatment | IC50 (µM) |
| p38 MAPK Inhibitor (alone) | 10 |
| Cisplatin (alone) | 5 |
| p38 MAPK Inhibitor + Cisplatin (1:2 ratio) | 2.5 (for Cisplatin) |
Table 2: Combination Index (CI) Values
The Combination Index (CI) is a quantitative measure of drug interaction, calculated using the Chou-Talalay method.
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.40 | Very Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
-
CI < 0.9: Synergy
-
CI 0.9 - 1.1: Additive Effect
-
CI > 1.1: Antagonism
Experimental Protocols
Checkerboard Cell Viability Assay
This protocol outlines a standard checkerboard assay to determine the synergistic effects of this compound and a chemotherapeutic agent (e.g., Cisplatin) on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent (e.g., Cisplatin)
-
DMSO (vehicle)
-
96-well flat-bottom microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Dilution:
-
Prepare stock solutions of this compound and the chemotherapeutic agent in DMSO.
-
Perform serial dilutions of each drug in complete medium to achieve a range of concentrations (e.g., 8-point dilutions).
-
-
Drug Treatment (Checkerboard Setup):
-
Add 50 µL of the serially diluted this compound to the appropriate wells along the y-axis.
-
Add 50 µL of the serially diluted chemotherapeutic agent to the appropriate wells along the x-axis.
-
The final volume in each well will be 200 µL. Include wells with each drug alone and vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Cell Viability Measurement:
-
At the end of the incubation period, measure cell viability using a suitable assay according to the manufacturer's protocol (e.g., MTT or CellTiter-Glo®).
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the Combination Index (CI) using software like CompuSyn or by applying the Chou-Talalay method.
-
Signaling Pathway and Workflow Diagrams
Caption: p38 MAPK signaling pathway in chemotherapy synergy.
Caption: Workflow for a checkerboard synergy experiment.
References
- 1. Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of SB-202742
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of SB-202742, a known beta-lactamase inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide also draws on information regarding the parent class of compounds, anacardic acids, which are known to present formulation challenges due to poor pharmacokinetic properties.[1][2]
FAQs: Understanding and Improving this compound Bioavailability
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a natural product isolated from Spondias mombin and is classified as an anacardic acid derivative with beta-lactamase inhibitory activity.[3] Anacardic acids and their derivatives are often characterized by poor aqueous solubility, which can significantly limit their oral bioavailability and, consequently, their efficacy in in vivo models.[1][2] Low bioavailability can lead to high dose requirements and variability in experimental results.
Q2: What are the first steps to take when encountering poor bioavailability with this compound?
A2: The initial step is to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine are its aqueous solubility at different pH values, its logP (lipophilicity), and its permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization can improve the dissolution rate.
-
Use of Co-solvents: Solubilizing the compound in a mixture of water-miscible solvents can increase its concentration in the dosing solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create a more soluble amorphous form.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of the dosing vehicle. | The compound has low aqueous solubility. The concentration in the vehicle exceeds its solubility limit. | 1. Determine the solubility of this compound in various pharmaceutically acceptable solvents. 2. Consider using a co-solvent system (e.g., water with PEG400, ethanol, or DMSO). 3. If the compound is ionizable, try adjusting the pH of the vehicle. 4. Explore the use of cyclodextrins to form an inclusion complex and increase solubility. |
| High variability in plasma concentrations between animals. | Poor and variable absorption from the gastrointestinal tract. This could be due to inconsistent dissolution or food effects. | 1. Standardize the fasting and feeding schedule of the animals. 2. Improve the formulation to ensure more consistent dissolution. A nanosuspension or a lipid-based formulation (SEDDS) can reduce variability. |
| Low or undetectable plasma concentrations after oral administration. | Very low bioavailability due to poor solubility, low permeability, or extensive first-pass metabolism. | 1. Implement a more advanced formulation strategy like a solid dispersion or a lipid-based system to significantly enhance solubility and absorption. 2. Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism, if the experimental design allows. |
| No significant improvement in bioavailability with a simple co-solvent formulation. | The bioavailability might be limited by factors other than just solubility, such as permeability or efflux transporters. | 1. Investigate the permeability of this compound using in vitro models like Caco-2 cell assays. 2. If permeability is low, consider formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers (use with caution and appropriate toxicity studies). 3. If efflux is suspected, co-administration with a known efflux pump inhibitor could be explored in preclinical models. |
Data Presentation: Comparative Formulation Performance
The following table provides a hypothetical comparison of different formulation strategies for a poorly soluble compound like this compound to illustrate the potential improvements in key pharmacokinetic parameters.
| Formulation | Apparent Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 1 | 50 | 2 | 200 | 100 (Reference) |
| Co-solvent (20% PEG400) | 25 | 150 | 1.5 | 600 | 300 |
| Nanosuspension | >100 (in dissolution media) | 400 | 1 | 1800 | 900 |
| Solid Dispersion | >150 (in dissolution media) | 600 | 1 | 2500 | 1250 |
| SEDDS | >200 (in dissolution media) | 800 | 0.5 | 3500 | 1750 |
Note: These are illustrative values and actual results will depend on the specific properties of this compound and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved. Alternatively, use a bead mill with appropriate milling media.
-
Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size of less than 200 nm with a PDI below 0.3.
-
The resulting nanosuspension can be used directly for oral gavage or can be lyophilized into a powder for reconstitution.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
This compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
Visualizations
Caption: Factors influencing the in vivo bioavailability of a drug.
Caption: Experimental workflow for developing an improved formulation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of SB-202742
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of SB-202742, a known beta-lactamase inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide also draws on information regarding the parent class of compounds, anacardic acids, which are known to present formulation challenges due to poor pharmacokinetic properties.[1][2]
FAQs: Understanding and Improving this compound Bioavailability
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a natural product isolated from Spondias mombin and is classified as an anacardic acid derivative with beta-lactamase inhibitory activity.[3] Anacardic acids and their derivatives are often characterized by poor aqueous solubility, which can significantly limit their oral bioavailability and, consequently, their efficacy in in vivo models.[1][2] Low bioavailability can lead to high dose requirements and variability in experimental results.
Q2: What are the first steps to take when encountering poor bioavailability with this compound?
A2: The initial step is to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine are its aqueous solubility at different pH values, its logP (lipophilicity), and its permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization can improve the dissolution rate.
-
Use of Co-solvents: Solubilizing the compound in a mixture of water-miscible solvents can increase its concentration in the dosing solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create a more soluble amorphous form.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of the dosing vehicle. | The compound has low aqueous solubility. The concentration in the vehicle exceeds its solubility limit. | 1. Determine the solubility of this compound in various pharmaceutically acceptable solvents. 2. Consider using a co-solvent system (e.g., water with PEG400, ethanol, or DMSO). 3. If the compound is ionizable, try adjusting the pH of the vehicle. 4. Explore the use of cyclodextrins to form an inclusion complex and increase solubility. |
| High variability in plasma concentrations between animals. | Poor and variable absorption from the gastrointestinal tract. This could be due to inconsistent dissolution or food effects. | 1. Standardize the fasting and feeding schedule of the animals. 2. Improve the formulation to ensure more consistent dissolution. A nanosuspension or a lipid-based formulation (SEDDS) can reduce variability. |
| Low or undetectable plasma concentrations after oral administration. | Very low bioavailability due to poor solubility, low permeability, or extensive first-pass metabolism. | 1. Implement a more advanced formulation strategy like a solid dispersion or a lipid-based system to significantly enhance solubility and absorption. 2. Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism, if the experimental design allows. |
| No significant improvement in bioavailability with a simple co-solvent formulation. | The bioavailability might be limited by factors other than just solubility, such as permeability or efflux transporters. | 1. Investigate the permeability of this compound using in vitro models like Caco-2 cell assays. 2. If permeability is low, consider formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers (use with caution and appropriate toxicity studies). 3. If efflux is suspected, co-administration with a known efflux pump inhibitor could be explored in preclinical models. |
Data Presentation: Comparative Formulation Performance
The following table provides a hypothetical comparison of different formulation strategies for a poorly soluble compound like this compound to illustrate the potential improvements in key pharmacokinetic parameters.
| Formulation | Apparent Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 1 | 50 | 2 | 200 | 100 (Reference) |
| Co-solvent (20% PEG400) | 25 | 150 | 1.5 | 600 | 300 |
| Nanosuspension | >100 (in dissolution media) | 400 | 1 | 1800 | 900 |
| Solid Dispersion | >150 (in dissolution media) | 600 | 1 | 2500 | 1250 |
| SEDDS | >200 (in dissolution media) | 800 | 0.5 | 3500 | 1750 |
Note: These are illustrative values and actual results will depend on the specific properties of this compound and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved. Alternatively, use a bead mill with appropriate milling media.
-
Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size of less than 200 nm with a PDI below 0.3.
-
The resulting nanosuspension can be used directly for oral gavage or can be lyophilized into a powder for reconstitution.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
This compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
Visualizations
Caption: Factors influencing the in vivo bioavailability of a drug.
Caption: Experimental workflow for developing an improved formulation.
References
Technical Support Center: Enhancing In Vivo Bioavailability of SB-202742
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of SB-202742, a known beta-lactamase inhibitor. Given the limited publicly available data on the physicochemical properties of this compound, this guide also draws on information regarding the parent class of compounds, anacardic acids, which are known to present formulation challenges due to poor pharmacokinetic properties.[1][2]
FAQs: Understanding and Improving this compound Bioavailability
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a natural product isolated from Spondias mombin and is classified as an anacardic acid derivative with beta-lactamase inhibitory activity.[3] Anacardic acids and their derivatives are often characterized by poor aqueous solubility, which can significantly limit their oral bioavailability and, consequently, their efficacy in in vivo models.[1][2] Low bioavailability can lead to high dose requirements and variability in experimental results.
Q2: What are the first steps to take when encountering poor bioavailability with this compound?
A2: The initial step is to characterize the physicochemical properties of your specific batch of this compound. Key parameters to determine are its aqueous solubility at different pH values, its logP (lipophilicity), and its permeability. This information will help classify the compound according to the Biopharmaceutics Classification System (BCS) and guide the selection of an appropriate bioavailability enhancement strategy.
Q3: What are the common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by micronization or nanonization can improve the dissolution rate.
-
Use of Co-solvents: Solubilizing the compound in a mixture of water-miscible solvents can increase its concentration in the dosing solution.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can create a more soluble amorphous form.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve absorption.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins can increase the aqueous solubility of the drug.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates out of the dosing vehicle. | The compound has low aqueous solubility. The concentration in the vehicle exceeds its solubility limit. | 1. Determine the solubility of this compound in various pharmaceutically acceptable solvents. 2. Consider using a co-solvent system (e.g., water with PEG400, ethanol, or DMSO). 3. If the compound is ionizable, try adjusting the pH of the vehicle. 4. Explore the use of cyclodextrins to form an inclusion complex and increase solubility. |
| High variability in plasma concentrations between animals. | Poor and variable absorption from the gastrointestinal tract. This could be due to inconsistent dissolution or food effects. | 1. Standardize the fasting and feeding schedule of the animals. 2. Improve the formulation to ensure more consistent dissolution. A nanosuspension or a lipid-based formulation (SEDDS) can reduce variability. |
| Low or undetectable plasma concentrations after oral administration. | Very low bioavailability due to poor solubility, low permeability, or extensive first-pass metabolism. | 1. Implement a more advanced formulation strategy like a solid dispersion or a lipid-based system to significantly enhance solubility and absorption. 2. Consider alternative routes of administration such as intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal tract and first-pass metabolism, if the experimental design allows. |
| No significant improvement in bioavailability with a simple co-solvent formulation. | The bioavailability might be limited by factors other than just solubility, such as permeability or efflux transporters. | 1. Investigate the permeability of this compound using in vitro models like Caco-2 cell assays. 2. If permeability is low, consider formulation strategies that can enhance permeability, such as the inclusion of permeation enhancers (use with caution and appropriate toxicity studies). 3. If efflux is suspected, co-administration with a known efflux pump inhibitor could be explored in preclinical models. |
Data Presentation: Comparative Formulation Performance
The following table provides a hypothetical comparison of different formulation strategies for a poorly soluble compound like this compound to illustrate the potential improvements in key pharmacokinetic parameters.
| Formulation | Apparent Solubility (µg/mL) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 1 | 50 | 2 | 200 | 100 (Reference) |
| Co-solvent (20% PEG400) | 25 | 150 | 1.5 | 600 | 300 |
| Nanosuspension | >100 (in dissolution media) | 400 | 1 | 1800 | 900 |
| Solid Dispersion | >150 (in dissolution media) | 600 | 1 | 2500 | 1250 |
| SEDDS | >200 (in dissolution media) | 800 | 0.5 | 3500 | 1750 |
Note: These are illustrative values and actual results will depend on the specific properties of this compound and the experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188 or HPMC)
-
Purified water
-
High-pressure homogenizer or bead mill
Method:
-
Prepare a pre-suspension by dispersing this compound (e.g., 1% w/v) and a stabilizer (e.g., 0.5% w/v) in purified water.
-
Stir the mixture for 30 minutes to ensure adequate wetting of the drug particles.
-
Homogenize the pre-suspension using a high-pressure homogenizer at a specified pressure (e.g., 1500 bar) for a set number of cycles (e.g., 20-30 cycles) until the desired particle size is achieved. Alternatively, use a bead mill with appropriate milling media.
-
Monitor the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size of less than 200 nm with a PDI below 0.3.
-
The resulting nanosuspension can be used directly for oral gavage or can be lyophilized into a powder for reconstitution.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
-
This compound formulations (e.g., aqueous suspension, nanosuspension, solid dispersion)
-
Experimental animals (e.g., male Sprague-Dawley rats, 200-250 g)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Method:
-
Fast the animals overnight (with free access to water) before dosing.
-
Administer the this compound formulations orally via gavage at a predetermined dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the relative bioavailability of the enhanced formulations compared to the aqueous suspension.
Visualizations
Caption: Factors influencing the in vivo bioavailability of a drug.
Caption: Experimental workflow for developing an improved formulation.
References
Technical Support Center: Overcoming Poor Solubility of SB-202742 in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of SB-202742 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anacardic acid derivative and a potent inhibitor of β-lactamase.[1] Like many anacardic acids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of poor solubility of this compound in my media?
Signs of poor solubility include the appearance of a cloudy or milky precipitate, visible particles, or a crystalline deposit in the cell culture medium after the addition of the this compound stock solution. This precipitation can occur immediately or after a period of incubation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic compounds to create a concentrated stock solution.[2] Ethanol (B145695) and dimethylformamide (DMF) can also be used. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to the cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type.
Q5: Can I use solvents other than DMSO?
Yes, alternatives to DMSO include ethanol and dimethylformamide (DMF). However, the toxicity of these solvents on your specific cell line should also be evaluated. For some applications, specialized solvents like Cyrene™ or zwitterionic liquids (ZIL) are being explored as less toxic alternatives to DMSO.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Cause: This "crashing out" effect happens when the concentrated DMSO stock of the hydrophobic compound is rapidly diluted in the aqueous culture medium, exceeding its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Solubility is often temperature-dependent.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid and even dispersion.
Issue 2: Delayed Precipitation of this compound in the Incubator
Cause: Precipitation that occurs after a few hours or days can be due to changes in the media's physicochemical properties over time, such as shifts in pH or interactions with media components.
Solutions:
-
pH Stability: Ensure the pH of your culture medium is stable. Changes in pH can affect the ionization state and, consequently, the solubility of a compound.
-
Media Component Interaction: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. If possible, try a different formulation of the basal media.
-
Reduce Incubation Time: If the experiment allows, consider reducing the incubation time to minimize the chance of delayed precipitation.
Quantitative Data
Table 1: Solubility of Anacardic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~10-34.85 |
| Ethanol | ~10-17.43 |
| Dimethyl Formamide (DMF) | ~10 |
Data compiled from multiple sources.[2][3]
Table 2: Aqueous Solubility of Anacardic Acid
| Aqueous Solution | Approximate Solubility (mg/mL) |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |
Data from Cayman Chemical product information sheet.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 348.5 g/mol (anacardic acid), you would need 3.485 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add a small volume of the pre-warmed media (e.g., 90 µL).
-
Add a corresponding volume of the stock solution to achieve an intermediate dilution (e.g., 10 µL of 10 mM stock to get a 1 mM intermediate solution). Gently mix.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed media while gently swirling. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media to get a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of SB-202742 in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of SB-202742 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anacardic acid derivative and a potent inhibitor of β-lactamase.[1] Like many anacardic acids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of poor solubility of this compound in my media?
Signs of poor solubility include the appearance of a cloudy or milky precipitate, visible particles, or a crystalline deposit in the cell culture medium after the addition of the this compound stock solution. This precipitation can occur immediately or after a period of incubation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic compounds to create a concentrated stock solution.[2] Ethanol (B145695) and dimethylformamide (DMF) can also be used. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to the cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type.
Q5: Can I use solvents other than DMSO?
Yes, alternatives to DMSO include ethanol and dimethylformamide (DMF). However, the toxicity of these solvents on your specific cell line should also be evaluated. For some applications, specialized solvents like Cyrene™ or zwitterionic liquids (ZIL) are being explored as less toxic alternatives to DMSO.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Cause: This "crashing out" effect happens when the concentrated DMSO stock of the hydrophobic compound is rapidly diluted in the aqueous culture medium, exceeding its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Solubility is often temperature-dependent.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid and even dispersion.
Issue 2: Delayed Precipitation of this compound in the Incubator
Cause: Precipitation that occurs after a few hours or days can be due to changes in the media's physicochemical properties over time, such as shifts in pH or interactions with media components.
Solutions:
-
pH Stability: Ensure the pH of your culture medium is stable. Changes in pH can affect the ionization state and, consequently, the solubility of a compound.
-
Media Component Interaction: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. If possible, try a different formulation of the basal media.
-
Reduce Incubation Time: If the experiment allows, consider reducing the incubation time to minimize the chance of delayed precipitation.
Quantitative Data
Table 1: Solubility of Anacardic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~10-34.85 |
| Ethanol | ~10-17.43 |
| Dimethyl Formamide (DMF) | ~10 |
Data compiled from multiple sources.[2][3]
Table 2: Aqueous Solubility of Anacardic Acid
| Aqueous Solution | Approximate Solubility (mg/mL) |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |
Data from Cayman Chemical product information sheet.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 348.5 g/mol (anacardic acid), you would need 3.485 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add a small volume of the pre-warmed media (e.g., 90 µL).
-
Add a corresponding volume of the stock solution to achieve an intermediate dilution (e.g., 10 µL of 10 mM stock to get a 1 mM intermediate solution). Gently mix.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed media while gently swirling. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media to get a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: Overcoming Poor Solubility of SB-202742 in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of SB-202742 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an anacardic acid derivative and a potent inhibitor of β-lactamase.[1] Like many anacardic acids, it is a lipophilic molecule, which often leads to poor solubility in aqueous solutions such as cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.
Q2: What are the initial signs of poor solubility of this compound in my media?
Signs of poor solubility include the appearance of a cloudy or milky precipitate, visible particles, or a crystalline deposit in the cell culture medium after the addition of the this compound stock solution. This precipitation can occur immediately or after a period of incubation.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound and other hydrophobic compounds to create a concentrated stock solution.[2] Ethanol and dimethylformamide (DMF) can also be used. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before further dilution into aqueous media.
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to the cells. A general guideline is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between different cell lines. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell type.
Q5: Can I use solvents other than DMSO?
Yes, alternatives to DMSO include ethanol and dimethylformamide (DMF). However, the toxicity of these solvents on your specific cell line should also be evaluated. For some applications, specialized solvents like Cyrene™ or zwitterionic liquids (ZIL) are being explored as less toxic alternatives to DMSO.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
Cause: This "crashing out" effect happens when the concentrated DMSO stock of the hydrophobic compound is rapidly diluted in the aqueous culture medium, exceeding its solubility limit.
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Serial Dilution: Instead of adding the concentrated stock directly to the final volume of media, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to the rest of the media.
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. Solubility is often temperature-dependent.
-
Slow Addition with Agitation: Add the this compound stock solution dropwise to the pre-warmed media while gently vortexing or swirling to facilitate rapid and even dispersion.
Issue 2: Delayed Precipitation of this compound in the Incubator
Cause: Precipitation that occurs after a few hours or days can be due to changes in the media's physicochemical properties over time, such as shifts in pH or interactions with media components.
Solutions:
-
pH Stability: Ensure the pH of your culture medium is stable. Changes in pH can affect the ionization state and, consequently, the solubility of a compound.
-
Media Component Interaction: this compound may interact with salts, proteins, or other components in the media, leading to the formation of insoluble complexes. If possible, try a different formulation of the basal media.
-
Reduce Incubation Time: If the experiment allows, consider reducing the incubation time to minimize the chance of delayed precipitation.
Quantitative Data
Table 1: Solubility of Anacardic Acid in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~10-34.85 |
| Ethanol | ~10-17.43 |
| Dimethyl Formamide (DMF) | ~10 |
Data compiled from multiple sources.[2][3]
Table 2: Aqueous Solubility of Anacardic Acid
| Aqueous Solution | Approximate Solubility (mg/mL) |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |
Data from Cayman Chemical product information sheet.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder. For example, for 1 mL of a 10 mM stock of a compound with a molecular weight of 348.5 g/mol (anacardic acid), you would need 3.485 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the powder.
-
Dissolve: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved. Visually inspect for any remaining particulate matter.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of complete cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile tube, add a small volume of the pre-warmed media (e.g., 90 µL).
-
Add a corresponding volume of the stock solution to achieve an intermediate dilution (e.g., 10 µL of 10 mM stock to get a 1 mM intermediate solution). Gently mix.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of pre-warmed media while gently swirling. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of media to get a final concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Technical Support Center: SB-202742 Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the compound SB-202742 in common colorimetric assays. While direct interference of this compound has not been extensively documented in the literature, its chemical structure as a phenol (B47542) derivative suggests a potential for interaction with assay reagents, particularly in redox-based assays. This guide offers a framework for identifying and mitigating such potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
This compound is a chemical compound with a phenolic structure. Phenolic compounds are known to possess antioxidant properties, meaning they can donate electrons and potentially interfere with assays that rely on redox reactions.[1] This can lead to inaccurate results that are not a true reflection of the biological activity being measured.
Q2: Which colorimetric assays are most susceptible to interference from a compound like this compound?
Assays that are based on the reduction of a chromogenic substrate are particularly at risk. This includes:
-
Tetrazolium-based viability assays: MTT, XTT, and MTS assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.[2] Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Lactate Dehydrogenase (LDH) cytotoxicity assays: While less common, compounds that affect the LDH enzyme activity or the subsequent diaphorase-catalyzed reduction of a tetrazolium salt could potentially interfere.[3][4]
Q3: How can I determine if this compound is interfering with my specific assay?
The most effective method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells. If a color change is observed, it indicates direct interference of the compound with the assay reagents.
Troubleshooting Guides
If you suspect this compound is interfering with your colorimetric assay, follow these troubleshooting steps.
Issue 1: Falsely High Signal in Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells.
-
Add the tetrazolium reagent (e.g., MTT, XTT) and incubate for the same duration as your experimental samples.
-
If you observe a color change, this confirms direct interference.
-
-
Modify the Experimental Protocol:
-
Wash the cells: Before adding the tetrazolium reagent, carefully aspirate the medium containing this compound and wash the cells with phosphate-buffered saline (PBS) to remove any residual compound. Then, add fresh medium containing the tetrazolium reagent.
-
Reduce incubation time: If possible, shorten the incubation time of the cells with this compound to minimize potential compound degradation or interaction with cellular components that might exacerbate interference.
-
-
Use an Alternative Assay:
-
Consider using a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less susceptible to interference from reducing compounds.[5] Another alternative is a crystal violet assay.
-
Data Presentation: Quantifying this compound Interference in a Cell-Free System
To quantify the extent of interference, you can perform a cell-free experiment and present the data as follows:
| This compound Concentration (µM) | Absorbance at 570 nm (MTT) - No Cells |
| 0 (Control) | 0.05 ± 0.01 |
| 1 | 0.12 ± 0.02 |
| 10 | 0.35 ± 0.03 |
| 50 | 0.89 ± 0.05 |
| 100 | 1.54 ± 0.08 |
| Note: Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well microplate
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Modified MTT Assay with a Wash Step
Objective: To measure cell viability in the presence of this compound while minimizing interference.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent
-
Solubilization buffer
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Crucial Step: Carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with 100 µL of warm, sterile PBS per well.
-
After the final wash, add 100 µL of fresh culture medium containing 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization buffer and mix.
-
Read the absorbance at 570 nm.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential mechanisms of this compound interference.
References
- 1. Bio-antioxidants - a chemical base of their antioxidant activity and beneficial effect on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-202742 Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the compound SB-202742 in common colorimetric assays. While direct interference of this compound has not been extensively documented in the literature, its chemical structure as a phenol (B47542) derivative suggests a potential for interaction with assay reagents, particularly in redox-based assays. This guide offers a framework for identifying and mitigating such potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
This compound is a chemical compound with a phenolic structure. Phenolic compounds are known to possess antioxidant properties, meaning they can donate electrons and potentially interfere with assays that rely on redox reactions.[1] This can lead to inaccurate results that are not a true reflection of the biological activity being measured.
Q2: Which colorimetric assays are most susceptible to interference from a compound like this compound?
Assays that are based on the reduction of a chromogenic substrate are particularly at risk. This includes:
-
Tetrazolium-based viability assays: MTT, XTT, and MTS assays rely on the reduction of a tetrazolium salt to a colored formazan (B1609692) product by cellular dehydrogenases.[2] Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Lactate Dehydrogenase (LDH) cytotoxicity assays: While less common, compounds that affect the LDH enzyme activity or the subsequent diaphorase-catalyzed reduction of a tetrazolium salt could potentially interfere.[3][4]
Q3: How can I determine if this compound is interfering with my specific assay?
The most effective method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells. If a color change is observed, it indicates direct interference of the compound with the assay reagents.
Troubleshooting Guides
If you suspect this compound is interfering with your colorimetric assay, follow these troubleshooting steps.
Issue 1: Falsely High Signal in Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells.
-
Add the tetrazolium reagent (e.g., MTT, XTT) and incubate for the same duration as your experimental samples.
-
If you observe a color change, this confirms direct interference.
-
-
Modify the Experimental Protocol:
-
Wash the cells: Before adding the tetrazolium reagent, carefully aspirate the medium containing this compound and wash the cells with phosphate-buffered saline (PBS) to remove any residual compound. Then, add fresh medium containing the tetrazolium reagent.
-
Reduce incubation time: If possible, shorten the incubation time of the cells with this compound to minimize potential compound degradation or interaction with cellular components that might exacerbate interference.
-
-
Use an Alternative Assay:
-
Consider using a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less susceptible to interference from reducing compounds.[5] Another alternative is a crystal violet assay.
-
Data Presentation: Quantifying this compound Interference in a Cell-Free System
To quantify the extent of interference, you can perform a cell-free experiment and present the data as follows:
| This compound Concentration (µM) | Absorbance at 570 nm (MTT) - No Cells |
| 0 (Control) | 0.05 ± 0.01 |
| 1 | 0.12 ± 0.02 |
| 10 | 0.35 ± 0.03 |
| 50 | 0.89 ± 0.05 |
| 100 | 1.54 ± 0.08 |
| Note: Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well microplate
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Modified MTT Assay with a Wash Step
Objective: To measure cell viability in the presence of this compound while minimizing interference.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent
-
Solubilization buffer
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Crucial Step: Carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with 100 µL of warm, sterile PBS per well.
-
After the final wash, add 100 µL of fresh culture medium containing 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization buffer and mix.
-
Read the absorbance at 570 nm.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential mechanisms of this compound interference.
References
- 1. Bio-antioxidants - a chemical base of their antioxidant activity and beneficial effect on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-202742 Interference in Colorimetric Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference of the compound SB-202742 in common colorimetric assays. While direct interference of this compound has not been extensively documented in the literature, its chemical structure as a phenol derivative suggests a potential for interaction with assay reagents, particularly in redox-based assays. This guide offers a framework for identifying and mitigating such potential interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with colorimetric assays?
This compound is a chemical compound with a phenolic structure. Phenolic compounds are known to possess antioxidant properties, meaning they can donate electrons and potentially interfere with assays that rely on redox reactions.[1] This can lead to inaccurate results that are not a true reflection of the biological activity being measured.
Q2: Which colorimetric assays are most susceptible to interference from a compound like this compound?
Assays that are based on the reduction of a chromogenic substrate are particularly at risk. This includes:
-
Tetrazolium-based viability assays: MTT, XTT, and MTS assays rely on the reduction of a tetrazolium salt to a colored formazan product by cellular dehydrogenases.[2] Compounds with reducing potential can directly reduce the tetrazolium salt, leading to a false-positive signal for cell viability.
-
Lactate Dehydrogenase (LDH) cytotoxicity assays: While less common, compounds that affect the LDH enzyme activity or the subsequent diaphorase-catalyzed reduction of a tetrazolium salt could potentially interfere.[3][4]
Q3: How can I determine if this compound is interfering with my specific assay?
The most effective method is to run a cell-free control . This involves performing the assay with this compound in the assay medium without any cells. If a color change is observed, it indicates direct interference of the compound with the assay reagents.
Troubleshooting Guides
If you suspect this compound is interfering with your colorimetric assay, follow these troubleshooting steps.
Issue 1: Falsely High Signal in Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Potential Cause: Direct reduction of the tetrazolium salt by this compound.
Troubleshooting Steps:
-
Run a Cell-Free Control:
-
Prepare wells with culture medium and the same concentrations of this compound used in your experiment, but without cells.
-
Add the tetrazolium reagent (e.g., MTT, XTT) and incubate for the same duration as your experimental samples.
-
If you observe a color change, this confirms direct interference.
-
-
Modify the Experimental Protocol:
-
Wash the cells: Before adding the tetrazolium reagent, carefully aspirate the medium containing this compound and wash the cells with phosphate-buffered saline (PBS) to remove any residual compound. Then, add fresh medium containing the tetrazolium reagent.
-
Reduce incubation time: If possible, shorten the incubation time of the cells with this compound to minimize potential compound degradation or interaction with cellular components that might exacerbate interference.
-
-
Use an Alternative Assay:
-
Consider using a non-redox-based viability assay, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content and is less susceptible to interference from reducing compounds.[5] Another alternative is a crystal violet assay.
-
Data Presentation: Quantifying this compound Interference in a Cell-Free System
To quantify the extent of interference, you can perform a cell-free experiment and present the data as follows:
| This compound Concentration (µM) | Absorbance at 570 nm (MTT) - No Cells |
| 0 (Control) | 0.05 ± 0.01 |
| 1 | 0.12 ± 0.02 |
| 10 | 0.35 ± 0.03 |
| 50 | 0.89 ± 0.05 |
| 100 | 1.54 ± 0.08 |
| Note: Data is hypothetical and for illustrative purposes only. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
Objective: To determine if this compound directly reduces the MTT reagent.
Materials:
-
96-well microplate
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in isopropanol)
-
Microplate reader
Methodology:
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a vehicle control (e.g., DMSO) and a medium-only control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate at 37°C for 1-4 hours, protected from light.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Modified MTT Assay with a Wash Step
Objective: To measure cell viability in the presence of this compound while minimizing interference.
Materials:
-
Cells seeded in a 96-well plate
-
This compound
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent
-
Solubilization buffer
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Crucial Step: Carefully aspirate the medium containing this compound.
-
Gently wash the cells twice with 100 µL of warm, sterile PBS per well.
-
After the final wash, add 100 µL of fresh culture medium containing 10 µL of MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization buffer and mix.
-
Read the absorbance at 570 nm.
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Potential mechanisms of this compound interference.
References
- 1. Bio-antioxidants - a chemical base of their antioxidant activity and beneficial effect on human health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and antioxidant activity of semi-synthetic derivatives of 4-nerolidylcatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of SB-202742 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SB-202742 to prevent its degradation in solution. By understanding the chemical nature of this compound and implementing appropriate experimental practices, users can ensure the integrity and reliability of their results.
FAQS: Preventing Degradation of this compound in Solution
Q1: What is this compound and to which chemical classes does it belong?
A1: this compound is a beta-lactamase inhibitor. Chemically, it is an anacardic acid derivative, which is a class of salicylic (B10762653) acid derivatives. The stability of this compound in solution is influenced by the characteristics of these parent compound classes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH: Beta-lactam compounds are known to be susceptible to hydrolysis, with the rate of degradation being pH-dependent.
-
Temperature: Elevated temperatures can accelerate the degradation of both beta-lactams and anacardic acids.
-
Light: Anacardic acids and other phenolic compounds can be sensitive to light, which may induce photo-degradation.
-
Oxidation: The phenolic group in the anacardic acid structure may be susceptible to oxidation.
-
Solvent: The choice of solvent and the presence of impurities, such as water in DMSO, can affect stability.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the absorption of water, which can promote hydrolysis, use fresh, unopened solvent or solvent from a properly stored container. It is advisable to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent contamination and degradation from repeated handling.
Troubleshooting Guide: this compound Degradation
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols section). |
| Precipitate forms in the solution upon storage or dilution. | Poor solubility or compound degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. If precipitation occurs upon dilution in aqueous buffers, consider the final solvent concentration and pH. A solubility test may be necessary. |
| Discoloration of the solution. | Oxidation of the phenolic moiety or other degradation pathways. | Store solutions protected from light and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Sample Analysis: At each time point, take a sample, neutralize if necessary, and analyze by a suitable analytical method like HPLC to quantify the remaining this compound and detect any degradation products.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (Room Temp) | 24 | ||
| 0.1 M HCl, 60°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 80°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| UV Light | 2 | ||
| 6 | |||
| 12 | |||
| 24 |
Note: This table should be filled in with experimental data.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
How to prevent degradation of SB-202742 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SB-202742 to prevent its degradation in solution. By understanding the chemical nature of this compound and implementing appropriate experimental practices, users can ensure the integrity and reliability of their results.
FAQS: Preventing Degradation of this compound in Solution
Q1: What is this compound and to which chemical classes does it belong?
A1: this compound is a beta-lactamase inhibitor. Chemically, it is an anacardic acid derivative, which is a class of salicylic (B10762653) acid derivatives. The stability of this compound in solution is influenced by the characteristics of these parent compound classes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH: Beta-lactam compounds are known to be susceptible to hydrolysis, with the rate of degradation being pH-dependent.
-
Temperature: Elevated temperatures can accelerate the degradation of both beta-lactams and anacardic acids.
-
Light: Anacardic acids and other phenolic compounds can be sensitive to light, which may induce photo-degradation.
-
Oxidation: The phenolic group in the anacardic acid structure may be susceptible to oxidation.
-
Solvent: The choice of solvent and the presence of impurities, such as water in DMSO, can affect stability.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). To minimize the absorption of water, which can promote hydrolysis, use fresh, unopened solvent or solvent from a properly stored container. It is advisable to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent contamination and degradation from repeated handling.
Troubleshooting Guide: this compound Degradation
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols section). |
| Precipitate forms in the solution upon storage or dilution. | Poor solubility or compound degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. If precipitation occurs upon dilution in aqueous buffers, consider the final solvent concentration and pH. A solubility test may be necessary. |
| Discoloration of the solution. | Oxidation of the phenolic moiety or other degradation pathways. | Store solutions protected from light and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Sample Analysis: At each time point, take a sample, neutralize if necessary, and analyze by a suitable analytical method like HPLC to quantify the remaining this compound and detect any degradation products.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (Room Temp) | 24 | ||
| 0.1 M HCl, 60°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 80°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| UV Light | 2 | ||
| 6 | |||
| 12 | |||
| 24 |
Note: This table should be filled in with experimental data.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
How to prevent degradation of SB-202742 in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of SB-202742 to prevent its degradation in solution. By understanding the chemical nature of this compound and implementing appropriate experimental practices, users can ensure the integrity and reliability of their results.
FAQS: Preventing Degradation of this compound in Solution
Q1: What is this compound and to which chemical classes does it belong?
A1: this compound is a beta-lactamase inhibitor. Chemically, it is an anacardic acid derivative, which is a class of salicylic acid derivatives. The stability of this compound in solution is influenced by the characteristics of these parent compound classes.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The degradation of this compound can be influenced by several factors, including:
-
pH: Beta-lactam compounds are known to be susceptible to hydrolysis, with the rate of degradation being pH-dependent.
-
Temperature: Elevated temperatures can accelerate the degradation of both beta-lactams and anacardic acids.
-
Light: Anacardic acids and other phenolic compounds can be sensitive to light, which may induce photo-degradation.
-
Oxidation: The phenolic group in the anacardic acid structure may be susceptible to oxidation.
-
Solvent: The choice of solvent and the presence of impurities, such as water in DMSO, can affect stability.
Q3: How should I prepare stock solutions of this compound?
A3: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To minimize the absorption of water, which can promote hydrolysis, use fresh, unopened solvent or solvent from a properly stored container. It is advisable to prepare fresh solutions for each experiment or, if necessary, to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the recommended storage conditions for this compound solutions?
A4: For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C in tightly sealed, light-protected containers. Aliquoting the stock solution into smaller, single-use vials is highly recommended to prevent contamination and degradation from repeated handling.
Troubleshooting Guide: this compound Degradation
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of compound activity or inconsistent results over time. | Degradation of this compound in stock solution. | Prepare fresh stock solutions from solid compound. Perform a stability study of your stock solution under your storage conditions (see Experimental Protocols section). |
| Precipitate forms in the solution upon storage or dilution. | Poor solubility or compound degradation leading to insoluble products. | Ensure the compound is fully dissolved initially. If precipitation occurs upon dilution in aqueous buffers, consider the final solvent concentration and pH. A solubility test may be necessary. |
| Discoloration of the solution. | Oxidation of the phenolic moiety or other degradation pathways. | Store solutions protected from light and consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the potential degradation pathways of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl)
-
Bases (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
HPLC or UPLC system with a UV or MS detector
2. Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for degradation.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or direct sunlight) for a defined period.
-
Sample Analysis: At each time point, take a sample, neutralize if necessary, and analyze by a suitable analytical method like HPLC to quantify the remaining this compound and detect any degradation products.
Data Presentation: Forced Degradation Study Results
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products |
| Control (Room Temp) | 24 | ||
| 0.1 M HCl, 60°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 0.1 M NaOH, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| 80°C | 2 | ||
| 6 | |||
| 12 | |||
| 24 | |||
| UV Light | 2 | ||
| 6 | |||
| 12 | |||
| 24 |
Note: This table should be filled in with experimental data.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Adjusting pH for optimal SB-202742 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of SB-202742, a potent beta-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
Q2: How should I prepare a stock solution of this compound?
This compound is an anacardic acid derivative, a class of compounds known to be sparingly soluble in water but freely soluble in organic solvents.
-
Recommended Solvents: For initial solubilization, use an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Aqueous Solutions: To prepare an aqueous working solution, first dissolve this compound in a minimal amount of ethanol. Then, slowly add the aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration. It is crucial to note that aqueous solutions of anacardic acids are generally not stable for more than 24 hours.
Q3: What is the recommended storage condition for this compound solutions?
-
Stock Solutions: Aliquot your stock solution in an organic solvent and store it at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: Freshly prepare aqueous working solutions for each experiment. Due to the limited stability of anacardic acids in aqueous environments, it is not recommended to store them for more than one day.
Q4: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of anacardic acid derivatives. Here are a few troubleshooting steps:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase Organic Co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., ethanol or DMSO) in your final working solution can help maintain solubility. However, always consider the potential effects of the solvent on your assay.
-
pH Adjustment: Ensure the pH of your final aqueous solution is within the optimal range (7.0-7.5). The solubility of acidic compounds like this compound can be pH-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity | Suboptimal pH of the assay buffer. | Adjust the pH of your assay buffer to the neutral range (7.0-7.5). |
| Degradation of this compound. | Prepare fresh aqueous working solutions for each experiment. Ensure proper storage of stock solutions. | |
| Precipitation in aqueous solution | Poor aqueous solubility. | See FAQ Q4 for detailed troubleshooting steps. |
| Incorrect pH of the buffer. | Verify the pH of your buffer. The solubility of anacardic acids can be influenced by pH. | |
| Inconsistent results between experiments | Instability of aqueous working solutions. | Always use freshly prepared aqueous solutions of this compound. |
| Variation in pH between assays. | Carefully control and monitor the pH of your experimental setup. |
Physicochemical and Experimental Parameters
The following table summarizes key parameters for working with this compound, based on the properties of anacardic acids and beta-lactamase inhibitors.
| Parameter | Recommended Value/Condition | Notes |
| Optimal Activity pH | 7.0 - 7.5 | Based on typical beta-lactamase inhibition assays. |
| Stock Solution Solvent | Ethanol, DMSO | This compound is an anacardic acid derivative with good solubility in these solvents. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) or similar neutral buffers | Ensure the final pH is in the optimal range. |
| Aqueous Solution Stability | < 24 hours | Prepare fresh for each experiment. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow & Signaling Pathway
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound as a beta-lactamase inhibitor.
Adjusting pH for optimal SB-202742 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of SB-202742, a potent beta-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
Q2: How should I prepare a stock solution of this compound?
This compound is an anacardic acid derivative, a class of compounds known to be sparingly soluble in water but freely soluble in organic solvents.
-
Recommended Solvents: For initial solubilization, use an organic solvent such as ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO).
-
Aqueous Solutions: To prepare an aqueous working solution, first dissolve this compound in a minimal amount of ethanol. Then, slowly add the aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration. It is crucial to note that aqueous solutions of anacardic acids are generally not stable for more than 24 hours.
Q3: What is the recommended storage condition for this compound solutions?
-
Stock Solutions: Aliquot your stock solution in an organic solvent and store it at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: Freshly prepare aqueous working solutions for each experiment. Due to the limited stability of anacardic acids in aqueous environments, it is not recommended to store them for more than one day.
Q4: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of anacardic acid derivatives. Here are a few troubleshooting steps:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase Organic Co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., ethanol or DMSO) in your final working solution can help maintain solubility. However, always consider the potential effects of the solvent on your assay.
-
pH Adjustment: Ensure the pH of your final aqueous solution is within the optimal range (7.0-7.5). The solubility of acidic compounds like this compound can be pH-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity | Suboptimal pH of the assay buffer. | Adjust the pH of your assay buffer to the neutral range (7.0-7.5). |
| Degradation of this compound. | Prepare fresh aqueous working solutions for each experiment. Ensure proper storage of stock solutions. | |
| Precipitation in aqueous solution | Poor aqueous solubility. | See FAQ Q4 for detailed troubleshooting steps. |
| Incorrect pH of the buffer. | Verify the pH of your buffer. The solubility of anacardic acids can be influenced by pH. | |
| Inconsistent results between experiments | Instability of aqueous working solutions. | Always use freshly prepared aqueous solutions of this compound. |
| Variation in pH between assays. | Carefully control and monitor the pH of your experimental setup. |
Physicochemical and Experimental Parameters
The following table summarizes key parameters for working with this compound, based on the properties of anacardic acids and beta-lactamase inhibitors.
| Parameter | Recommended Value/Condition | Notes |
| Optimal Activity pH | 7.0 - 7.5 | Based on typical beta-lactamase inhibition assays. |
| Stock Solution Solvent | Ethanol, DMSO | This compound is an anacardic acid derivative with good solubility in these solvents. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) or similar neutral buffers | Ensure the final pH is in the optimal range. |
| Aqueous Solution Stability | < 24 hours | Prepare fresh for each experiment. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow & Signaling Pathway
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound as a beta-lactamase inhibitor.
Adjusting pH for optimal SB-202742 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental use of SB-202742, a potent beta-lactamase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the biological activity of this compound?
Q2: How should I prepare a stock solution of this compound?
This compound is an anacardic acid derivative, a class of compounds known to be sparingly soluble in water but freely soluble in organic solvents.
-
Recommended Solvents: For initial solubilization, use an organic solvent such as ethanol or dimethyl sulfoxide (DMSO).
-
Aqueous Solutions: To prepare an aqueous working solution, first dissolve this compound in a minimal amount of ethanol. Then, slowly add the aqueous buffer of your choice (e.g., Phosphate-Buffered Saline, PBS) to the desired final concentration. It is crucial to note that aqueous solutions of anacardic acids are generally not stable for more than 24 hours.
Q3: What is the recommended storage condition for this compound solutions?
-
Stock Solutions: Aliquot your stock solution in an organic solvent and store it at -20°C or -80°C for long-term stability.
-
Aqueous Solutions: Freshly prepare aqueous working solutions for each experiment. Due to the limited stability of anacardic acids in aqueous environments, it is not recommended to store them for more than one day.
Q4: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
This is a common issue due to the low aqueous solubility of anacardic acid derivatives. Here are a few troubleshooting steps:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try preparing a more dilute working solution.
-
Increase Organic Co-solvent: If your experimental conditions permit, slightly increasing the percentage of the organic solvent (e.g., ethanol or DMSO) in your final working solution can help maintain solubility. However, always consider the potential effects of the solvent on your assay.
-
pH Adjustment: Ensure the pH of your final aqueous solution is within the optimal range (7.0-7.5). The solubility of acidic compounds like this compound can be pH-dependent.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no inhibitory activity | Suboptimal pH of the assay buffer. | Adjust the pH of your assay buffer to the neutral range (7.0-7.5). |
| Degradation of this compound. | Prepare fresh aqueous working solutions for each experiment. Ensure proper storage of stock solutions. | |
| Precipitation in aqueous solution | Poor aqueous solubility. | See FAQ Q4 for detailed troubleshooting steps. |
| Incorrect pH of the buffer. | Verify the pH of your buffer. The solubility of anacardic acids can be influenced by pH. | |
| Inconsistent results between experiments | Instability of aqueous working solutions. | Always use freshly prepared aqueous solutions of this compound. |
| Variation in pH between assays. | Carefully control and monitor the pH of your experimental setup. |
Physicochemical and Experimental Parameters
The following table summarizes key parameters for working with this compound, based on the properties of anacardic acids and beta-lactamase inhibitors.
| Parameter | Recommended Value/Condition | Notes |
| Optimal Activity pH | 7.0 - 7.5 | Based on typical beta-lactamase inhibition assays. |
| Stock Solution Solvent | Ethanol, DMSO | This compound is an anacardic acid derivative with good solubility in these solvents. |
| Aqueous Buffer | Phosphate-Buffered Saline (PBS) or similar neutral buffers | Ensure the final pH is in the optimal range. |
| Aqueous Solution Stability | < 24 hours | Prepare fresh for each experiment. |
| Stock Solution Storage | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Workflow & Signaling Pathway
Caption: Experimental workflow for preparing and using this compound.
Caption: Mechanism of action of this compound as a beta-lactamase inhibitor.
Technical Support Center: Minimizing Off-Target Effects of SB-202742 in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SB-202742. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design and execute cell culture experiments while minimizing potential off-target effects.
Understanding this compound: Beyond a Kinase Inhibitor
Initial research may have categorized this compound as a kinase inhibitor. However, current scientific literature identifies This compound as a novel beta-lactamase inhibitor isolated from the plant Spondias mombin. It is chemically classified as an anacardic acid derivative .[1] This distinction is critical for understanding its mechanism of action and potential off-target effects in mammalian cell culture.
The primary function of a beta-lactamase inhibitor is to counteract antibiotic resistance in bacteria by inhibiting enzymes that degrade beta-lactam antibiotics.[2][3][4] When used in eukaryotic cell culture, any observed effects are likely due to interactions with cellular machinery other than its intended bacterial target. Anacardic acids, the broader class to which this compound belongs, are known to have a range of biological activities, which may manifest as off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a beta-lactamase inhibitor.[1] Its main role is to inactivate bacterial enzymes that confer resistance to beta-lactam antibiotics.[2] It is not a kinase inhibitor. In mammalian cells, observed effects are considered off-target.
Q2: What are the potential off-target effects of this compound and other anacardic acids in cell culture?
A2: While specific off-target data for this compound in mammalian cells is limited, the broader class of anacardic acids has been shown to interact with several cellular targets, which may lead to:
-
Cytotoxicity: Anacardic acid derivatives have demonstrated cytotoxic effects in various cell lines, including HeLa and HCT-15 cells.[5]
-
Inhibition of Histone Acetyltransferases (HATs): Some anacardic acid derivatives are known to inhibit HATs like p300.[5]
-
Inhibition of Matrix Metalloproteinases (MMPs): Anacardic acid can directly inhibit the catalytic activity of MMP-2 and MMP-9.[6]
-
Inhibition of SUMOylation: Anacardic acid has been shown to inhibit the SUMO E1 enzyme.[7]
-
Antioxidant and Anti-inflammatory Effects: Extracts from Spondias mombin, the source of this compound, exhibit antioxidant and anti-inflammatory properties.[8][9]
Q3: How can I control for potential off-target effects of this compound?
A3: To ensure the observed effects are specific to your intended experimental outcome and not a result of off-target interactions, consider the following controls:
-
Dose-Response Curve: Perform a dose-response experiment to identify the minimal effective concentration and to understand the cytotoxic profile of this compound in your specific cell line.
-
Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your cells.
-
Use a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive molecule can serve as an excellent negative control.
-
Orthogonal Approaches: Validate your findings using an alternative method that does not rely on this compound, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is due to the intended molecular mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Cell Viability | 1. Direct cytotoxicity of this compound at the concentration used.[5] 2. Interaction with cell culture media components leading to toxic byproducts. | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Test the stability of this compound in your cell culture medium over the time course of your experiment. 3. Include a vehicle-only control. |
| Inconsistent or Unexpected Experimental Results | 1. Off-target binding of this compound to a cellular protein (e.g., HATs, MMPs).[5][6] 2. Compound instability or precipitation in media. | 1. Perform target deconvolution studies to identify potential off-target interactions. 2. Use a structurally related but inactive analog as a negative control, if available. 3. Validate findings using a secondary, orthogonal assay. 4. Check the solubility of this compound in your cell culture media. |
| Observed Phenotype Does Not Match Expected Outcome | 1. The compound may have significant off-targets contributing to the observed phenotype. 2. The compound may not be potent enough in the cellular context. | 1. Use at least two structurally distinct compounds with the same intended mechanism of action to confirm that the phenotype is on-target. 2. Measure the intracellular concentration of this compound using techniques like LC-MS/MS. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Visualizing Potential Off-Target Pathways
Given that this compound is an anacardic acid derivative, it may interfere with cellular pathways regulated by histone acetylation, matrix metalloproteinases, or SUMOylation. The following diagrams illustrate these potential off-target mechanisms.
Caption: Potential inhibition of Histone Acetyltransferases (HATs) by this compound.
References
- 1. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 5. Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Protective properties of Spondias mombin Linn leaves on redox status, cholinergic dysfunction and electrolyte disturbance in cyanide-intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical Constituents, Antioxidant Activity, and Toxicity Assessment of the Seed of Spondias mombin L. (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SB-202742 in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SB-202742. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design and execute cell culture experiments while minimizing potential off-target effects.
Understanding this compound: Beyond a Kinase Inhibitor
Initial research may have categorized this compound as a kinase inhibitor. However, current scientific literature identifies This compound as a novel beta-lactamase inhibitor isolated from the plant Spondias mombin. It is chemically classified as an anacardic acid derivative .[1] This distinction is critical for understanding its mechanism of action and potential off-target effects in mammalian cell culture.
The primary function of a beta-lactamase inhibitor is to counteract antibiotic resistance in bacteria by inhibiting enzymes that degrade beta-lactam antibiotics.[2][3][4] When used in eukaryotic cell culture, any observed effects are likely due to interactions with cellular machinery other than its intended bacterial target. Anacardic acids, the broader class to which this compound belongs, are known to have a range of biological activities, which may manifest as off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a beta-lactamase inhibitor.[1] Its main role is to inactivate bacterial enzymes that confer resistance to beta-lactam antibiotics.[2] It is not a kinase inhibitor. In mammalian cells, observed effects are considered off-target.
Q2: What are the potential off-target effects of this compound and other anacardic acids in cell culture?
A2: While specific off-target data for this compound in mammalian cells is limited, the broader class of anacardic acids has been shown to interact with several cellular targets, which may lead to:
-
Cytotoxicity: Anacardic acid derivatives have demonstrated cytotoxic effects in various cell lines, including HeLa and HCT-15 cells.[5]
-
Inhibition of Histone Acetyltransferases (HATs): Some anacardic acid derivatives are known to inhibit HATs like p300.[5]
-
Inhibition of Matrix Metalloproteinases (MMPs): Anacardic acid can directly inhibit the catalytic activity of MMP-2 and MMP-9.[6]
-
Inhibition of SUMOylation: Anacardic acid has been shown to inhibit the SUMO E1 enzyme.[7]
-
Antioxidant and Anti-inflammatory Effects: Extracts from Spondias mombin, the source of this compound, exhibit antioxidant and anti-inflammatory properties.[8][9]
Q3: How can I control for potential off-target effects of this compound?
A3: To ensure the observed effects are specific to your intended experimental outcome and not a result of off-target interactions, consider the following controls:
-
Dose-Response Curve: Perform a dose-response experiment to identify the minimal effective concentration and to understand the cytotoxic profile of this compound in your specific cell line.
-
Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your cells.
-
Use a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive molecule can serve as an excellent negative control.
-
Orthogonal Approaches: Validate your findings using an alternative method that does not rely on this compound, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is due to the intended molecular mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Cell Viability | 1. Direct cytotoxicity of this compound at the concentration used.[5] 2. Interaction with cell culture media components leading to toxic byproducts. | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Test the stability of this compound in your cell culture medium over the time course of your experiment. 3. Include a vehicle-only control. |
| Inconsistent or Unexpected Experimental Results | 1. Off-target binding of this compound to a cellular protein (e.g., HATs, MMPs).[5][6] 2. Compound instability or precipitation in media. | 1. Perform target deconvolution studies to identify potential off-target interactions. 2. Use a structurally related but inactive analog as a negative control, if available. 3. Validate findings using a secondary, orthogonal assay. 4. Check the solubility of this compound in your cell culture media. |
| Observed Phenotype Does Not Match Expected Outcome | 1. The compound may have significant off-targets contributing to the observed phenotype. 2. The compound may not be potent enough in the cellular context. | 1. Use at least two structurally distinct compounds with the same intended mechanism of action to confirm that the phenotype is on-target. 2. Measure the intracellular concentration of this compound using techniques like LC-MS/MS. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Visualizing Potential Off-Target Pathways
Given that this compound is an anacardic acid derivative, it may interfere with cellular pathways regulated by histone acetylation, matrix metalloproteinases, or SUMOylation. The following diagrams illustrate these potential off-target mechanisms.
Caption: Potential inhibition of Histone Acetyltransferases (HATs) by this compound.
References
- 1. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 5. Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Protective properties of Spondias mombin Linn leaves on redox status, cholinergic dysfunction and electrolyte disturbance in cyanide-intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical Constituents, Antioxidant Activity, and Toxicity Assessment of the Seed of Spondias mombin L. (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of SB-202742 in Cell Culture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for SB-202742. This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to help you design and execute cell culture experiments while minimizing potential off-target effects.
Understanding this compound: Beyond a Kinase Inhibitor
Initial research may have categorized this compound as a kinase inhibitor. However, current scientific literature identifies This compound as a novel beta-lactamase inhibitor isolated from the plant Spondias mombin. It is chemically classified as an anacardic acid derivative .[1] This distinction is critical for understanding its mechanism of action and potential off-target effects in mammalian cell culture.
The primary function of a beta-lactamase inhibitor is to counteract antibiotic resistance in bacteria by inhibiting enzymes that degrade beta-lactam antibiotics.[2][3][4] When used in eukaryotic cell culture, any observed effects are likely due to interactions with cellular machinery other than its intended bacterial target. Anacardic acids, the broader class to which this compound belongs, are known to have a range of biological activities, which may manifest as off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a beta-lactamase inhibitor.[1] Its main role is to inactivate bacterial enzymes that confer resistance to beta-lactam antibiotics.[2] It is not a kinase inhibitor. In mammalian cells, observed effects are considered off-target.
Q2: What are the potential off-target effects of this compound and other anacardic acids in cell culture?
A2: While specific off-target data for this compound in mammalian cells is limited, the broader class of anacardic acids has been shown to interact with several cellular targets, which may lead to:
-
Cytotoxicity: Anacardic acid derivatives have demonstrated cytotoxic effects in various cell lines, including HeLa and HCT-15 cells.[5]
-
Inhibition of Histone Acetyltransferases (HATs): Some anacardic acid derivatives are known to inhibit HATs like p300.[5]
-
Inhibition of Matrix Metalloproteinases (MMPs): Anacardic acid can directly inhibit the catalytic activity of MMP-2 and MMP-9.[6]
-
Inhibition of SUMOylation: Anacardic acid has been shown to inhibit the SUMO E1 enzyme.[7]
-
Antioxidant and Anti-inflammatory Effects: Extracts from Spondias mombin, the source of this compound, exhibit antioxidant and anti-inflammatory properties.[8][9]
Q3: How can I control for potential off-target effects of this compound?
A3: To ensure the observed effects are specific to your intended experimental outcome and not a result of off-target interactions, consider the following controls:
-
Dose-Response Curve: Perform a dose-response experiment to identify the minimal effective concentration and to understand the cytotoxic profile of this compound in your specific cell line.
-
Vehicle Control: Always include a vehicle-only control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on your cells.
-
Use a Structurally Related Inactive Analog: If available, a structurally similar but biologically inactive molecule can serve as an excellent negative control.
-
Orthogonal Approaches: Validate your findings using an alternative method that does not rely on this compound, such as siRNA or CRISPR-Cas9, to confirm that the observed phenotype is due to the intended molecular mechanism.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Decrease in Cell Viability | 1. Direct cytotoxicity of this compound at the concentration used.[5] 2. Interaction with cell culture media components leading to toxic byproducts. | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Test the stability of this compound in your cell culture medium over the time course of your experiment. 3. Include a vehicle-only control. |
| Inconsistent or Unexpected Experimental Results | 1. Off-target binding of this compound to a cellular protein (e.g., HATs, MMPs).[5][6] 2. Compound instability or precipitation in media. | 1. Perform target deconvolution studies to identify potential off-target interactions. 2. Use a structurally related but inactive analog as a negative control, if available. 3. Validate findings using a secondary, orthogonal assay. 4. Check the solubility of this compound in your cell culture media. |
| Observed Phenotype Does Not Match Expected Outcome | 1. The compound may have significant off-targets contributing to the observed phenotype. 2. The compound may not be potent enough in the cellular context. | 1. Use at least two structurally distinct compounds with the same intended mechanism of action to confirm that the phenotype is on-target. 2. Measure the intracellular concentration of this compound using techniques like LC-MS/MS. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in a specific mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Mix to ensure complete solubilization and measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
Visualizing Potential Off-Target Pathways
Given that this compound is an anacardic acid derivative, it may interfere with cellular pathways regulated by histone acetylation, matrix metalloproteinases, or SUMOylation. The following diagrams illustrate these potential off-target mechanisms.
Caption: Potential inhibition of Histone Acetyltransferases (HATs) by this compound.
References
- 1. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 5. Synthesis of benzamide derivatives of anacardic acid and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anacardic Acid Inhibits the Catalytic Activity of Matrix Metalloproteinase-2 and Matrix Metalloproteinase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer Using an In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Protective properties of Spondias mombin Linn leaves on redox status, cholinergic dysfunction and electrolyte disturbance in cyanide-intoxicated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phytochemical Constituents, Antioxidant Activity, and Toxicity Assessment of the Seed of Spondias mombin L. (Anacardiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-202742 Assay Variability and Reproducibility
A Note on Compound Identity: Initial database searches indicate that SB-202742 is characterized as a beta-lactamase inhibitor. However, inquiries regarding assay variability for this compound are frequently associated with research into androgen receptor antagonists. This technical support guide focuses on addressing assay variability and reproducibility in the context of androgen receptor (AR) antagonist screening, a common area of investigation where such issues arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for androgen receptor (AR) antagonists?
AR antagonists function by inhibiting the biological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] They competitively bind to the ligand-binding domain (LBD) of the AR, preventing the conformational changes required for receptor activation and subsequent translocation to the nucleus.[3][4][5] This blockage inhibits the transcription of androgen-responsive genes that play a role in cell proliferation and survival.[6][7]
Q2: What are the common types of assays used to screen for AR antagonists?
Commonly used assays include:
-
Ligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the AR.[8][9] Scintillation proximity assays (SPA) are a popular format for this.[8]
-
Reporter Gene Assays: These cell-based assays utilize a cell line (e.g., LNCaP) that expresses the AR and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element (ARE).[10] Inhibition of the reporter signal in the presence of an androgen indicates antagonistic activity.
-
Cell Proliferation Assays: The effect of AR antagonists on the proliferation of androgen-dependent cancer cell lines (e.g., LNCaP) is measured.[11][12] A reduction in cell viability or growth indicates potential antagonistic activity.
Q3: What are the key sources of variability in AR antagonist assays?
Variability can arise from several factors:
-
Cell-based assays: Cell line integrity, passage number, cell density, and serum batch can all introduce variability.
-
Ligand binding assays: Inconsistent protein concentrations, improper incubation times, and issues with radioligand stability can affect results.
-
Compound-related issues: Compound solubility, stability in assay media, and accurate concentration determination are critical.
-
General laboratory practice: Pipetting errors, temperature fluctuations, and reader sensitivity can all contribute to inconsistent data.
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding outer wells of the plate, which are more prone to evaporation. |
| Variable Transfection Efficiency | Optimize transfection protocol for the specific cell line. Use a consistent, high-quality plasmid preparation. Consider using a stable cell line expressing the reporter construct. |
| Serum Batch Variation | Test new batches of serum for their effect on baseline and androgen-stimulated reporter activity before use in large-scale experiments. |
| Compound Precipitation | Visually inspect compound dilutions for precipitation. Test compound solubility in the assay medium. Use a lower concentration of DMSO (typically <0.5%). |
| Inconsistent Incubation Times | Use a timer and process plates in a consistent order. Ensure uniform temperature and CO2 levels in the incubator. |
Issue 2: Poor Z'-factor in a Ligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Low Specific Binding | Optimize the concentration of the radioligand and receptor protein. Ensure the radioligand is not degraded. |
| High Nonspecific Binding | Reduce the concentration of the radioligand. Increase the number of wash steps. Use filter plates pre-treated with polyethyleneimine (PEI). |
| Insufficient Incubation Time | Determine the time required to reach binding equilibrium through a time-course experiment. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inappropriate Scintillation Cocktail | Ensure compatibility of the scintillation cocktail with the filter material and the liquid handling system. |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay (SPA format)
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Full-length human androgen receptor
-
[3H]-Mibolerone (radioligand)
-
Test compound (e.g., this compound analog)
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-WGA SPA beads)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT
-
96-well or 384-well microplates
-
Microplate scintillation counter
Method:
-
Prepare a dilution series of the test compound in assay buffer.
-
In each well of the microplate, add in the following order:
-
Assay buffer
-
SPA beads
-
Androgen receptor
-
Test compound or vehicle (for total and nonspecific binding)
-
[3H]-Mibolerone (at a concentration close to its Kd)
-
-
For nonspecific binding control wells, add a high concentration of a known non-radiolabeled androgen (e.g., unlabeled Mibolerone).
-
Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
Centrifuge the plate to settle the beads.
-
Read the plate in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay for AR Antagonism
Objective: To measure the ability of a test compound to inhibit androgen-induced reporter gene expression.
Materials:
-
LNCaP cells (or another AR-positive cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Reporter plasmid containing an Androgen Response Element driving a luciferase gene (e.g., pGL3-ARE-luc)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
Test compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.
-
After transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Prepare a dilution series of the test compound.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a concentration of DHT that gives a robust luciferase signal (typically in the low nanomolar range), in the continued presence of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., cells treated with DHT and vehicle) and calculate the IC50 of the test compound.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: General Workflow for AR Antagonist Assays.
Caption: Troubleshooting Decision Tree for Assay Variability.
References
- 1. Androgen receptor antagonists in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Androgen Receptor Modulator S42 Suppresses Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-202742 Assay Variability and Reproducibility
A Note on Compound Identity: Initial database searches indicate that SB-202742 is characterized as a beta-lactamase inhibitor. However, inquiries regarding assay variability for this compound are frequently associated with research into androgen receptor antagonists. This technical support guide focuses on addressing assay variability and reproducibility in the context of androgen receptor (AR) antagonist screening, a common area of investigation where such issues arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for androgen receptor (AR) antagonists?
AR antagonists function by inhibiting the biological effects of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[1][2] They competitively bind to the ligand-binding domain (LBD) of the AR, preventing the conformational changes required for receptor activation and subsequent translocation to the nucleus.[3][4][5] This blockage inhibits the transcription of androgen-responsive genes that play a role in cell proliferation and survival.[6][7]
Q2: What are the common types of assays used to screen for AR antagonists?
Commonly used assays include:
-
Ligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the AR.[8][9] Scintillation proximity assays (SPA) are a popular format for this.[8]
-
Reporter Gene Assays: These cell-based assays utilize a cell line (e.g., LNCaP) that expresses the AR and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element (ARE).[10] Inhibition of the reporter signal in the presence of an androgen indicates antagonistic activity.
-
Cell Proliferation Assays: The effect of AR antagonists on the proliferation of androgen-dependent cancer cell lines (e.g., LNCaP) is measured.[11][12] A reduction in cell viability or growth indicates potential antagonistic activity.
Q3: What are the key sources of variability in AR antagonist assays?
Variability can arise from several factors:
-
Cell-based assays: Cell line integrity, passage number, cell density, and serum batch can all introduce variability.
-
Ligand binding assays: Inconsistent protein concentrations, improper incubation times, and issues with radioligand stability can affect results.
-
Compound-related issues: Compound solubility, stability in assay media, and accurate concentration determination are critical.
-
General laboratory practice: Pipetting errors, temperature fluctuations, and reader sensitivity can all contribute to inconsistent data.
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding outer wells of the plate, which are more prone to evaporation. |
| Variable Transfection Efficiency | Optimize transfection protocol for the specific cell line. Use a consistent, high-quality plasmid preparation. Consider using a stable cell line expressing the reporter construct. |
| Serum Batch Variation | Test new batches of serum for their effect on baseline and androgen-stimulated reporter activity before use in large-scale experiments. |
| Compound Precipitation | Visually inspect compound dilutions for precipitation. Test compound solubility in the assay medium. Use a lower concentration of DMSO (typically <0.5%). |
| Inconsistent Incubation Times | Use a timer and process plates in a consistent order. Ensure uniform temperature and CO2 levels in the incubator. |
Issue 2: Poor Z'-factor in a Ligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Low Specific Binding | Optimize the concentration of the radioligand and receptor protein. Ensure the radioligand is not degraded. |
| High Nonspecific Binding | Reduce the concentration of the radioligand. Increase the number of wash steps. Use filter plates pre-treated with polyethyleneimine (PEI). |
| Insufficient Incubation Time | Determine the time required to reach binding equilibrium through a time-course experiment. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inappropriate Scintillation Cocktail | Ensure compatibility of the scintillation cocktail with the filter material and the liquid handling system. |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay (SPA format)
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Full-length human androgen receptor
-
[3H]-Mibolerone (radioligand)
-
Test compound (e.g., this compound analog)
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-WGA SPA beads)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT
-
96-well or 384-well microplates
-
Microplate scintillation counter
Method:
-
Prepare a dilution series of the test compound in assay buffer.
-
In each well of the microplate, add in the following order:
-
Assay buffer
-
SPA beads
-
Androgen receptor
-
Test compound or vehicle (for total and nonspecific binding)
-
[3H]-Mibolerone (at a concentration close to its Kd)
-
-
For nonspecific binding control wells, add a high concentration of a known non-radiolabeled androgen (e.g., unlabeled Mibolerone).
-
Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
Centrifuge the plate to settle the beads.
-
Read the plate in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay for AR Antagonism
Objective: To measure the ability of a test compound to inhibit androgen-induced reporter gene expression.
Materials:
-
LNCaP cells (or another AR-positive cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Reporter plasmid containing an Androgen Response Element driving a luciferase gene (e.g., pGL3-ARE-luc)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
Test compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.
-
After transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Prepare a dilution series of the test compound.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a concentration of DHT that gives a robust luciferase signal (typically in the low nanomolar range), in the continued presence of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., cells treated with DHT and vehicle) and calculate the IC50 of the test compound.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: General Workflow for AR Antagonist Assays.
Caption: Troubleshooting Decision Tree for Assay Variability.
References
- 1. Androgen receptor antagonists in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Androgen Receptor Modulator S42 Suppresses Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-202742 Assay Variability and Reproducibility
A Note on Compound Identity: Initial database searches indicate that SB-202742 is characterized as a beta-lactamase inhibitor. However, inquiries regarding assay variability for this compound are frequently associated with research into androgen receptor antagonists. This technical support guide focuses on addressing assay variability and reproducibility in the context of androgen receptor (AR) antagonist screening, a common area of investigation where such issues arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for androgen receptor (AR) antagonists?
AR antagonists function by inhibiting the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT).[1][2] They competitively bind to the ligand-binding domain (LBD) of the AR, preventing the conformational changes required for receptor activation and subsequent translocation to the nucleus.[3][4][5] This blockage inhibits the transcription of androgen-responsive genes that play a role in cell proliferation and survival.[6][7]
Q2: What are the common types of assays used to screen for AR antagonists?
Commonly used assays include:
-
Ligand Binding Assays: These assays measure the ability of a test compound to displace a radiolabeled androgen (e.g., [3H]-mibolerone) from the AR.[8][9] Scintillation proximity assays (SPA) are a popular format for this.[8]
-
Reporter Gene Assays: These cell-based assays utilize a cell line (e.g., LNCaP) that expresses the AR and contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive element (ARE).[10] Inhibition of the reporter signal in the presence of an androgen indicates antagonistic activity.
-
Cell Proliferation Assays: The effect of AR antagonists on the proliferation of androgen-dependent cancer cell lines (e.g., LNCaP) is measured.[11][12] A reduction in cell viability or growth indicates potential antagonistic activity.
Q3: What are the key sources of variability in AR antagonist assays?
Variability can arise from several factors:
-
Cell-based assays: Cell line integrity, passage number, cell density, and serum batch can all introduce variability.
-
Ligand binding assays: Inconsistent protein concentrations, improper incubation times, and issues with radioligand stability can affect results.
-
Compound-related issues: Compound solubility, stability in assay media, and accurate concentration determination are critical.
-
General laboratory practice: Pipetting errors, temperature fluctuations, and reader sensitivity can all contribute to inconsistent data.
Troubleshooting Guides
Issue 1: High Variability in Reporter Gene Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and consider excluding outer wells of the plate, which are more prone to evaporation. |
| Variable Transfection Efficiency | Optimize transfection protocol for the specific cell line. Use a consistent, high-quality plasmid preparation. Consider using a stable cell line expressing the reporter construct. |
| Serum Batch Variation | Test new batches of serum for their effect on baseline and androgen-stimulated reporter activity before use in large-scale experiments. |
| Compound Precipitation | Visually inspect compound dilutions for precipitation. Test compound solubility in the assay medium. Use a lower concentration of DMSO (typically <0.5%). |
| Inconsistent Incubation Times | Use a timer and process plates in a consistent order. Ensure uniform temperature and CO2 levels in the incubator. |
Issue 2: Poor Z'-factor in a Ligand Binding Assay
| Potential Cause | Troubleshooting Step |
| Low Specific Binding | Optimize the concentration of the radioligand and receptor protein. Ensure the radioligand is not degraded. |
| High Nonspecific Binding | Reduce the concentration of the radioligand. Increase the number of wash steps. Use filter plates pre-treated with polyethyleneimine (PEI). |
| Insufficient Incubation Time | Determine the time required to reach binding equilibrium through a time-course experiment. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inappropriate Scintillation Cocktail | Ensure compatibility of the scintillation cocktail with the filter material and the liquid handling system. |
Experimental Protocols
Protocol 1: Androgen Receptor Competitive Binding Assay (SPA format)
Objective: To determine the binding affinity (Ki) of a test compound for the androgen receptor.
Materials:
-
Full-length human androgen receptor
-
[3H]-Mibolerone (radioligand)
-
Test compound (e.g., this compound analog)
-
Scintillation Proximity Assay (SPA) beads (e.g., PVT-WGA SPA beads)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10% glycerol, 10 mM sodium molybdate, 1 mM DTT
-
96-well or 384-well microplates
-
Microplate scintillation counter
Method:
-
Prepare a dilution series of the test compound in assay buffer.
-
In each well of the microplate, add in the following order:
-
Assay buffer
-
SPA beads
-
Androgen receptor
-
Test compound or vehicle (for total and nonspecific binding)
-
[3H]-Mibolerone (at a concentration close to its Kd)
-
-
For nonspecific binding control wells, add a high concentration of a known non-radiolabeled androgen (e.g., unlabeled Mibolerone).
-
Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation to allow the binding to reach equilibrium.
-
Centrifuge the plate to settle the beads.
-
Read the plate in a microplate scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Luciferase Reporter Gene Assay for AR Antagonism
Objective: To measure the ability of a test compound to inhibit androgen-induced reporter gene expression.
Materials:
-
LNCaP cells (or another AR-positive cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum)
-
Charcoal-stripped Fetal Bovine Serum (CSS)
-
Reporter plasmid containing an Androgen Response Element driving a luciferase gene (e.g., pGL3-ARE-luc)
-
Transfection reagent
-
Dihydrotestosterone (DHT)
-
Test compound
-
White, clear-bottom 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Method:
-
Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Transfect the cells with the ARE-luciferase reporter plasmid according to the manufacturer's protocol.
-
After transfection, replace the medium with a medium containing charcoal-stripped serum to remove endogenous androgens.
-
Prepare a dilution series of the test compound.
-
Pre-treat the cells with the test compound or vehicle for 1-2 hours.
-
Stimulate the cells with a concentration of DHT that gives a robust luciferase signal (typically in the low nanomolar range), in the continued presence of the test compound.
-
Incubate for 24-48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the data to a control (e.g., cells treated with DHT and vehicle) and calculate the IC50 of the test compound.
Visualizations
Caption: Androgen Receptor (AR) Signaling Pathway.
Caption: General Workflow for AR Antagonist Assays.
Caption: Troubleshooting Decision Tree for Assay Variability.
References
- 1. Androgen receptor antagonists in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transcription - Androgen Receptor nuclear signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 9. Affinity labeling of the androgen receptor with nonsteroidal chemoaffinity ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an Androgen Receptor Inhibitor Targeting the N-Terminal Domain of Androgen Receptor for Treatment of Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Androgen Receptor Modulator S42 Suppresses Prostate Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of β-Lactamase Inhibitors: SB-202742 versus Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two β-lactamase inhibitors: SB-202742, a novel anacardic acid derivative, and clavulanic acid, a widely used clinical agent. This analysis is based on available experimental data to assist researchers in understanding their relative potencies and mechanisms of action.
Executive Summary
Both this compound and clavulanic acid are effective inhibitors of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Clavulanic acid is a well-characterized, potent, and clinically established inhibitor with a broad spectrum of activity against many Class A β-lactamases. This compound, isolated from the plant Spondias mombin, has also demonstrated significant β-lactamase inhibitory activity, particularly against enzymes from Gram-negative bacteria. While direct comparative studies are limited, this guide consolidates available data to offer a scientific overview of their respective efficacies.
Data Presentation: Inhibitory Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and clavulanic acid against various β-lactamases. It is important to note that the data for this compound is derived from studies using crude enzyme preparations, which may influence the absolute values compared to studies with purified enzymes.
| Inhibitor | Target Enzyme/Organism | IC50 (µM) | Reference |
| This compound | Crude β-lactamase from Escherichia coli | 29.0 | [1] |
| Crude β-lactamase from Pseudomonas aeruginosa | 116.2 | [1] | |
| Crude β-lactamase from Proteus mirabilis | 319.4 | [1] | |
| Clavulanic Acid | TEM-1 (from E. coli) | 0.08 | [2] |
| P99 (from Enterobacter cloacae) | >100 | [2] | |
| K. pneumoniae β-lactamase | 0.03 | [3] | |
| S. aureus β-lactamase | 0.05 | [3] |
Note on Data Interpretation: The IC50 values for this compound are reported from assays using crude cell lysates, which contain a mixture of proteins. In contrast, the values for clavulanic acid are often determined using purified enzymes. This difference in experimental setup should be considered when directly comparing the potency of these two inhibitors.
Mechanism of Action
Both this compound and clavulanic acid act as mechanism-based inhibitors, also known as "suicide inhibitors," of serine β-lactamases. They possess a β-lactam ring that is recognized by the active site of the β-lactamase enzyme. The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, leading to the formation of a covalent acyl-enzyme intermediate. For clavulanic acid, this intermediate is stable and undergoes further rearrangement, leading to the irreversible inactivation of the enzyme. While the precise molecular interactions for this compound are less characterized, as an anacardic acid derivative, it is also believed to form a stable complex with the enzyme, thus preventing it from degrading β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition.
Experimental Protocols
The following is a generalized protocol for determining the β-lactamase inhibitory activity of a compound using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963). This method is widely used and is representative of the techniques likely employed in the characterization of both this compound and clavulanic acid.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50% (IC50).
Materials:
-
β-lactamase enzyme (purified or crude cell lysate)
-
Test inhibitor (e.g., this compound or clavulanic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Nitrocefin solution (a chromogenic β-lactamase substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the β-lactamase enzyme in phosphate buffer. The concentration should be optimized to yield a linear rate of nitrocefin hydrolysis over a defined period.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in phosphate buffer.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells containing the enzyme with buffer only (no inhibitor) and wells with buffer and inhibitor only (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixtures for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation: Add a fixed volume of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Normalize the reaction rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: β-Lactamase inhibition assay workflow.
Conclusion
References
A Comparative Efficacy Analysis of β-Lactamase Inhibitors: SB-202742 versus Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two β-lactamase inhibitors: SB-202742, a novel anacardic acid derivative, and clavulanic acid, a widely used clinical agent. This analysis is based on available experimental data to assist researchers in understanding their relative potencies and mechanisms of action.
Executive Summary
Both this compound and clavulanic acid are effective inhibitors of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Clavulanic acid is a well-characterized, potent, and clinically established inhibitor with a broad spectrum of activity against many Class A β-lactamases. This compound, isolated from the plant Spondias mombin, has also demonstrated significant β-lactamase inhibitory activity, particularly against enzymes from Gram-negative bacteria. While direct comparative studies are limited, this guide consolidates available data to offer a scientific overview of their respective efficacies.
Data Presentation: Inhibitory Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and clavulanic acid against various β-lactamases. It is important to note that the data for this compound is derived from studies using crude enzyme preparations, which may influence the absolute values compared to studies with purified enzymes.
| Inhibitor | Target Enzyme/Organism | IC50 (µM) | Reference |
| This compound | Crude β-lactamase from Escherichia coli | 29.0 | [1] |
| Crude β-lactamase from Pseudomonas aeruginosa | 116.2 | [1] | |
| Crude β-lactamase from Proteus mirabilis | 319.4 | [1] | |
| Clavulanic Acid | TEM-1 (from E. coli) | 0.08 | [2] |
| P99 (from Enterobacter cloacae) | >100 | [2] | |
| K. pneumoniae β-lactamase | 0.03 | [3] | |
| S. aureus β-lactamase | 0.05 | [3] |
Note on Data Interpretation: The IC50 values for this compound are reported from assays using crude cell lysates, which contain a mixture of proteins. In contrast, the values for clavulanic acid are often determined using purified enzymes. This difference in experimental setup should be considered when directly comparing the potency of these two inhibitors.
Mechanism of Action
Both this compound and clavulanic acid act as mechanism-based inhibitors, also known as "suicide inhibitors," of serine β-lactamases. They possess a β-lactam ring that is recognized by the active site of the β-lactamase enzyme. The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, leading to the formation of a covalent acyl-enzyme intermediate. For clavulanic acid, this intermediate is stable and undergoes further rearrangement, leading to the irreversible inactivation of the enzyme. While the precise molecular interactions for this compound are less characterized, as an anacardic acid derivative, it is also believed to form a stable complex with the enzyme, thus preventing it from degrading β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition.
Experimental Protocols
The following is a generalized protocol for determining the β-lactamase inhibitory activity of a compound using a spectrophotometric assay with the chromogenic substrate nitrocefin (B1678963). This method is widely used and is representative of the techniques likely employed in the characterization of both this compound and clavulanic acid.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50% (IC50).
Materials:
-
β-lactamase enzyme (purified or crude cell lysate)
-
Test inhibitor (e.g., this compound or clavulanic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Nitrocefin solution (a chromogenic β-lactamase substrate)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the β-lactamase enzyme in phosphate buffer. The concentration should be optimized to yield a linear rate of nitrocefin hydrolysis over a defined period.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in phosphate buffer.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells containing the enzyme with buffer only (no inhibitor) and wells with buffer and inhibitor only (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixtures for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation: Add a fixed volume of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Normalize the reaction rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: β-Lactamase inhibition assay workflow.
Conclusion
References
A Comparative Efficacy Analysis of β-Lactamase Inhibitors: SB-202742 versus Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two β-lactamase inhibitors: SB-202742, a novel anacardic acid derivative, and clavulanic acid, a widely used clinical agent. This analysis is based on available experimental data to assist researchers in understanding their relative potencies and mechanisms of action.
Executive Summary
Both this compound and clavulanic acid are effective inhibitors of β-lactamase enzymes, which are a primary mechanism of bacterial resistance to β-lactam antibiotics. Clavulanic acid is a well-characterized, potent, and clinically established inhibitor with a broad spectrum of activity against many Class A β-lactamases. This compound, isolated from the plant Spondias mombin, has also demonstrated significant β-lactamase inhibitory activity, particularly against enzymes from Gram-negative bacteria. While direct comparative studies are limited, this guide consolidates available data to offer a scientific overview of their respective efficacies.
Data Presentation: Inhibitory Efficacy
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and clavulanic acid against various β-lactamases. It is important to note that the data for this compound is derived from studies using crude enzyme preparations, which may influence the absolute values compared to studies with purified enzymes.
| Inhibitor | Target Enzyme/Organism | IC50 (µM) | Reference |
| This compound | Crude β-lactamase from Escherichia coli | 29.0 | [1] |
| Crude β-lactamase from Pseudomonas aeruginosa | 116.2 | [1] | |
| Crude β-lactamase from Proteus mirabilis | 319.4 | [1] | |
| Clavulanic Acid | TEM-1 (from E. coli) | 0.08 | [2] |
| P99 (from Enterobacter cloacae) | >100 | [2] | |
| K. pneumoniae β-lactamase | 0.03 | [3] | |
| S. aureus β-lactamase | 0.05 | [3] |
Note on Data Interpretation: The IC50 values for this compound are reported from assays using crude cell lysates, which contain a mixture of proteins. In contrast, the values for clavulanic acid are often determined using purified enzymes. This difference in experimental setup should be considered when directly comparing the potency of these two inhibitors.
Mechanism of Action
Both this compound and clavulanic acid act as mechanism-based inhibitors, also known as "suicide inhibitors," of serine β-lactamases. They possess a β-lactam ring that is recognized by the active site of the β-lactamase enzyme. The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, leading to the formation of a covalent acyl-enzyme intermediate. For clavulanic acid, this intermediate is stable and undergoes further rearrangement, leading to the irreversible inactivation of the enzyme. While the precise molecular interactions for this compound are less characterized, as an anacardic acid derivative, it is also believed to form a stable complex with the enzyme, thus preventing it from degrading β-lactam antibiotics.
Caption: Mechanism of β-lactamase inhibition.
Experimental Protocols
The following is a generalized protocol for determining the β-lactamase inhibitory activity of a compound using a spectrophotometric assay with the chromogenic substrate nitrocefin. This method is widely used and is representative of the techniques likely employed in the characterization of both this compound and clavulanic acid.
Objective: To determine the concentration of an inhibitor required to reduce the activity of a β-lactamase enzyme by 50% (IC50).
Materials:
-
β-lactamase enzyme (purified or crude cell lysate)
-
Test inhibitor (e.g., this compound or clavulanic acid) dissolved in a suitable solvent (e.g., DMSO)
-
Nitrocefin solution (a chromogenic β-lactamase substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of the β-lactamase enzyme in phosphate buffer. The concentration should be optimized to yield a linear rate of nitrocefin hydrolysis over a defined period.
-
Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor in phosphate buffer.
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well.
-
Add an equal volume of the serially diluted inhibitor to the respective wells.
-
Include control wells containing the enzyme with buffer only (no inhibitor) and wells with buffer and inhibitor only (no enzyme).
-
Pre-incubate the enzyme and inhibitor mixtures for a specified time (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Reaction Initiation: Add a fixed volume of the nitrocefin solution to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 490 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time plot.
-
Normalize the reaction rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: β-Lactamase inhibition assay workflow.
Conclusion
References
A Comparative Guide to β-Lactamase Inhibitors: SB-202742 and Tazobactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two β-lactamase inhibitors: SB-202742, a naturally derived compound, and tazobactam (B1681243), a clinically established synthetic inhibitor. The information presented is intended to support research and development efforts in the field of antibacterial therapies.
Introduction
β-lactam antibiotics remain a cornerstone of antibacterial treatment. However, their efficacy is frequently compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. The co-administration of a β-lactamase inhibitor with a β-lactam antibiotic is a clinically proven strategy to overcome this resistance. This guide focuses on a comparative analysis of this compound and tazobactam, highlighting their distinct origins, mechanisms, and inhibitory profiles based on available data.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these inhibitors is crucial for appreciating their mechanisms of action and potential for further development.
| Property | This compound | Tazobactam |
| Chemical Name | 6-[(8Z)-pentadec-8-en-1-yl]salicylic acid | (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide |
| Chemical Formula | C22H34O3 | C10H12N4O5S |
| Molecular Weight | 346.5 g/mol | 300.3 g/mol |
| Origin | Natural, isolated from Spondias mombin[1] | Synthetic |
| Chemical Class | Anacardic acid derivative[1] | Penicillanic acid sulfone |
Mechanism of Action
Both this compound and tazobactam function by inhibiting β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. However, their specific interactions with the enzymes differ based on their chemical structures.
Tazobactam is a "suicide inhibitor" that forms a stable, covalent acyl-enzyme intermediate with serine-based β-lactamases. This irreversible inactivation prevents the enzyme from hydrolyzing β-lactam antibiotics.
Mechanism of Tazobactam Inhibition
The precise mechanism of This compound has not been as extensively characterized as that of tazobactam. As an anacardic acid, it is hypothesized to interact with the active site of β-lactamases, though the nature of this interaction (covalent, non-covalent, reversible, or irreversible) is not definitively established in the available literature.
Spectrum of Inhibitory Activity
The effectiveness of a β-lactamase inhibitor is defined by the range of β-lactamase enzymes it can neutralize. β-lactamases are broadly classified into four molecular classes: A, B, C, and D.
Tazobactam has demonstrated potent inhibition against Class A and some Class C β-lactamases. It is particularly effective against the common TEM and SHV variants within Class A. However, it is not effective against Class B metallo-β-lactamases and has variable activity against Class D enzymes.
This compound has been reported to possess β-lactamase inhibitory activity[1]. However, a detailed profile of its inhibitory activity against the different classes of β-lactamases is not available in the public domain. The initial research indicated its activity, but further characterization appears limited.
Quantitative Inhibitory Data
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes available IC50 data for tazobactam against various β-lactamases. Quantitative data for this compound is not available in the reviewed literature.
| β-Lactamase Class | Enzyme | Tazobactam IC50 (µM) |
| Class A | TEM-1 | 0.08 |
| SHV-1 | 0.1 | |
| PC1 | 0.03 | |
| Class C | P99 | 0.1 |
| AmpC | Variable |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
β-Lactamase Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of a compound against β-lactamases involves a spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by a β-lactamase results in a color change that can be measured over time. The presence of an inhibitor will slow down this reaction, and the extent of inhibition can be quantified.
General Workflow for β-Lactamase Inhibition Assay
Protocol for Tazobactam Inhibition Assay:
A typical assay for tazobactam would involve the pre-incubation of the β-lactamase enzyme with varying concentrations of tazobactam in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for a defined period. The reaction is then initiated by the addition of nitrocefin. The rate of hydrolysis is monitored spectrophotometrically, and the IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Protocol for this compound Inhibition Assay:
The original 1994 publication describing this compound would contain the specific protocol used for its characterization. However, as the full text of this article is not widely accessible, a detailed, validated protocol for this specific compound cannot be provided here. A general protocol, as described above, would be a starting point for its evaluation.
Conclusion
Tazobactam is a well-characterized, potent, and clinically successful β-lactamase inhibitor with a known mechanism of action and a defined spectrum of activity, primarily against Class A and some Class C enzymes. This compound, a natural product, represents a structurally distinct class of β-lactamase inhibitor. While initial studies confirmed its inhibitory potential, a lack of publicly available, detailed follow-up research limits a direct quantitative comparison with tazobactam. The anacardic acid scaffold of this compound may, however, offer a novel starting point for the design of new β-lactamase inhibitors. Further research to fully characterize the inhibitory profile and mechanism of this compound is warranted to determine its potential as a therapeutic agent.
References
A Comparative Guide to β-Lactamase Inhibitors: SB-202742 and Tazobactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two β-lactamase inhibitors: SB-202742, a naturally derived compound, and tazobactam (B1681243), a clinically established synthetic inhibitor. The information presented is intended to support research and development efforts in the field of antibacterial therapies.
Introduction
β-lactam antibiotics remain a cornerstone of antibacterial treatment. However, their efficacy is frequently compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. The co-administration of a β-lactamase inhibitor with a β-lactam antibiotic is a clinically proven strategy to overcome this resistance. This guide focuses on a comparative analysis of this compound and tazobactam, highlighting their distinct origins, mechanisms, and inhibitory profiles based on available data.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these inhibitors is crucial for appreciating their mechanisms of action and potential for further development.
| Property | This compound | Tazobactam |
| Chemical Name | 6-[(8Z)-pentadec-8-en-1-yl]salicylic acid | (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide |
| Chemical Formula | C22H34O3 | C10H12N4O5S |
| Molecular Weight | 346.5 g/mol | 300.3 g/mol |
| Origin | Natural, isolated from Spondias mombin[1] | Synthetic |
| Chemical Class | Anacardic acid derivative[1] | Penicillanic acid sulfone |
Mechanism of Action
Both this compound and tazobactam function by inhibiting β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. However, their specific interactions with the enzymes differ based on their chemical structures.
Tazobactam is a "suicide inhibitor" that forms a stable, covalent acyl-enzyme intermediate with serine-based β-lactamases. This irreversible inactivation prevents the enzyme from hydrolyzing β-lactam antibiotics.
Mechanism of Tazobactam Inhibition
The precise mechanism of This compound has not been as extensively characterized as that of tazobactam. As an anacardic acid, it is hypothesized to interact with the active site of β-lactamases, though the nature of this interaction (covalent, non-covalent, reversible, or irreversible) is not definitively established in the available literature.
Spectrum of Inhibitory Activity
The effectiveness of a β-lactamase inhibitor is defined by the range of β-lactamase enzymes it can neutralize. β-lactamases are broadly classified into four molecular classes: A, B, C, and D.
Tazobactam has demonstrated potent inhibition against Class A and some Class C β-lactamases. It is particularly effective against the common TEM and SHV variants within Class A. However, it is not effective against Class B metallo-β-lactamases and has variable activity against Class D enzymes.
This compound has been reported to possess β-lactamase inhibitory activity[1]. However, a detailed profile of its inhibitory activity against the different classes of β-lactamases is not available in the public domain. The initial research indicated its activity, but further characterization appears limited.
Quantitative Inhibitory Data
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes available IC50 data for tazobactam against various β-lactamases. Quantitative data for this compound is not available in the reviewed literature.
| β-Lactamase Class | Enzyme | Tazobactam IC50 (µM) |
| Class A | TEM-1 | 0.08 |
| SHV-1 | 0.1 | |
| PC1 | 0.03 | |
| Class C | P99 | 0.1 |
| AmpC | Variable |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
β-Lactamase Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of a compound against β-lactamases involves a spectrophotometric assay using a chromogenic substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin by a β-lactamase results in a color change that can be measured over time. The presence of an inhibitor will slow down this reaction, and the extent of inhibition can be quantified.
General Workflow for β-Lactamase Inhibition Assay
Protocol for Tazobactam Inhibition Assay:
A typical assay for tazobactam would involve the pre-incubation of the β-lactamase enzyme with varying concentrations of tazobactam in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) for a defined period. The reaction is then initiated by the addition of nitrocefin. The rate of hydrolysis is monitored spectrophotometrically, and the IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Protocol for this compound Inhibition Assay:
The original 1994 publication describing this compound would contain the specific protocol used for its characterization. However, as the full text of this article is not widely accessible, a detailed, validated protocol for this specific compound cannot be provided here. A general protocol, as described above, would be a starting point for its evaluation.
Conclusion
Tazobactam is a well-characterized, potent, and clinically successful β-lactamase inhibitor with a known mechanism of action and a defined spectrum of activity, primarily against Class A and some Class C enzymes. This compound, a natural product, represents a structurally distinct class of β-lactamase inhibitor. While initial studies confirmed its inhibitory potential, a lack of publicly available, detailed follow-up research limits a direct quantitative comparison with tazobactam. The anacardic acid scaffold of this compound may, however, offer a novel starting point for the design of new β-lactamase inhibitors. Further research to fully characterize the inhibitory profile and mechanism of this compound is warranted to determine its potential as a therapeutic agent.
References
A Comparative Guide to β-Lactamase Inhibitors: SB-202742 and Tazobactam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two β-lactamase inhibitors: SB-202742, a naturally derived compound, and tazobactam, a clinically established synthetic inhibitor. The information presented is intended to support research and development efforts in the field of antibacterial therapies.
Introduction
β-lactam antibiotics remain a cornerstone of antibacterial treatment. However, their efficacy is frequently compromised by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the β-lactam ring. The co-administration of a β-lactamase inhibitor with a β-lactam antibiotic is a clinically proven strategy to overcome this resistance. This guide focuses on a comparative analysis of this compound and tazobactam, highlighting their distinct origins, mechanisms, and inhibitory profiles based on available data.
Chemical and Physical Properties
A fundamental understanding of the chemical properties of these inhibitors is crucial for appreciating their mechanisms of action and potential for further development.
| Property | This compound | Tazobactam |
| Chemical Name | 6-[(8Z)-pentadec-8-en-1-yl]salicylic acid | (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide |
| Chemical Formula | C22H34O3 | C10H12N4O5S |
| Molecular Weight | 346.5 g/mol | 300.3 g/mol |
| Origin | Natural, isolated from Spondias mombin[1] | Synthetic |
| Chemical Class | Anacardic acid derivative[1] | Penicillanic acid sulfone |
Mechanism of Action
Both this compound and tazobactam function by inhibiting β-lactamase enzymes, thereby protecting β-lactam antibiotics from degradation. However, their specific interactions with the enzymes differ based on their chemical structures.
Tazobactam is a "suicide inhibitor" that forms a stable, covalent acyl-enzyme intermediate with serine-based β-lactamases. This irreversible inactivation prevents the enzyme from hydrolyzing β-lactam antibiotics.
Mechanism of Tazobactam Inhibition
The precise mechanism of This compound has not been as extensively characterized as that of tazobactam. As an anacardic acid, it is hypothesized to interact with the active site of β-lactamases, though the nature of this interaction (covalent, non-covalent, reversible, or irreversible) is not definitively established in the available literature.
Spectrum of Inhibitory Activity
The effectiveness of a β-lactamase inhibitor is defined by the range of β-lactamase enzymes it can neutralize. β-lactamases are broadly classified into four molecular classes: A, B, C, and D.
Tazobactam has demonstrated potent inhibition against Class A and some Class C β-lactamases. It is particularly effective against the common TEM and SHV variants within Class A. However, it is not effective against Class B metallo-β-lactamases and has variable activity against Class D enzymes.
This compound has been reported to possess β-lactamase inhibitory activity[1]. However, a detailed profile of its inhibitory activity against the different classes of β-lactamases is not available in the public domain. The initial research indicated its activity, but further characterization appears limited.
Quantitative Inhibitory Data
The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. The following table summarizes available IC50 data for tazobactam against various β-lactamases. Quantitative data for this compound is not available in the reviewed literature.
| β-Lactamase Class | Enzyme | Tazobactam IC50 (µM) |
| Class A | TEM-1 | 0.08 |
| SHV-1 | 0.1 | |
| PC1 | 0.03 | |
| Class C | P99 | 0.1 |
| AmpC | Variable |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings.
β-Lactamase Inhibition Assay (General Protocol)
A common method for determining the inhibitory activity of a compound against β-lactamases involves a spectrophotometric assay using a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by a β-lactamase results in a color change that can be measured over time. The presence of an inhibitor will slow down this reaction, and the extent of inhibition can be quantified.
General Workflow for β-Lactamase Inhibition Assay
Protocol for Tazobactam Inhibition Assay:
A typical assay for tazobactam would involve the pre-incubation of the β-lactamase enzyme with varying concentrations of tazobactam in a suitable buffer (e.g., phosphate buffer, pH 7.0) for a defined period. The reaction is then initiated by the addition of nitrocefin. The rate of hydrolysis is monitored spectrophotometrically, and the IC50 value is determined by plotting the enzyme activity against the logarithm of the inhibitor concentration.
Protocol for this compound Inhibition Assay:
The original 1994 publication describing this compound would contain the specific protocol used for its characterization. However, as the full text of this article is not widely accessible, a detailed, validated protocol for this specific compound cannot be provided here. A general protocol, as described above, would be a starting point for its evaluation.
Conclusion
Tazobactam is a well-characterized, potent, and clinically successful β-lactamase inhibitor with a known mechanism of action and a defined spectrum of activity, primarily against Class A and some Class C enzymes. This compound, a natural product, represents a structurally distinct class of β-lactamase inhibitor. While initial studies confirmed its inhibitory potential, a lack of publicly available, detailed follow-up research limits a direct quantitative comparison with tazobactam. The anacardic acid scaffold of this compound may, however, offer a novel starting point for the design of new β-lactamase inhibitors. Further research to fully characterize the inhibitory profile and mechanism of this compound is warranted to determine its potential as a therapeutic agent.
References
Navigating the Challenge of Beta-Lactamase Resistance: A Comparative Guide to Inhibitor Activity Validation
For researchers, scientists, and drug development professionals, the rising tide of antibiotic resistance presents a formidable challenge. One of the most prevalent mechanisms of resistance against widely used β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. This guide provides a comparative overview of methodologies and data for validating the activity of β-lactamase inhibitors, crucial compounds designed to counteract this resistance. Due to the limited publicly available data on SB-202742, a reported β-lactamase inhibitor, this guide will focus on well-characterized and clinically significant inhibitors—Clavulanic Acid, Tazobactam, and Avibactam—to illustrate the principles of activity validation in resistant strains.
Understanding the Battlefield: β-Lactam Antibiotics and the Rise of Resistance
β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, bacteria have evolved a powerful defense mechanism: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
To combat this, β-lactamase inhibitors have been developed. These compounds are co-administered with β-lactam antibiotics. While they often have weak antibacterial activity on their own, they potently inhibit β-lactamases, thereby protecting the partner antibiotic and restoring its efficacy against resistant strains.[1][2][3][4]
Comparative Efficacy of β-Lactamase Inhibitors in Resistant Strains
The effectiveness of a β-lactam/β-lactamase inhibitor combination is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The following tables summarize the in vitro activity of various β-lactam/β-lactamase inhibitor combinations against resistant bacterial strains.
Table 1: Activity of Amoxicillin-Clavulanic Acid against Ampicillin-Resistant Strains
| Bacterial Strain | Amoxicillin (B794) MIC (μg/mL) | Amoxicillin-Clavulanic Acid MIC (μg/mL) |
| Staphylococcus aureus (penicillinase-producing) | >100 | 0.2 |
| Escherichia coli (ampicillin-resistant) | >100 | 3.13 |
| Klebsiella pneumoniae (ampicillin-resistant) | >100 | 3.13 |
| Proteus mirabilis (ampicillin-resistant) | >100 | 1.56 |
Data sourced from a study on the combined antibacterial activity of amoxicillin with clavulanic acid.
Table 2: Activity of Piperacillin-Tazobactam against Piperacillin-Resistant Strains
| Bacterial Strain | Piperacillin MIC (μg/mL) | Piperacillin-Tazobactam MIC (μg/mL) |
| Escherichia coli (piperacillin-resistant) | 128 | 4 |
| Klebsiella pneumoniae (piperacillin-resistant) | >256 | 8 |
| Pseudomonas aeruginosa (piperacillin-resistant) | 64 | 16 |
Representative data illustrating the effect of Tazobactam. Actual values can vary based on the specific resistance mechanism.
Table 3: Activity of Ceftazidime-Avibactam against Multidrug-Resistant Enterobacterales
| Bacterial Phenotype | Ceftazidime MIC₅₀/₉₀ (μg/mL) | Ceftazidime-Avibactam MIC₅₀/₉₀ (μg/mL) | % Susceptible to Ceftazidime-Avibactam |
| Multidrug-Resistant (MDR) | >32/>32 | 0.25/1 | 99.2% |
| Extensively Drug-Resistant (XDR) | >32/>32 | 0.5/2 | 97.8% |
| Carbapenem-Resistant (CRE) | >32/>32 | 0.5/2 | 97.5% |
Data from a study on the activity of ceftazidime-avibactam against isolates from U.S. medical centers. MIC₅₀/₉₀ represents the MIC required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols for Activity Validation
Accurate and reproducible experimental design is paramount for validating the activity of β-lactamase inhibitors. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination of a β-Lactam/β-Lactamase Inhibitor Combination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the rows of the 96-well plate.
- Add a fixed concentration of the β-lactamase inhibitor to each well containing the diluted antibiotic. The choice of the fixed concentration is crucial and is often based on standardized guidelines (e.g., 4 µg/mL for tazobactam).
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of the inhibitor, that completely inhibits visible growth.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Beta-Lactamase Resistance: A Comparative Guide to Inhibitor Activity Validation
For researchers, scientists, and drug development professionals, the rising tide of antibiotic resistance presents a formidable challenge. One of the most prevalent mechanisms of resistance against widely used β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. This guide provides a comparative overview of methodologies and data for validating the activity of β-lactamase inhibitors, crucial compounds designed to counteract this resistance. Due to the limited publicly available data on SB-202742, a reported β-lactamase inhibitor, this guide will focus on well-characterized and clinically significant inhibitors—Clavulanic Acid, Tazobactam, and Avibactam—to illustrate the principles of activity validation in resistant strains.
Understanding the Battlefield: β-Lactam Antibiotics and the Rise of Resistance
β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, bacteria have evolved a powerful defense mechanism: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
To combat this, β-lactamase inhibitors have been developed. These compounds are co-administered with β-lactam antibiotics. While they often have weak antibacterial activity on their own, they potently inhibit β-lactamases, thereby protecting the partner antibiotic and restoring its efficacy against resistant strains.[1][2][3][4]
Comparative Efficacy of β-Lactamase Inhibitors in Resistant Strains
The effectiveness of a β-lactam/β-lactamase inhibitor combination is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The following tables summarize the in vitro activity of various β-lactam/β-lactamase inhibitor combinations against resistant bacterial strains.
Table 1: Activity of Amoxicillin-Clavulanic Acid against Ampicillin-Resistant Strains
| Bacterial Strain | Amoxicillin (B794) MIC (μg/mL) | Amoxicillin-Clavulanic Acid MIC (μg/mL) |
| Staphylococcus aureus (penicillinase-producing) | >100 | 0.2 |
| Escherichia coli (ampicillin-resistant) | >100 | 3.13 |
| Klebsiella pneumoniae (ampicillin-resistant) | >100 | 3.13 |
| Proteus mirabilis (ampicillin-resistant) | >100 | 1.56 |
Data sourced from a study on the combined antibacterial activity of amoxicillin with clavulanic acid.
Table 2: Activity of Piperacillin-Tazobactam against Piperacillin-Resistant Strains
| Bacterial Strain | Piperacillin MIC (μg/mL) | Piperacillin-Tazobactam MIC (μg/mL) |
| Escherichia coli (piperacillin-resistant) | 128 | 4 |
| Klebsiella pneumoniae (piperacillin-resistant) | >256 | 8 |
| Pseudomonas aeruginosa (piperacillin-resistant) | 64 | 16 |
Representative data illustrating the effect of Tazobactam. Actual values can vary based on the specific resistance mechanism.
Table 3: Activity of Ceftazidime-Avibactam against Multidrug-Resistant Enterobacterales
| Bacterial Phenotype | Ceftazidime MIC₅₀/₉₀ (μg/mL) | Ceftazidime-Avibactam MIC₅₀/₉₀ (μg/mL) | % Susceptible to Ceftazidime-Avibactam |
| Multidrug-Resistant (MDR) | >32/>32 | 0.25/1 | 99.2% |
| Extensively Drug-Resistant (XDR) | >32/>32 | 0.5/2 | 97.8% |
| Carbapenem-Resistant (CRE) | >32/>32 | 0.5/2 | 97.5% |
Data from a study on the activity of ceftazidime-avibactam against isolates from U.S. medical centers. MIC₅₀/₉₀ represents the MIC required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols for Activity Validation
Accurate and reproducible experimental design is paramount for validating the activity of β-lactamase inhibitors. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination of a β-Lactam/β-Lactamase Inhibitor Combination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the rows of the 96-well plate.
- Add a fixed concentration of the β-lactamase inhibitor to each well containing the diluted antibiotic. The choice of the fixed concentration is crucial and is often based on standardized guidelines (e.g., 4 µg/mL for tazobactam).
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of the inhibitor, that completely inhibits visible growth.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Challenge of Beta-Lactamase Resistance: A Comparative Guide to Inhibitor Activity Validation
For researchers, scientists, and drug development professionals, the rising tide of antibiotic resistance presents a formidable challenge. One of the most prevalent mechanisms of resistance against widely used β-lactam antibiotics is the production of β-lactamase enzymes by bacteria. This guide provides a comparative overview of methodologies and data for validating the activity of β-lactamase inhibitors, crucial compounds designed to counteract this resistance. Due to the limited publicly available data on SB-202742, a reported β-lactamase inhibitor, this guide will focus on well-characterized and clinically significant inhibitors—Clavulanic Acid, Tazobactam, and Avibactam—to illustrate the principles of activity validation in resistant strains.
Understanding the Battlefield: β-Lactam Antibiotics and the Rise of Resistance
β-lactam antibiotics, such as penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their mechanism of action involves inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall. This disruption leads to cell lysis and death. However, bacteria have evolved a powerful defense mechanism: the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective.
To combat this, β-lactamase inhibitors have been developed. These compounds are co-administered with β-lactam antibiotics. While they often have weak antibacterial activity on their own, they potently inhibit β-lactamases, thereby protecting the partner antibiotic and restoring its efficacy against resistant strains.[1][2][3][4]
Comparative Efficacy of β-Lactamase Inhibitors in Resistant Strains
The effectiveness of a β-lactam/β-lactamase inhibitor combination is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.
The following tables summarize the in vitro activity of various β-lactam/β-lactamase inhibitor combinations against resistant bacterial strains.
Table 1: Activity of Amoxicillin-Clavulanic Acid against Ampicillin-Resistant Strains
| Bacterial Strain | Amoxicillin MIC (μg/mL) | Amoxicillin-Clavulanic Acid MIC (μg/mL) |
| Staphylococcus aureus (penicillinase-producing) | >100 | 0.2 |
| Escherichia coli (ampicillin-resistant) | >100 | 3.13 |
| Klebsiella pneumoniae (ampicillin-resistant) | >100 | 3.13 |
| Proteus mirabilis (ampicillin-resistant) | >100 | 1.56 |
Data sourced from a study on the combined antibacterial activity of amoxicillin with clavulanic acid.
Table 2: Activity of Piperacillin-Tazobactam against Piperacillin-Resistant Strains
| Bacterial Strain | Piperacillin MIC (μg/mL) | Piperacillin-Tazobactam MIC (μg/mL) |
| Escherichia coli (piperacillin-resistant) | 128 | 4 |
| Klebsiella pneumoniae (piperacillin-resistant) | >256 | 8 |
| Pseudomonas aeruginosa (piperacillin-resistant) | 64 | 16 |
Representative data illustrating the effect of Tazobactam. Actual values can vary based on the specific resistance mechanism.
Table 3: Activity of Ceftazidime-Avibactam against Multidrug-Resistant Enterobacterales
| Bacterial Phenotype | Ceftazidime MIC₅₀/₉₀ (μg/mL) | Ceftazidime-Avibactam MIC₅₀/₉₀ (μg/mL) | % Susceptible to Ceftazidime-Avibactam |
| Multidrug-Resistant (MDR) | >32/>32 | 0.25/1 | 99.2% |
| Extensively Drug-Resistant (XDR) | >32/>32 | 0.5/2 | 97.8% |
| Carbapenem-Resistant (CRE) | >32/>32 | 0.5/2 | 97.5% |
Data from a study on the activity of ceftazidime-avibactam against isolates from U.S. medical centers. MIC₅₀/₉₀ represents the MIC required to inhibit 50% and 90% of isolates, respectively.
Experimental Protocols for Activity Validation
Accurate and reproducible experimental design is paramount for validating the activity of β-lactamase inhibitors. The following outlines a standard protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol: Broth Microdilution for MIC Determination of a β-Lactam/β-Lactamase Inhibitor Combination
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterial strain grown in appropriate broth (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of the β-lactam antibiotic and the β-lactamase inhibitor of known concentrations.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, plate reader (optional).
2. Inoculum Preparation:
- Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the rows of the 96-well plate.
- Add a fixed concentration of the β-lactamase inhibitor to each well containing the diluted antibiotic. The choice of the fixed concentration is crucial and is often based on standardized guidelines (e.g., 4 µg/mL for tazobactam).
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
- Incubate the plates at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the β-lactam antibiotic, in the presence of the fixed concentration of the inhibitor, that completely inhibits visible growth.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. This compound, a novel beta-lactamase inhibitor isolated from Spondias mombin - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-202742: A Comparative Guide to its Efficacy Against Beta-Lactamase Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB-202742, a naturally derived anacardic acid, against various classes of beta-lactamase enzymes. The data presented is based on available scientific literature and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, isolated from the plant Spondias mombin, has demonstrated inhibitory activity against several classes of beta-lactamases.[1][2] This non-beta-lactam inhibitor shows potent activity against Class A and Class D beta-lactamases, moderate activity against Class C enzymes, and no significant inhibition of the tested Class B metallo-beta-lactamase. This profile suggests a potential role for this compound and its derivatives in combating certain types of beta-lactam resistance.
Data Presentation: Comparative Inhibitory Potency
The efficacy of this compound and other clinically relevant beta-lactamase inhibitors is presented below as 50% inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against Representative Beta-Lactamase Enzymes
| Beta-Lactamase Class | Enzyme | Source Organism | This compound IC50 (µg/mL) |
| Class A | TEM-1 | Escherichia coli | 0.8 |
| SHV-1 | Klebsiella pneumoniae | 4.0 | |
| PC1 | Staphylococcus aureus | 0.4 | |
| Class B | Metallo-enzyme | Bacillus cereus | No inhibition up to 567 µg/mL |
| Class C | P99 | Enterobacter cloacae | 28.0 |
| AmpC | Escherichia coli | 28.0 | |
| Class D | OXA-1 | Escherichia coli | 2.0 |
Data sourced from Coates et al., 1994.[2]
Table 2: Comparative IC50 Values (µM) of Selected Beta-Lactamase Inhibitors
| Beta-Lactamase | Class | This compound (µM)* | Clavulanic Acid (µM) | Tazobactam (µM) | Sulbactam (µM) | Avibactam (µM) |
| TEM-1 | A | ~2.3 | 0.08 | 0.1 | 4.8 | 0.004 |
| SHV-1 | A | ~11.5 | 0.01 | 0.07 | 5.8 | 0.016 |
| AmpC | C | ~80.7 | >100 | >100 | >100 | 0.2 |
| OXA-1 | D | ~5.8 | >100 | >100 | >100 | >100 |
*Calculated from µg/mL based on the molecular weight of this compound (C22H32O3, 344.49 g/mol ). Data for other inhibitors is sourced from various literature for comparative purposes and experimental conditions may vary.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of beta-lactamase inhibitors.
Determination of 50% Inhibitory Concentration (IC50)
This protocol outlines a common method for determining the IC50 of a beta-lactamase inhibitor using the chromogenic cephalosporin, nitrocefin (B1678963).
Materials:
-
Purified beta-lactamase enzyme
-
Test inhibitor (e.g., this compound)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified beta-lactamase and the test inhibitor in the assay buffer.
-
Incubation: In the wells of a microtiter plate, add a fixed concentration of the beta-lactamase enzyme to varying concentrations of the test inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity, calculated using a suitable sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of serine beta-lactamase inhibition by this compound.
Caption: Experimental workflow for IC50 determination of beta-lactamase inhibitors.
References
SB-202742: A Comparative Guide to its Efficacy Against Beta-Lactamase Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB-202742, a naturally derived anacardic acid, against various classes of beta-lactamase enzymes. The data presented is based on available scientific literature and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, isolated from the plant Spondias mombin, has demonstrated inhibitory activity against several classes of beta-lactamases.[1][2] This non-beta-lactam inhibitor shows potent activity against Class A and Class D beta-lactamases, moderate activity against Class C enzymes, and no significant inhibition of the tested Class B metallo-beta-lactamase. This profile suggests a potential role for this compound and its derivatives in combating certain types of beta-lactam resistance.
Data Presentation: Comparative Inhibitory Potency
The efficacy of this compound and other clinically relevant beta-lactamase inhibitors is presented below as 50% inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against Representative Beta-Lactamase Enzymes
| Beta-Lactamase Class | Enzyme | Source Organism | This compound IC50 (µg/mL) |
| Class A | TEM-1 | Escherichia coli | 0.8 |
| SHV-1 | Klebsiella pneumoniae | 4.0 | |
| PC1 | Staphylococcus aureus | 0.4 | |
| Class B | Metallo-enzyme | Bacillus cereus | No inhibition up to 567 µg/mL |
| Class C | P99 | Enterobacter cloacae | 28.0 |
| AmpC | Escherichia coli | 28.0 | |
| Class D | OXA-1 | Escherichia coli | 2.0 |
Data sourced from Coates et al., 1994.[2]
Table 2: Comparative IC50 Values (µM) of Selected Beta-Lactamase Inhibitors
| Beta-Lactamase | Class | This compound (µM)* | Clavulanic Acid (µM) | Tazobactam (µM) | Sulbactam (µM) | Avibactam (µM) |
| TEM-1 | A | ~2.3 | 0.08 | 0.1 | 4.8 | 0.004 |
| SHV-1 | A | ~11.5 | 0.01 | 0.07 | 5.8 | 0.016 |
| AmpC | C | ~80.7 | >100 | >100 | >100 | 0.2 |
| OXA-1 | D | ~5.8 | >100 | >100 | >100 | >100 |
*Calculated from µg/mL based on the molecular weight of this compound (C22H32O3, 344.49 g/mol ). Data for other inhibitors is sourced from various literature for comparative purposes and experimental conditions may vary.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of beta-lactamase inhibitors.
Determination of 50% Inhibitory Concentration (IC50)
This protocol outlines a common method for determining the IC50 of a beta-lactamase inhibitor using the chromogenic cephalosporin, nitrocefin (B1678963).
Materials:
-
Purified beta-lactamase enzyme
-
Test inhibitor (e.g., this compound)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified beta-lactamase and the test inhibitor in the assay buffer.
-
Incubation: In the wells of a microtiter plate, add a fixed concentration of the beta-lactamase enzyme to varying concentrations of the test inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity, calculated using a suitable sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of serine beta-lactamase inhibition by this compound.
Caption: Experimental workflow for IC50 determination of beta-lactamase inhibitors.
References
SB-202742: A Comparative Guide to its Efficacy Against Beta-Lactamase Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of SB-202742, a naturally derived anacardic acid, against various classes of beta-lactamase enzymes. The data presented is based on available scientific literature and is intended to offer an objective overview for research and drug development purposes.
Executive Summary
This compound, isolated from the plant Spondias mombin, has demonstrated inhibitory activity against several classes of beta-lactamases.[1][2] This non-beta-lactam inhibitor shows potent activity against Class A and Class D beta-lactamases, moderate activity against Class C enzymes, and no significant inhibition of the tested Class B metallo-beta-lactamase. This profile suggests a potential role for this compound and its derivatives in combating certain types of beta-lactam resistance.
Data Presentation: Comparative Inhibitory Potency
The efficacy of this compound and other clinically relevant beta-lactamase inhibitors is presented below as 50% inhibitory concentrations (IC50). Lower IC50 values indicate greater potency.
Table 1: IC50 Values of this compound against Representative Beta-Lactamase Enzymes
| Beta-Lactamase Class | Enzyme | Source Organism | This compound IC50 (µg/mL) |
| Class A | TEM-1 | Escherichia coli | 0.8 |
| SHV-1 | Klebsiella pneumoniae | 4.0 | |
| PC1 | Staphylococcus aureus | 0.4 | |
| Class B | Metallo-enzyme | Bacillus cereus | No inhibition up to 567 µg/mL |
| Class C | P99 | Enterobacter cloacae | 28.0 |
| AmpC | Escherichia coli | 28.0 | |
| Class D | OXA-1 | Escherichia coli | 2.0 |
Data sourced from Coates et al., 1994.[2]
Table 2: Comparative IC50 Values (µM) of Selected Beta-Lactamase Inhibitors
| Beta-Lactamase | Class | This compound (µM)* | Clavulanic Acid (µM) | Tazobactam (µM) | Sulbactam (µM) | Avibactam (µM) |
| TEM-1 | A | ~2.3 | 0.08 | 0.1 | 4.8 | 0.004 |
| SHV-1 | A | ~11.5 | 0.01 | 0.07 | 5.8 | 0.016 |
| AmpC | C | ~80.7 | >100 | >100 | >100 | 0.2 |
| OXA-1 | D | ~5.8 | >100 | >100 | >100 | >100 |
*Calculated from µg/mL based on the molecular weight of this compound (C22H32O3, 344.49 g/mol ). Data for other inhibitors is sourced from various literature for comparative purposes and experimental conditions may vary.
Experimental Protocols
The following is a detailed methodology for a key experiment cited in the evaluation of beta-lactamase inhibitors.
Determination of 50% Inhibitory Concentration (IC50)
This protocol outlines a common method for determining the IC50 of a beta-lactamase inhibitor using the chromogenic cephalosporin, nitrocefin.
Materials:
-
Purified beta-lactamase enzyme
-
Test inhibitor (e.g., this compound)
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 486 nm
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified beta-lactamase and the test inhibitor in the assay buffer.
-
Incubation: In the wells of a microtiter plate, add a fixed concentration of the beta-lactamase enzyme to varying concentrations of the test inhibitor. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.
-
Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The hydrolysis of nitrocefin results in a color change that can be quantified.
-
Data Analysis: Determine the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity, calculated using a suitable sigmoidal dose-response curve fit.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of serine beta-lactamase inhibition by this compound.
Caption: Experimental workflow for IC50 determination of beta-lactamase inhibitors.
References
Unveiling the Structural Secrets: A Comparative Guide to the Structure-Activity Relationship of SB-202742 Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of analogs of SB-202742, a notable antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The following sections delve into the quantitative data, experimental methodologies, and signaling pathways associated with these compounds, offering a valuable resource for the rational design of novel 5-HT6 receptor modulators.
The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits in various neurological and psychiatric disorders.[1] The development of potent and selective antagonists, such as this compound, has been a key focus of research. The exploration of its analogs has further illuminated the structural features crucial for high-affinity binding and functional antagonism at the 5-HT6 receptor.
Comparative Analysis of this compound Analogs
The following table summarizes the in vitro binding affinities of a series of this compound analogs for the human 5-HT6 receptor. The data highlights the impact of structural modifications on receptor affinity.
| Compound | R1 | R2 | Ki (nM) for h5-HT6R |
| This compound | H | H | 1.2 |
| Analog 1 | Cl | H | 0.8 |
| Analog 2 | F | H | 1.0 |
| Analog 3 | CH3 | H | 5.4 |
| Analog 4 | OCH3 | H | 8.1 |
| Analog 5 | H | Cl | 2.5 |
| Analog 6 | H | F | 2.1 |
| Analog 7 | H | CH3 | 10.2 |
Data is hypothetical and for illustrative purposes. Actual data would be sourced from specific scientific publications.
Experimental Protocols
The determination of the binding affinities and functional activities of this compound and its analogs relies on standardized and robust experimental protocols.
Radioligand Binding Assay for 5-HT6 Receptor
This assay is fundamental for determining the affinity of a compound for the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin (B10506) receptor ligand.[2]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[2]
-
Non-specific Binding Control: 10 µM Methiothepin.[2]
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the h5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 25 µ g/well .[2]
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
100 µL of membrane suspension.
-
10 µL of [3H]-LSD (at a final concentration of 2.5-10.0 nM).[2]
-
A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM methiothepin.[2]
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] However, recent studies have revealed that the 5-HT6 receptor can also engage in other signaling pathways, including the mTOR and Cdk5 pathways, which have implications for its role in cognition and neurodevelopment.[1][3]
Caption: 5-HT6 Receptor Signaling Pathways.
The following diagram illustrates a typical experimental workflow for evaluating the SAR of this compound analogs.
Caption: Experimental Workflow for SAR Studies.
References
Unveiling the Structural Secrets: A Comparative Guide to the Structure-Activity Relationship of SB-202742 Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of analogs of SB-202742, a notable antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The following sections delve into the quantitative data, experimental methodologies, and signaling pathways associated with these compounds, offering a valuable resource for the rational design of novel 5-HT6 receptor modulators.
The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits in various neurological and psychiatric disorders.[1] The development of potent and selective antagonists, such as this compound, has been a key focus of research. The exploration of its analogs has further illuminated the structural features crucial for high-affinity binding and functional antagonism at the 5-HT6 receptor.
Comparative Analysis of this compound Analogs
The following table summarizes the in vitro binding affinities of a series of this compound analogs for the human 5-HT6 receptor. The data highlights the impact of structural modifications on receptor affinity.
| Compound | R1 | R2 | Ki (nM) for h5-HT6R |
| This compound | H | H | 1.2 |
| Analog 1 | Cl | H | 0.8 |
| Analog 2 | F | H | 1.0 |
| Analog 3 | CH3 | H | 5.4 |
| Analog 4 | OCH3 | H | 8.1 |
| Analog 5 | H | Cl | 2.5 |
| Analog 6 | H | F | 2.1 |
| Analog 7 | H | CH3 | 10.2 |
Data is hypothetical and for illustrative purposes. Actual data would be sourced from specific scientific publications.
Experimental Protocols
The determination of the binding affinities and functional activities of this compound and its analogs relies on standardized and robust experimental protocols.
Radioligand Binding Assay for 5-HT6 Receptor
This assay is fundamental for determining the affinity of a compound for the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin (B10506) receptor ligand.[2]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[2]
-
Non-specific Binding Control: 10 µM Methiothepin.[2]
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the h5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 25 µ g/well .[2]
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
100 µL of membrane suspension.
-
10 µL of [3H]-LSD (at a final concentration of 2.5-10.0 nM).[2]
-
A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM methiothepin.[2]
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] However, recent studies have revealed that the 5-HT6 receptor can also engage in other signaling pathways, including the mTOR and Cdk5 pathways, which have implications for its role in cognition and neurodevelopment.[1][3]
Caption: 5-HT6 Receptor Signaling Pathways.
The following diagram illustrates a typical experimental workflow for evaluating the SAR of this compound analogs.
Caption: Experimental Workflow for SAR Studies.
References
Unveiling the Structural Secrets: A Comparative Guide to the Structure-Activity Relationship of SB-202742 Analogs
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of analogs of SB-202742, a notable antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor. The following sections delve into the quantitative data, experimental methodologies, and signaling pathways associated with these compounds, offering a valuable resource for the rational design of novel 5-HT6 receptor modulators.
The 5-HT6 receptor, expressed almost exclusively in the central nervous system, has emerged as a promising target for the treatment of cognitive deficits in various neurological and psychiatric disorders.[1] The development of potent and selective antagonists, such as this compound, has been a key focus of research. The exploration of its analogs has further illuminated the structural features crucial for high-affinity binding and functional antagonism at the 5-HT6 receptor.
Comparative Analysis of this compound Analogs
The following table summarizes the in vitro binding affinities of a series of this compound analogs for the human 5-HT6 receptor. The data highlights the impact of structural modifications on receptor affinity.
| Compound | R1 | R2 | Ki (nM) for h5-HT6R |
| This compound | H | H | 1.2 |
| Analog 1 | Cl | H | 0.8 |
| Analog 2 | F | H | 1.0 |
| Analog 3 | CH3 | H | 5.4 |
| Analog 4 | OCH3 | H | 8.1 |
| Analog 5 | H | Cl | 2.5 |
| Analog 6 | H | F | 2.1 |
| Analog 7 | H | CH3 | 10.2 |
Data is hypothetical and for illustrative purposes. Actual data would be sourced from specific scientific publications.
Experimental Protocols
The determination of the binding affinities and functional activities of this compound and its analogs relies on standardized and robust experimental protocols.
Radioligand Binding Assay for 5-HT6 Receptor
This assay is fundamental for determining the affinity of a compound for the 5-HT6 receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled test compounds for the human 5-HT6 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human 5-HT6 receptor.
-
Radioligand: [3H]-LSD (Lysergic acid diethylamide), a non-selective but high-affinity serotonin receptor ligand.[2]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.[2]
-
Non-specific Binding Control: 10 µM Methiothepin.[2]
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize HEK-293 cells expressing the h5-HT6 receptor in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 25 µ g/well .[2]
-
Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:
-
100 µL of membrane suspension.
-
10 µL of [3H]-LSD (at a final concentration of 2.5-10.0 nM).[2]
-
A range of concentrations of the unlabeled test compound (e.g., this compound or its analogs).
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM methiothepin.[2]
-
-
Incubation: Incubate the plates at 37°C for 60 minutes.[2]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The 5-HT6 receptor is canonically coupled to the Gs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][3] However, recent studies have revealed that the 5-HT6 receptor can also engage in other signaling pathways, including the mTOR and Cdk5 pathways, which have implications for its role in cognition and neurodevelopment.[1][3]
Caption: 5-HT6 Receptor Signaling Pathways.
The following diagram illustrates a typical experimental workflow for evaluating the SAR of this compound analogs.
Caption: Experimental Workflow for SAR Studies.
References
In Vivo Validation of Antibacterial Enhancement: A Comparative Guide for Novel Compound SB-202742
Disclaimer: Publicly available data on a compound specifically designated "SB-202742" for antibacterial enhancement is not available at the time of this publication. Therefore, this guide presents a template for the in vivo validation of a hypothetical antibacterial enhancing agent, herein referred to as "Compound X," based on established methodologies and data from analogous experimental compounds. This framework is intended for researchers, scientists, and drug development professionals to illustrate the necessary data, protocols, and visualizations for such a study.
Comparative In Vivo Efficacy
The primary goal of in vivo validation is to assess the therapeutic efficacy of an antibacterial agent in a living organism. Key metrics include the reduction of bacterial load in target tissues and the overall survival rate of the infected host. The following table summarizes the performance of our hypothetical Compound X in comparison to a standard-of-care antibiotic in a murine infection model.
Table 1: Comparative Efficacy of Compound X in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load in Blood (Log10 CFU/mL) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Intravenous | 8.1 ± 0.6 | 0 |
| Compound X | 20 | Intravenous | 5.4 ± 0.8 | 40 |
| Antibiotic A | 10 | Intravenous | 6.2 ± 0.7 | 30 |
| Compound X + Antibiotic A | 20 + 10 | Intravenous | 3.5 ± 0.5 | 90 |
| High-Dose Antibiotic A | 30 | Intravenous | 4.1 ± 0.6 | 70 |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new therapeutic agent. Below are the methodologies for the key experiments that would be cited in an in vivo study of an antibacterial enhancing compound.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.
-
Bacterial Culture: A mid-logarithmic phase culture of the pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) is prepared. The bacteria are washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: Male BALB/c mice (6-8 weeks old) are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: Two hours post-infection, mice are randomized into treatment groups. Compound X, a standard antibiotic, or a combination of both are administered, typically via intravenous or intraperitoneal injection. A vehicle control group receives only the carrier solution.
-
Monitoring: Mice are monitored for signs of sepsis (e.g., lethargy, piloerection, hypothermia), and survival is recorded daily for a period of 7 to 14 days.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Blood samples are collected via cardiac puncture, and organs (e.g., spleen, liver) are aseptically harvested. Tissues are homogenized, and serial dilutions of blood and tissue homogenates are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL or CFU/g of tissue).
-
Data Analysis: The bacterial loads and survival rates between the different treatment groups and the vehicle control are compared using appropriate statistical tests.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways. The following visualizations have been created using Graphviz (DOT language) to meet the specified requirements.
Caption: Workflow for the murine sepsis model.
Caption: Proposed mechanism for antibacterial enhancement.
In Vivo Validation of Antibacterial Enhancement: A Comparative Guide for Novel Compound SB-202742
Disclaimer: Publicly available data on a compound specifically designated "SB-202742" for antibacterial enhancement is not available at the time of this publication. Therefore, this guide presents a template for the in vivo validation of a hypothetical antibacterial enhancing agent, herein referred to as "Compound X," based on established methodologies and data from analogous experimental compounds. This framework is intended for researchers, scientists, and drug development professionals to illustrate the necessary data, protocols, and visualizations for such a study.
Comparative In Vivo Efficacy
The primary goal of in vivo validation is to assess the therapeutic efficacy of an antibacterial agent in a living organism. Key metrics include the reduction of bacterial load in target tissues and the overall survival rate of the infected host. The following table summarizes the performance of our hypothetical Compound X in comparison to a standard-of-care antibiotic in a murine infection model.
Table 1: Comparative Efficacy of Compound X in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load in Blood (Log10 CFU/mL) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Intravenous | 8.1 ± 0.6 | 0 |
| Compound X | 20 | Intravenous | 5.4 ± 0.8 | 40 |
| Antibiotic A | 10 | Intravenous | 6.2 ± 0.7 | 30 |
| Compound X + Antibiotic A | 20 + 10 | Intravenous | 3.5 ± 0.5 | 90 |
| High-Dose Antibiotic A | 30 | Intravenous | 4.1 ± 0.6 | 70 |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new therapeutic agent. Below are the methodologies for the key experiments that would be cited in an in vivo study of an antibacterial enhancing compound.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.
-
Bacterial Culture: A mid-logarithmic phase culture of the pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) is prepared. The bacteria are washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: Male BALB/c mice (6-8 weeks old) are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: Two hours post-infection, mice are randomized into treatment groups. Compound X, a standard antibiotic, or a combination of both are administered, typically via intravenous or intraperitoneal injection. A vehicle control group receives only the carrier solution.
-
Monitoring: Mice are monitored for signs of sepsis (e.g., lethargy, piloerection, hypothermia), and survival is recorded daily for a period of 7 to 14 days.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Blood samples are collected via cardiac puncture, and organs (e.g., spleen, liver) are aseptically harvested. Tissues are homogenized, and serial dilutions of blood and tissue homogenates are plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/mL or CFU/g of tissue).
-
Data Analysis: The bacterial loads and survival rates between the different treatment groups and the vehicle control are compared using appropriate statistical tests.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways. The following visualizations have been created using Graphviz (DOT language) to meet the specified requirements.
Caption: Workflow for the murine sepsis model.
Caption: Proposed mechanism for antibacterial enhancement.
In Vivo Validation of Antibacterial Enhancement: A Comparative Guide for Novel Compound SB-202742
Disclaimer: Publicly available data on a compound specifically designated "SB-202742" for antibacterial enhancement is not available at the time of this publication. Therefore, this guide presents a template for the in vivo validation of a hypothetical antibacterial enhancing agent, herein referred to as "Compound X," based on established methodologies and data from analogous experimental compounds. This framework is intended for researchers, scientists, and drug development professionals to illustrate the necessary data, protocols, and visualizations for such a study.
Comparative In Vivo Efficacy
The primary goal of in vivo validation is to assess the therapeutic efficacy of an antibacterial agent in a living organism. Key metrics include the reduction of bacterial load in target tissues and the overall survival rate of the infected host. The following table summarizes the performance of our hypothetical Compound X in comparison to a standard-of-care antibiotic in a murine infection model.
Table 1: Comparative Efficacy of Compound X in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Bacterial Load in Blood (Log10 CFU/mL) at 24h Post-Infection | Survival Rate (%) at 7 Days |
| Vehicle Control | - | Intravenous | 8.1 ± 0.6 | 0 |
| Compound X | 20 | Intravenous | 5.4 ± 0.8 | 40 |
| Antibiotic A | 10 | Intravenous | 6.2 ± 0.7 | 30 |
| Compound X + Antibiotic A | 20 + 10 | Intravenous | 3.5 ± 0.5 | 90 |
| High-Dose Antibiotic A | 30 | Intravenous | 4.1 ± 0.6 | 70 |
| Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of any new therapeutic agent. Below are the methodologies for the key experiments that would be cited in an in vivo study of an antibacterial enhancing compound.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.
-
Bacterial Culture: A mid-logarithmic phase culture of the pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) is prepared. The bacteria are washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of 1 x 10⁸ CFU/mL.
-
Infection: Male BALB/c mice (6-8 weeks old) are injected intraperitoneally with 0.5 mL of the bacterial suspension.
-
Treatment: Two hours post-infection, mice are randomized into treatment groups. Compound X, a standard antibiotic, or a combination of both are administered, typically via intravenous or intraperitoneal injection. A vehicle control group receives only the carrier solution.
-
Monitoring: Mice are monitored for signs of sepsis (e.g., lethargy, piloerection, hypothermia), and survival is recorded daily for a period of 7 to 14 days.
-
Bacterial Load Determination: At 24 hours post-infection, a subset of mice from each group is euthanized. Blood samples are collected via cardiac puncture, and organs (e.g., spleen, liver) are aseptically harvested. Tissues are homogenized, and serial dilutions of blood and tissue homogenates are plated on appropriate agar plates to determine the bacterial load (CFU/mL or CFU/g of tissue).
-
Data Analysis: The bacterial loads and survival rates between the different treatment groups and the vehicle control are compared using appropriate statistical tests.
Visualizing Experimental Workflows and Mechanisms
Diagrams are essential for clearly communicating complex experimental designs and biological pathways. The following visualizations have been created using Graphviz (DOT language) to meet the specified requirements.
Caption: Workflow for the murine sepsis model.
Caption: Proposed mechanism for antibacterial enhancement.
Comparative Analysis of SB-204741: A Guide to In Vitro Performance and Potential Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-204741 is a high-affinity antagonist of the serotonin (B10506) 5-HT2B receptor.[1] It displays significant selectivity over other serotonin receptor subtypes, making it a valuable tool for investigating 5-HT2B receptor function and a potential therapeutic agent.[1][2][3] This guide compares SB-204741 with other notable 5-HT2B antagonists, including Terguride (B126555), PRX-08066, and RQ-00310941. The primary focus is on their in vitro performance, providing a basis for understanding potential mechanisms of action and resistance. The development of resistance to a G protein-coupled receptor (GPCR) antagonist like SB-204741 could involve mutations in the receptor that alter drug binding, or changes in downstream signaling pathways. Cross-resistance may occur if different antagonists share a common binding site or are affected by the same downstream alterations.
Data Presentation: Comparative Ligand Performance
The following table summarizes the binding affinities and potencies of SB-204741 and other selected 5-HT2B receptor antagonists. This quantitative data is essential for comparing the relative performance of these compounds.
| Compound | Target(s) | pKi | pA2 | IC50 (nM) | Selectivity | Reference(s) |
| SB-204741 | 5-HT2B Antagonist | 7.1 - 7.85 | 7.95 | 70 | ≥ 135-fold over 5-HT2C | [2][3][4][5] |
| Terguride | 5-HT2A/2B Antagonist, D2 Agonist | - | - | - | Non-selective 5-HT2 antagonist | [6][7] |
| PRX-08066 | 5-HT2B Antagonist | 3.4 (Ki in nM) | - | 0.46, 3, 12 | Selective for 5-HT2B | [8][9][10] |
| RQ-00310941 | 5-HT2B Antagonist | 2.0 (Ki in nM) | - | 17 | >2000-fold over 60+ other targets | [11][12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of 5-HT2B antagonists.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol provides a general framework for developing cell lines with acquired resistance to a 5-HT2B antagonist, a critical step in studying resistance mechanisms.
Objective: To generate a cell line with stable resistance to a 5-HT2B antagonist (e.g., SB-204741).
Materials:
-
Parental cell line expressing the 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human 5-HT2B receptor).[15]
-
Complete cell culture medium.
-
5-HT2B antagonist of interest (e.g., SB-204741).
-
Cell viability assay kit (e.g., MTT, CCK-8).
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine the initial inhibitory concentration (IC50):
-
Seed parental cells in 96-well plates.
-
Treat cells with a range of antagonist concentrations for 24-48 hours.
-
Perform a cell viability assay to determine the IC50 value.[16]
-
-
Induction of Resistance:
-
Culture parental cells in the presence of the antagonist at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[17]
-
Gradually increase the antagonist concentration in a stepwise manner as the cells adapt and resume normal proliferation.[17] This process may take several weeks to months.[18][19]
-
If significant cell death occurs, maintain the culture at the current concentration or revert to the previous lower concentration until the cells recover.[17]
-
-
Selection and Expansion:
-
Select for cells that can proliferate at higher concentrations of the antagonist.
-
Expand these resistant cell populations.
-
-
Verification of Resistance:
-
Periodically determine the IC50 of the resistant cell population to quantify the level of resistance compared to the parental cell line.
-
Test for the stability of the resistant phenotype by culturing the cells in the absence of the antagonist for several passages and then re-determining the IC50.[16]
-
Protocol 2: TGF-β1 Induced Collagen Synthesis Assay
This in vitro assay is used to assess the anti-fibrotic potential of 5-HT2B antagonists.
Objective: To evaluate the effect of SB-204741 and other 5-HT2B antagonists on transforming growth factor-beta 1 (TGF-β1)-induced collagen production in cardiac fibroblasts.[20]
Materials:
-
Primary cardiac fibroblasts.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Recombinant human TGF-β1.
-
5-HT2B antagonists (SB-204741, Terguride, etc.).
-
Collagen assay kit (e.g., Sircol Collagen Assay).
-
ELISA or Western blot reagents for collagen type I.
Procedure:
-
Cell Culture and Treatment:
-
Collagen Quantification:
-
Soluble Collagen: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol assay or ELISA for collagen type I.[21]
-
Cell-Associated Collagen: Lyse the cells and determine the amount of cell-associated collagen by Western blot for collagen type I or by measuring hydroxyproline (B1673980) content.[21][23]
-
-
Data Analysis:
-
Compare the amount of collagen produced in antagonist-treated cells to that in cells treated with TGF-β1 alone. A significant reduction indicates an anti-fibrotic effect of the antagonist.[20]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the action of 5-HT2B antagonists.
Caption: 5-HT2B Receptor Signaling Pathway and Antagonist Action.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 204741 | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Terguride - Wikipedia [en.wikipedia.org]
- 7. Blocking properties of terguride at the 5-HT2 receptor subtypes mediating cardiovascular responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RQ-00310941 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. journals.biologists.com [journals.biologists.com]
Comparative Analysis of SB-204741: A Guide to In Vitro Performance and Potential Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-204741 is a high-affinity antagonist of the serotonin (B10506) 5-HT2B receptor.[1] It displays significant selectivity over other serotonin receptor subtypes, making it a valuable tool for investigating 5-HT2B receptor function and a potential therapeutic agent.[1][2][3] This guide compares SB-204741 with other notable 5-HT2B antagonists, including Terguride (B126555), PRX-08066, and RQ-00310941. The primary focus is on their in vitro performance, providing a basis for understanding potential mechanisms of action and resistance. The development of resistance to a G protein-coupled receptor (GPCR) antagonist like SB-204741 could involve mutations in the receptor that alter drug binding, or changes in downstream signaling pathways. Cross-resistance may occur if different antagonists share a common binding site or are affected by the same downstream alterations.
Data Presentation: Comparative Ligand Performance
The following table summarizes the binding affinities and potencies of SB-204741 and other selected 5-HT2B receptor antagonists. This quantitative data is essential for comparing the relative performance of these compounds.
| Compound | Target(s) | pKi | pA2 | IC50 (nM) | Selectivity | Reference(s) |
| SB-204741 | 5-HT2B Antagonist | 7.1 - 7.85 | 7.95 | 70 | ≥ 135-fold over 5-HT2C | [2][3][4][5] |
| Terguride | 5-HT2A/2B Antagonist, D2 Agonist | - | - | - | Non-selective 5-HT2 antagonist | [6][7] |
| PRX-08066 | 5-HT2B Antagonist | 3.4 (Ki in nM) | - | 0.46, 3, 12 | Selective for 5-HT2B | [8][9][10] |
| RQ-00310941 | 5-HT2B Antagonist | 2.0 (Ki in nM) | - | 17 | >2000-fold over 60+ other targets | [11][12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of 5-HT2B antagonists.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol provides a general framework for developing cell lines with acquired resistance to a 5-HT2B antagonist, a critical step in studying resistance mechanisms.
Objective: To generate a cell line with stable resistance to a 5-HT2B antagonist (e.g., SB-204741).
Materials:
-
Parental cell line expressing the 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human 5-HT2B receptor).[15]
-
Complete cell culture medium.
-
5-HT2B antagonist of interest (e.g., SB-204741).
-
Cell viability assay kit (e.g., MTT, CCK-8).
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine the initial inhibitory concentration (IC50):
-
Seed parental cells in 96-well plates.
-
Treat cells with a range of antagonist concentrations for 24-48 hours.
-
Perform a cell viability assay to determine the IC50 value.[16]
-
-
Induction of Resistance:
-
Culture parental cells in the presence of the antagonist at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[17]
-
Gradually increase the antagonist concentration in a stepwise manner as the cells adapt and resume normal proliferation.[17] This process may take several weeks to months.[18][19]
-
If significant cell death occurs, maintain the culture at the current concentration or revert to the previous lower concentration until the cells recover.[17]
-
-
Selection and Expansion:
-
Select for cells that can proliferate at higher concentrations of the antagonist.
-
Expand these resistant cell populations.
-
-
Verification of Resistance:
-
Periodically determine the IC50 of the resistant cell population to quantify the level of resistance compared to the parental cell line.
-
Test for the stability of the resistant phenotype by culturing the cells in the absence of the antagonist for several passages and then re-determining the IC50.[16]
-
Protocol 2: TGF-β1 Induced Collagen Synthesis Assay
This in vitro assay is used to assess the anti-fibrotic potential of 5-HT2B antagonists.
Objective: To evaluate the effect of SB-204741 and other 5-HT2B antagonists on transforming growth factor-beta 1 (TGF-β1)-induced collagen production in cardiac fibroblasts.[20]
Materials:
-
Primary cardiac fibroblasts.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Recombinant human TGF-β1.
-
5-HT2B antagonists (SB-204741, Terguride, etc.).
-
Collagen assay kit (e.g., Sircol Collagen Assay).
-
ELISA or Western blot reagents for collagen type I.
Procedure:
-
Cell Culture and Treatment:
-
Collagen Quantification:
-
Soluble Collagen: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol assay or ELISA for collagen type I.[21]
-
Cell-Associated Collagen: Lyse the cells and determine the amount of cell-associated collagen by Western blot for collagen type I or by measuring hydroxyproline (B1673980) content.[21][23]
-
-
Data Analysis:
-
Compare the amount of collagen produced in antagonist-treated cells to that in cells treated with TGF-β1 alone. A significant reduction indicates an anti-fibrotic effect of the antagonist.[20]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the action of 5-HT2B antagonists.
Caption: 5-HT2B Receptor Signaling Pathway and Antagonist Action.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 204741 | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Terguride - Wikipedia [en.wikipedia.org]
- 7. Blocking properties of terguride at the 5-HT2 receptor subtypes mediating cardiovascular responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RQ-00310941 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. journals.biologists.com [journals.biologists.com]
Comparative Analysis of SB-204741: A Guide to In Vitro Performance and Potential Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SB-204741 is a high-affinity antagonist of the serotonin 5-HT2B receptor.[1] It displays significant selectivity over other serotonin receptor subtypes, making it a valuable tool for investigating 5-HT2B receptor function and a potential therapeutic agent.[1][2][3] This guide compares SB-204741 with other notable 5-HT2B antagonists, including Terguride, PRX-08066, and RQ-00310941. The primary focus is on their in vitro performance, providing a basis for understanding potential mechanisms of action and resistance. The development of resistance to a G protein-coupled receptor (GPCR) antagonist like SB-204741 could involve mutations in the receptor that alter drug binding, or changes in downstream signaling pathways. Cross-resistance may occur if different antagonists share a common binding site or are affected by the same downstream alterations.
Data Presentation: Comparative Ligand Performance
The following table summarizes the binding affinities and potencies of SB-204741 and other selected 5-HT2B receptor antagonists. This quantitative data is essential for comparing the relative performance of these compounds.
| Compound | Target(s) | pKi | pA2 | IC50 (nM) | Selectivity | Reference(s) |
| SB-204741 | 5-HT2B Antagonist | 7.1 - 7.85 | 7.95 | 70 | ≥ 135-fold over 5-HT2C | [2][3][4][5] |
| Terguride | 5-HT2A/2B Antagonist, D2 Agonist | - | - | - | Non-selective 5-HT2 antagonist | [6][7] |
| PRX-08066 | 5-HT2B Antagonist | 3.4 (Ki in nM) | - | 0.46, 3, 12 | Selective for 5-HT2B | [8][9][10] |
| RQ-00310941 | 5-HT2B Antagonist | 2.0 (Ki in nM) | - | 17 | >2000-fold over 60+ other targets | [11][12][13][14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the study of 5-HT2B antagonists.
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol provides a general framework for developing cell lines with acquired resistance to a 5-HT2B antagonist, a critical step in studying resistance mechanisms.
Objective: To generate a cell line with stable resistance to a 5-HT2B antagonist (e.g., SB-204741).
Materials:
-
Parental cell line expressing the 5-HT2B receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human 5-HT2B receptor).[15]
-
Complete cell culture medium.
-
5-HT2B antagonist of interest (e.g., SB-204741).
-
Cell viability assay kit (e.g., MTT, CCK-8).
-
96-well plates.
-
Incubator (37°C, 5% CO2).
Procedure:
-
Determine the initial inhibitory concentration (IC50):
-
Seed parental cells in 96-well plates.
-
Treat cells with a range of antagonist concentrations for 24-48 hours.
-
Perform a cell viability assay to determine the IC50 value.[16]
-
-
Induction of Resistance:
-
Culture parental cells in the presence of the antagonist at a starting concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).[17]
-
Gradually increase the antagonist concentration in a stepwise manner as the cells adapt and resume normal proliferation.[17] This process may take several weeks to months.[18][19]
-
If significant cell death occurs, maintain the culture at the current concentration or revert to the previous lower concentration until the cells recover.[17]
-
-
Selection and Expansion:
-
Select for cells that can proliferate at higher concentrations of the antagonist.
-
Expand these resistant cell populations.
-
-
Verification of Resistance:
-
Periodically determine the IC50 of the resistant cell population to quantify the level of resistance compared to the parental cell line.
-
Test for the stability of the resistant phenotype by culturing the cells in the absence of the antagonist for several passages and then re-determining the IC50.[16]
-
Protocol 2: TGF-β1 Induced Collagen Synthesis Assay
This in vitro assay is used to assess the anti-fibrotic potential of 5-HT2B antagonists.
Objective: To evaluate the effect of SB-204741 and other 5-HT2B antagonists on transforming growth factor-beta 1 (TGF-β1)-induced collagen production in cardiac fibroblasts.[20]
Materials:
-
Primary cardiac fibroblasts.
-
Dulbecco's Modified Eagle Medium (DMEM).
-
Fetal Bovine Serum (FBS).
-
Recombinant human TGF-β1.
-
5-HT2B antagonists (SB-204741, Terguride, etc.).
-
Collagen assay kit (e.g., Sircol Collagen Assay).
-
ELISA or Western blot reagents for collagen type I.
Procedure:
-
Cell Culture and Treatment:
-
Collagen Quantification:
-
Soluble Collagen: Collect the cell culture supernatant and quantify the amount of soluble collagen using a Sircol assay or ELISA for collagen type I.[21]
-
Cell-Associated Collagen: Lyse the cells and determine the amount of cell-associated collagen by Western blot for collagen type I or by measuring hydroxyproline content.[21][23]
-
-
Data Analysis:
-
Compare the amount of collagen produced in antagonist-treated cells to that in cells treated with TGF-β1 alone. A significant reduction indicates an anti-fibrotic effect of the antagonist.[20]
-
Mandatory Visualization
The following diagrams illustrate key concepts related to the action of 5-HT2B antagonists.
Caption: 5-HT2B Receptor Signaling Pathway and Antagonist Action.
References
- 1. SB-204741 - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. SB 204741 | 5-HT2B receptor antagonist | Hello Bio [hellobio.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Terguride - Wikipedia [en.wikipedia.org]
- 7. Blocking properties of terguride at the 5-HT2 receptor subtypes mediating cardiovascular responses in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. immune-system-research.com [immune-system-research.com]
- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 12. Structure, Function, and Pharmaceutical Ligands of 5-Hydroxytryptamine 2B Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RQ-00310941 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-HT2B Receptor Antagonists Inhibit Fibrosis and Protect from RV Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transforming Growth Factor β1 Induces the Expression of Collagen Type I by DNA Methylation in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. journals.biologists.com [journals.biologists.com]
A Head-to-Head Comparison of Natural β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. While synthetic β-lactamase inhibitors have been a cornerstone of combination therapies, there is a growing interest in the vast chemical diversity of the natural world to discover novel inhibitory compounds. This guide provides a head-to-head comparison of prominent natural β-lactamase inhibitors, supported by experimental data, to aid researchers in the pursuit of new therapeutic strategies.
Quantitative Comparison of Inhibitory Activity
The efficacy of β-lactamase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for key natural β-lactamase inhibitors against various Ambler classes of β-lactamases.
| Natural Inhibitor | Source Organism/Compound Type | Target β-Lactamase (Ambler Class) | IC50 Value |
| Clavulanic Acid | Streptomyces clavuligerus | TEM-1 (Class A) | 60-fold lower than sulbactam[1] |
| SHV-1 (Class A) | 580-fold lower than sulbactam[1] | ||
| CTX-M (Class A) | 8.1 µg/mL[2][3] | ||
| OXA-1 (Class D) | Limited affinity[1] | ||
| OXA-48 like (Class D) | 6 µM[4] | ||
| Methyl Cinnamate | Ocimum basilicum (Basil) | CTX-M (Class A) | 11.6 µg/mL[2][3] |
| Carnosic Acid | Rosmarinus officinalis (Rosemary) | NDM-1 (Class B Metallo-β-lactamase) | 27.07 µM[2] |
| Withaferin A | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Mangiferin | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Ellagic Acid | Plant-derived | CTX-M-152 (Class A) | Identified as a potent inhibitor[6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Covalent Inhibition
Many natural β-lactamase inhibitors, particularly those that are themselves β-lactams like clavulanic acid, act as "suicide inhibitors." They are recognized by the β-lactamase as a substrate, leading to the formation of a covalent acyl-enzyme intermediate. However, unlike a typical substrate, this intermediate is stable and does not readily undergo hydrolysis, thus rendering the enzyme inactive.
Other natural compounds, such as polyphenols and flavonoids, may exhibit different inhibitory mechanisms, including non-covalent binding to the active site or allosteric sites of the enzyme. For instance, in silico studies suggest that compounds like myricetin (B1677590) and miquelianin may interact with the Ω loop of Class A β-lactamases, which is crucial for the deacylation step of substrate hydrolysis[7].
Experimental Protocols
The determination of β-lactamase inhibitory activity is crucial for the discovery and characterization of new inhibitors. Two common in vitro methods are the Nitrocefin (B1678963) Assay and the Iodometric Assay.
Nitrocefin Assay
This is a spectrophotometric method that uses a chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be quantified by measuring the absorbance at a specific wavelength (typically 486 nm).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare a solution of the purified β-lactamase enzyme in the reaction buffer.
-
Prepare serial dilutions of the natural inhibitor to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add the β-lactamase enzyme solution and the inhibitor solution at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Iodometric Assay
This method relies on the principle that the product of penicillin hydrolysis, penicilloic acid, can reduce iodine. The remaining iodine forms a blue-colored complex with starch, and the reduction in this color is proportional to the amount of hydrolyzed penicillin.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of the β-lactam substrate (e.g., penicillin G) in a suitable buffer.
-
Prepare a starch indicator solution.
-
Prepare an iodine-potassium iodide solution.
-
Prepare a solution of the β-lactamase enzyme and serial dilutions of the natural inhibitor.
-
-
Assay Procedure:
-
In test tubes or a microplate, incubate the β-lactamase enzyme with the inhibitor at various concentrations.
-
Add the penicillin substrate to initiate the enzymatic reaction and incubate for a specific time.
-
Stop the reaction and add the iodine-starch solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm). A decrease in color intensity indicates β-lactamase activity.
-
-
Data Analysis:
-
The amount of hydrolyzed penicillin is determined by comparing the absorbance to a standard curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Promising Avenues in Natural Product Research
Beyond the well-characterized clavulanic acid, the plant kingdom offers a rich source of potential β-lactamase inhibitors. Studies have identified several classes of phytochemicals with inhibitory activity, including:
-
Flavonoids: Compounds such as quercetin, taxifolin, myricetin, and luteolin (B72000) have shown potential as inhibitors of Class A β-lactamases through in silico studies[7].
-
Tannins and Polyphenols: Extracts from plants like Terminalia superba have demonstrated significant inhibitory activity against β-lactamases[8].
-
Alkaloids and Terpenoids: These classes of compounds, found in various medicinal plants, are also being investigated for their β-lactamase inhibitory properties[9].
The exploration of these natural compounds, both as isolated entities and in synergistic combinations, holds promise for overcoming β-lactamase-mediated resistance. Further research is needed to elucidate their precise mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Inferring Amoxicillin-Clavulanate Susceptibility From Ampicillin-Sulbactam Susceptibility Against Common Enterobacterales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of natural compounds for identification of novel inhibitors against β-lactamase CTX-M-152 reported among Kluyvera georgiana isolates: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalijbcrr.com [journalijbcrr.com]
- 9. rjpbcs.com [rjpbcs.com]
A Head-to-Head Comparison of Natural β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. While synthetic β-lactamase inhibitors have been a cornerstone of combination therapies, there is a growing interest in the vast chemical diversity of the natural world to discover novel inhibitory compounds. This guide provides a head-to-head comparison of prominent natural β-lactamase inhibitors, supported by experimental data, to aid researchers in the pursuit of new therapeutic strategies.
Quantitative Comparison of Inhibitory Activity
The efficacy of β-lactamase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for key natural β-lactamase inhibitors against various Ambler classes of β-lactamases.
| Natural Inhibitor | Source Organism/Compound Type | Target β-Lactamase (Ambler Class) | IC50 Value |
| Clavulanic Acid | Streptomyces clavuligerus | TEM-1 (Class A) | 60-fold lower than sulbactam[1] |
| SHV-1 (Class A) | 580-fold lower than sulbactam[1] | ||
| CTX-M (Class A) | 8.1 µg/mL[2][3] | ||
| OXA-1 (Class D) | Limited affinity[1] | ||
| OXA-48 like (Class D) | 6 µM[4] | ||
| Methyl Cinnamate | Ocimum basilicum (Basil) | CTX-M (Class A) | 11.6 µg/mL[2][3] |
| Carnosic Acid | Rosmarinus officinalis (Rosemary) | NDM-1 (Class B Metallo-β-lactamase) | 27.07 µM[2] |
| Withaferin A | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Mangiferin | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Ellagic Acid | Plant-derived | CTX-M-152 (Class A) | Identified as a potent inhibitor[6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Covalent Inhibition
Many natural β-lactamase inhibitors, particularly those that are themselves β-lactams like clavulanic acid, act as "suicide inhibitors." They are recognized by the β-lactamase as a substrate, leading to the formation of a covalent acyl-enzyme intermediate. However, unlike a typical substrate, this intermediate is stable and does not readily undergo hydrolysis, thus rendering the enzyme inactive.
Other natural compounds, such as polyphenols and flavonoids, may exhibit different inhibitory mechanisms, including non-covalent binding to the active site or allosteric sites of the enzyme. For instance, in silico studies suggest that compounds like myricetin (B1677590) and miquelianin may interact with the Ω loop of Class A β-lactamases, which is crucial for the deacylation step of substrate hydrolysis[7].
Experimental Protocols
The determination of β-lactamase inhibitory activity is crucial for the discovery and characterization of new inhibitors. Two common in vitro methods are the Nitrocefin (B1678963) Assay and the Iodometric Assay.
Nitrocefin Assay
This is a spectrophotometric method that uses a chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be quantified by measuring the absorbance at a specific wavelength (typically 486 nm).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).
-
Prepare a solution of the purified β-lactamase enzyme in the reaction buffer.
-
Prepare serial dilutions of the natural inhibitor to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add the β-lactamase enzyme solution and the inhibitor solution at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Iodometric Assay
This method relies on the principle that the product of penicillin hydrolysis, penicilloic acid, can reduce iodine. The remaining iodine forms a blue-colored complex with starch, and the reduction in this color is proportional to the amount of hydrolyzed penicillin.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of the β-lactam substrate (e.g., penicillin G) in a suitable buffer.
-
Prepare a starch indicator solution.
-
Prepare an iodine-potassium iodide solution.
-
Prepare a solution of the β-lactamase enzyme and serial dilutions of the natural inhibitor.
-
-
Assay Procedure:
-
In test tubes or a microplate, incubate the β-lactamase enzyme with the inhibitor at various concentrations.
-
Add the penicillin substrate to initiate the enzymatic reaction and incubate for a specific time.
-
Stop the reaction and add the iodine-starch solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm). A decrease in color intensity indicates β-lactamase activity.
-
-
Data Analysis:
-
The amount of hydrolyzed penicillin is determined by comparing the absorbance to a standard curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Promising Avenues in Natural Product Research
Beyond the well-characterized clavulanic acid, the plant kingdom offers a rich source of potential β-lactamase inhibitors. Studies have identified several classes of phytochemicals with inhibitory activity, including:
-
Flavonoids: Compounds such as quercetin, taxifolin, myricetin, and luteolin (B72000) have shown potential as inhibitors of Class A β-lactamases through in silico studies[7].
-
Tannins and Polyphenols: Extracts from plants like Terminalia superba have demonstrated significant inhibitory activity against β-lactamases[8].
-
Alkaloids and Terpenoids: These classes of compounds, found in various medicinal plants, are also being investigated for their β-lactamase inhibitory properties[9].
The exploration of these natural compounds, both as isolated entities and in synergistic combinations, holds promise for overcoming β-lactamase-mediated resistance. Further research is needed to elucidate their precise mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Inferring Amoxicillin-Clavulanate Susceptibility From Ampicillin-Sulbactam Susceptibility Against Common Enterobacterales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of natural compounds for identification of novel inhibitors against β-lactamase CTX-M-152 reported among Kluyvera georgiana isolates: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalijbcrr.com [journalijbcrr.com]
- 9. rjpbcs.com [rjpbcs.com]
A Head-to-Head Comparison of Natural β-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, presents a formidable challenge to global health. While synthetic β-lactamase inhibitors have been a cornerstone of combination therapies, there is a growing interest in the vast chemical diversity of the natural world to discover novel inhibitory compounds. This guide provides a head-to-head comparison of prominent natural β-lactamase inhibitors, supported by experimental data, to aid researchers in the pursuit of new therapeutic strategies.
Quantitative Comparison of Inhibitory Activity
The efficacy of β-lactamase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The following table summarizes the available IC50 values for key natural β-lactamase inhibitors against various Ambler classes of β-lactamases.
| Natural Inhibitor | Source Organism/Compound Type | Target β-Lactamase (Ambler Class) | IC50 Value |
| Clavulanic Acid | Streptomyces clavuligerus | TEM-1 (Class A) | 60-fold lower than sulbactam[1] |
| SHV-1 (Class A) | 580-fold lower than sulbactam[1] | ||
| CTX-M (Class A) | 8.1 µg/mL[2][3] | ||
| OXA-1 (Class D) | Limited affinity[1] | ||
| OXA-48 like (Class D) | 6 µM[4] | ||
| Methyl Cinnamate | Ocimum basilicum (Basil) | CTX-M (Class A) | 11.6 µg/mL[2][3] |
| Carnosic Acid | Rosmarinus officinalis (Rosemary) | NDM-1 (Class B Metallo-β-lactamase) | 27.07 µM[2] |
| Withaferin A | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Mangiferin | Plant-derived | NDM-1 (Class B Metallo-β-lactamase) | Good IC50 value (specific value not stated)[5] |
| Ellagic Acid | Plant-derived | CTX-M-152 (Class A) | Identified as a potent inhibitor[6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanisms of Action: Covalent Inhibition
Many natural β-lactamase inhibitors, particularly those that are themselves β-lactams like clavulanic acid, act as "suicide inhibitors." They are recognized by the β-lactamase as a substrate, leading to the formation of a covalent acyl-enzyme intermediate. However, unlike a typical substrate, this intermediate is stable and does not readily undergo hydrolysis, thus rendering the enzyme inactive.
Other natural compounds, such as polyphenols and flavonoids, may exhibit different inhibitory mechanisms, including non-covalent binding to the active site or allosteric sites of the enzyme. For instance, in silico studies suggest that compounds like myricetin and miquelianin may interact with the Ω loop of Class A β-lactamases, which is crucial for the deacylation step of substrate hydrolysis[7].
Experimental Protocols
The determination of β-lactamase inhibitory activity is crucial for the discovery and characterization of new inhibitors. Two common in vitro methods are the Nitrocefin Assay and the Iodometric Assay.
Nitrocefin Assay
This is a spectrophotometric method that uses a chromogenic cephalosporin, nitrocefin, as a substrate. Hydrolysis of the β-lactam ring in nitrocefin by a β-lactamase results in a color change from yellow to red, which can be quantified by measuring the absorbance at a specific wavelength (typically 486 nm).
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in DMSO.
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0).
-
Prepare a solution of the purified β-lactamase enzyme in the reaction buffer.
-
Prepare serial dilutions of the natural inhibitor to be tested.
-
-
Assay Procedure:
-
In a 96-well microplate, add the β-lactamase enzyme solution and the inhibitor solution at various concentrations.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the nitrocefin substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Iodometric Assay
This method relies on the principle that the product of penicillin hydrolysis, penicilloic acid, can reduce iodine. The remaining iodine forms a blue-colored complex with starch, and the reduction in this color is proportional to the amount of hydrolyzed penicillin.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a solution of the β-lactam substrate (e.g., penicillin G) in a suitable buffer.
-
Prepare a starch indicator solution.
-
Prepare an iodine-potassium iodide solution.
-
Prepare a solution of the β-lactamase enzyme and serial dilutions of the natural inhibitor.
-
-
Assay Procedure:
-
In test tubes or a microplate, incubate the β-lactamase enzyme with the inhibitor at various concentrations.
-
Add the penicillin substrate to initiate the enzymatic reaction and incubate for a specific time.
-
Stop the reaction and add the iodine-starch solution.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm). A decrease in color intensity indicates β-lactamase activity.
-
-
Data Analysis:
-
The amount of hydrolyzed penicillin is determined by comparing the absorbance to a standard curve.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Promising Avenues in Natural Product Research
Beyond the well-characterized clavulanic acid, the plant kingdom offers a rich source of potential β-lactamase inhibitors. Studies have identified several classes of phytochemicals with inhibitory activity, including:
-
Flavonoids: Compounds such as quercetin, taxifolin, myricetin, and luteolin have shown potential as inhibitors of Class A β-lactamases through in silico studies[7].
-
Tannins and Polyphenols: Extracts from plants like Terminalia superba have demonstrated significant inhibitory activity against β-lactamases[8].
-
Alkaloids and Terpenoids: These classes of compounds, found in various medicinal plants, are also being investigated for their β-lactamase inhibitory properties[9].
The exploration of these natural compounds, both as isolated entities and in synergistic combinations, holds promise for overcoming β-lactamase-mediated resistance. Further research is needed to elucidate their precise mechanisms of action and to evaluate their efficacy and safety in preclinical and clinical settings.
References
- 1. Inferring Amoxicillin-Clavulanate Susceptibility From Ampicillin-Sulbactam Susceptibility Against Common Enterobacterales Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro and in silico β-lactamase inhibitory properties and phytochemical profile of Ocimum basilicum cultivated in central delta of Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and In Vitro Screening of Natural Compounds as Broad-Spectrum β-Lactamase Inhibitors against Acinetobacter baumannii New Delhi Metallo-β-lactamase-1 (NDM-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of natural compounds for identification of novel inhibitors against β-lactamase CTX-M-152 reported among Kluyvera georgiana isolates: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and computational studies of the β-lactamase inhibition and β-lactam potentiating properties of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journalijbcrr.com [journalijbcrr.com]
- 9. rjpbcs.com [rjpbcs.com]
Safety Operating Guide
Prudent Disposal of SB-202742: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research compound SB-202742. This document outlines procedural steps for waste management in the absence of a specific Safety Data Sheet (SDS), prioritizing safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper disposal of novel compounds like this compound, a beta-lactamase inhibitor isolated from Spondias mombin, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for handling research chemicals of unknown toxicity is mandatory.
General Principles for Disposal of Research Chemicals
All chemical waste must be managed in accordance with local, state, and federal regulations. The following are general procedures and should be adapted to comply with your institution's specific hazardous waste protocols.
Key Disposal Guidelines:
| Do | Do Not |
| Treat this compound as a hazardous chemical. | Pour any amount of this compound down the drain. |
| Segregate waste streams (e.g., solid, liquid, halogenated). | Mix with incompatible waste materials. |
| Use clearly labeled, sealed, and appropriate waste containers. | Dispose of in regular trash. |
| Wear appropriate Personal Protective Equipment (PPE). | Evaporate to reduce volume. |
| Consult your institution's Environmental Health and Safety (EHS) office. | Abandon chemicals in the laboratory.[1] |
Step-by-Step Disposal Protocol for this compound
-
Characterization of Waste:
-
Determine the physical state of the this compound waste (solid or liquid).
-
If in a solution, identify the solvent (e.g., aqueous, organic, halogenated). This is crucial for proper waste stream segregation.
-
-
Container Selection and Labeling:
-
Select a waste container that is chemically resistant to the waste material.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable. Indicate the approximate concentration or quantity.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the disposal of research chemicals.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the relevant Safety Data Sheet when available. Your institution's Environmental Health and Safety office is the primary resource for guidance on hazardous waste disposal.
References
Prudent Disposal of SB-202742: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research compound SB-202742. This document outlines procedural steps for waste management in the absence of a specific Safety Data Sheet (SDS), prioritizing safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper disposal of novel compounds like this compound, a beta-lactamase inhibitor isolated from Spondias mombin, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for handling research chemicals of unknown toxicity is mandatory.
General Principles for Disposal of Research Chemicals
All chemical waste must be managed in accordance with local, state, and federal regulations. The following are general procedures and should be adapted to comply with your institution's specific hazardous waste protocols.
Key Disposal Guidelines:
| Do | Do Not |
| Treat this compound as a hazardous chemical. | Pour any amount of this compound down the drain. |
| Segregate waste streams (e.g., solid, liquid, halogenated). | Mix with incompatible waste materials. |
| Use clearly labeled, sealed, and appropriate waste containers. | Dispose of in regular trash. |
| Wear appropriate Personal Protective Equipment (PPE). | Evaporate to reduce volume. |
| Consult your institution's Environmental Health and Safety (EHS) office. | Abandon chemicals in the laboratory.[1] |
Step-by-Step Disposal Protocol for this compound
-
Characterization of Waste:
-
Determine the physical state of the this compound waste (solid or liquid).
-
If in a solution, identify the solvent (e.g., aqueous, organic, halogenated). This is crucial for proper waste stream segregation.
-
-
Container Selection and Labeling:
-
Select a waste container that is chemically resistant to the waste material.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable. Indicate the approximate concentration or quantity.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the disposal of research chemicals.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the relevant Safety Data Sheet when available. Your institution's Environmental Health and Safety office is the primary resource for guidance on hazardous waste disposal.
References
Prudent Disposal of SB-202742: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the research compound SB-202742. This document outlines procedural steps for waste management in the absence of a specific Safety Data Sheet (SDS), prioritizing safety and regulatory compliance.
For researchers and scientists engaged in drug development, the proper disposal of novel compounds like this compound, a beta-lactamase inhibitor isolated from Spondias mombin, is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on established guidelines for handling research chemicals of unknown toxicity is mandatory.
General Principles for Disposal of Research Chemicals
All chemical waste must be managed in accordance with local, state, and federal regulations. The following are general procedures and should be adapted to comply with your institution's specific hazardous waste protocols.
Key Disposal Guidelines:
| Do | Do Not |
| Treat this compound as a hazardous chemical. | Pour any amount of this compound down the drain. |
| Segregate waste streams (e.g., solid, liquid, halogenated). | Mix with incompatible waste materials. |
| Use clearly labeled, sealed, and appropriate waste containers. | Dispose of in regular trash. |
| Wear appropriate Personal Protective Equipment (PPE). | Evaporate to reduce volume. |
| Consult your institution's Environmental Health and Safety (EHS) office. | Abandon chemicals in the laboratory.[1] |
Step-by-Step Disposal Protocol for this compound
-
Characterization of Waste:
-
Determine the physical state of the this compound waste (solid or liquid).
-
If in a solution, identify the solvent (e.g., aqueous, organic, halogenated). This is crucial for proper waste stream segregation.
-
-
Container Selection and Labeling:
-
Select a waste container that is chemically resistant to the waste material.
-
The container must be in good condition with a secure, tight-fitting lid.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the solvent if applicable. Indicate the approximate concentration or quantity.
-
-
Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department.
-
Do not attempt to transport the hazardous waste outside of the laboratory.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper disposal of a research chemical like this compound.
Caption: Workflow for the disposal of research chemicals.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the relevant Safety Data Sheet when available. Your institution's Environmental Health and Safety office is the primary resource for guidance on hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
